molecular formula C23H33NO2 B034372 Pgaan CAS No. 102812-95-3

Pgaan

Cat. No.: B034372
CAS No.: 102812-95-3
M. Wt: 355.5 g/mol
InChI Key: GMWISVUOUTUEHN-WISGCMSASA-N
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Description

Pgaan, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102812-95-3

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile

InChI

InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1

InChI Key

GMWISVUOUTUEHN-WISGCMSASA-N

SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N

Synonyms

PGAAN
pregnenolone 16 alpha-acetonitrile
pregnenolone 16-acetonitrile

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Phosphoglycerate Mutase (PGAM): Function, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase (PGAM) is a pivotal enzyme in the central metabolic pathway of glycolysis, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2] This seemingly simple step is critical for maintaining glycolytic flux and cellular energy homeostasis. Beyond its canonical role in metabolism, emerging evidence has implicated PGAM, particularly the PGAM1 isoform, in a variety of non-glycolytic processes, including the regulation of cancer cell proliferation, invasion, and metastasis.[1][3][4] Upregulation of PGAM1 is a common feature in numerous human cancers, making it an attractive target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the function, mechanism, and structure of PGAM enzymes. It details experimental protocols for assessing PGAM activity and determining its structure, summarizes key quantitative data, and explores its role in signaling pathways relevant to disease and drug development.

Introduction to Phosphoglycerate Mutase (PGAM)

PGAM is a crucial isomerase in glycolysis, positioned at the interface between the preparatory and payoff phases of this fundamental metabolic pathway. Two main classes of PGAM exist, distinguished by their requirement for the cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).

  • Cofactor-dependent PGAM (dPGAM): Found in vertebrates and some invertebrates, fungi, and bacteria, dPGAM utilizes a phosphohistidine (B1677714) intermediate and requires 2,3-BPG to initiate its catalytic cycle.[1]

  • Cofactor-independent PGAM (iPGAM): Present in plants, algae, and some invertebrates and bacteria, iPGAM functions without the need for 2,3-BPG.

In humans, two main isoforms of dPGAM exist: PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type).[8] These isoforms can form homodimers (BB or MM) or heterodimers (MB).[9] While PGAM2 is predominantly expressed in muscle tissue, PGAM1 is more ubiquitously expressed and is the isoform frequently implicated in cancer.[1][10][11]

Catalytic Function and Mechanism

The primary function of PGAM is the intramolecular transfer of a phosphoryl group from the C3 to the C2 position of phosphoglycerate.

Cofactor-Dependent (dPGAM) Mechanism

The catalytic cycle of dPGAM involves a "ping-pong" mechanism with a phosphorylated enzyme intermediate. The active site contains a critical histidine residue that becomes phosphorylated by the cofactor 2,3-BPG.

  • Phosphorylation of the Enzyme: The catalytic cycle is initiated by the phosphorylation of a specific histidine residue in the active site by 2,3-BPG, which releases 2-phosphoglycerate.

  • Substrate Binding: 3-phosphoglycerate (3-PG) binds to the active site of the now phosphorylated enzyme.

  • Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine is transferred to the C2 position of 3-PG, forming a transient 2,3-bisphosphoglycerate intermediate.

  • Phosphoryl Transfer from Substrate: The phosphoryl group from the C3 position of the intermediate is transferred back to the active site histidine, regenerating the phosphoenzyme.

  • Product Release: The product, 2-phosphoglycerate (2-PG), is released from the active site.

dPGAM_Mechanism cluster_enzyme dPGAM Catalytic Cycle E_P Phospho-Enzyme (E-His-P) E_P_3PG E-His-P + 3-PG E_P->E_P_3PG E_23BPG E + 2,3-BPG E_P_3PG->E_23BPG Phosphoryl Transfer to Substrate E_P_2PG E-His-P + 2-PG E_23BPG->E_P_2PG Phosphoryl Transfer from Substrate E_P_2PG->E_P 2PG_out 2-PG E_P_2PG->2PG_out Product Release 3PG_in 3-PG 3PG_in->E_P_3PG Substrate Binding 23BPG_cofactor 2,3-BPG (cofactor) 23BPG_cofactor->E_P Initial Phosphorylation

Cofactor-dependent PGAM catalytic cycle.

Quantitative Data: Kinetic Parameters

The enzymatic activity of PGAM is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
Human PGAM1 3-PG~350~388~1.1 x 106Homo sapiens[2]
Human PGAM1 (3KQ mutant) 3-PG~350563~1.6 x 106Homo sapiens[2]
Human PGAM1 (3KR mutant) 3-PG~350318~0.9 x 106Homo sapiens[2]
Yeast PGK1 3-PG146--Saccharomyces cerevisiae[12]
Human PGK1 3-PG186--Homo sapiens[12]

PGAM in Cellular Signaling and Disease

Role in Cancer Metabolism

Elevated PGAM1 expression is a hallmark of many cancers, where it plays a dual role in both promoting glycolysis to meet the high energy demands of tumor cells (the Warburg effect) and diverting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids.[1][6][13]

Regulation by Signaling Pathways

PGAM1 activity and expression are regulated by key oncogenic signaling pathways:

  • PI3K/Akt/mTOR Pathway: This central signaling cascade, frequently hyperactivated in cancer, promotes glycolysis in part by upregulating PGAM1 expression.[4][14][15] PGAM1 is considered a downstream effector of this pathway.[1]

PI3K_Akt_mTOR_PGAM1 Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates HIF1a HIF1a mTOR->HIF1a activates PGAM1_gene PGAM1_gene HIF1a->PGAM1_gene promotes transcription PGAM1_protein PGAM1_protein PGAM1_gene->PGAM1_protein translation Glycolysis Glycolysis PGAM1_protein->Glycolysis enhances

PGAM1 regulation by the PI3K/Akt/mTOR pathway.
Post-Translational Modifications

PGAM1 activity is also modulated by post-translational modifications, providing a rapid mechanism for regulating glycolytic flux in response to cellular signals.

  • Phosphorylation: Phosphorylation of PGAM1 at tyrosine 26 (Y26) has been shown to enhance its activity by stabilizing the active conformation of the enzyme.[3][16][17] This modification is common in human cancers and represents an acute mechanism for upregulating PGAM1 activity.[16]

  • Acetylation: Acetylation of lysine (B10760008) residues in the C-terminal region of PGAM1 can also modulate its activity.[2] Deacetylation by sirtuins, such as SIRT1, has been shown to decrease PGAM1 activity.[2][18]

PGAM as a Therapeutic Target

The critical role of PGAM1 in cancer metabolism and its upregulation in various tumors make it a promising target for cancer therapy.[2][3][5] Inhibition of PGAM1 can disrupt the energy supply of cancer cells and impede their growth and proliferation.[2]

Experimental Protocols

PGAM Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring the forward reaction of PGAM (3-PG to 2-PG) by coupling it to the sequential reactions of enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • EDTA (0.5 mM)

  • MgCl2 (2 mM)

  • KCl (100 mM)

  • NADH (0.2 mM)

  • ADP (1.5 mM)

  • 2,3-bisphosphoglycerate (10 µM)

  • 3-phosphoglycerate (1 mM)

  • Lactate dehydrogenase (0.6 units/ml)

  • Pyruvate kinase (0.5 units/ml)

  • Enolase (0.3 units/ml)

  • Purified PGAM1 or cell lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing all components except the PGAM enzyme or cell lysate.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PGAM-containing sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADH oxidation is proportional to the PGAM activity. Calculate the activity based on the molar extinction coefficient of NADH.

PGAM_Activity_Assay 3PG 3-Phosphoglycerate 2PG 2-Phosphoglycerate 3PG->2PG PGAM PEP Phosphoenolpyruvate 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (ADP -> ATP) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Monitored at 340 nm

Coupled enzyme assay for PGAM activity.
Structural Determination of PGAM

This technique provides a high-resolution three-dimensional structure of the protein.

General Protocol:

  • Protein Expression and Purification: Express and purify a high-yield of soluble, stable, and homogenous PGAM protein. Purity should be >95%.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to identify initial crystal hits.[19][20]

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build an atomic model of the protein into the electron density map and refine it to obtain the final structure.

NMR spectroscopy provides information about the structure and dynamics of the protein in solution.

General Protocol:

  • Isotope Labeling: Express the PGAM protein in minimal media supplemented with 15N and/or 13C labeled nutrients to produce isotopically enriched protein.[21]

  • Sample Preparation: Prepare a concentrated (~0.5-1.0 mM), stable, and aggregate-free protein sample in a suitable buffer.[21]

  • Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) to assign the chemical shifts of the backbone and side-chain atoms.

  • Structural Restraint Collection: Collect data for Nuclear Overhauser Effects (NOEs) to obtain distance restraints between protons.

  • Structure Calculation and Refinement: Use the assigned chemical shifts and NOE-derived distance restraints to calculate and refine an ensemble of 3D structures of the protein.

Drug Discovery: Inhibitor Screening

Identifying small molecule inhibitors of PGAM1 is a key strategy in developing novel cancer therapeutics.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors.

Workflow:

  • Assay Development: Develop a robust and sensitive biochemical assay for PGAM1 activity that is amenable to automation and miniaturization (e.g., a fluorescence-based coupled assay).

  • Primary Screen: Screen a large library of compounds at a single concentration to identify initial "hits" that inhibit PGAM1 activity.

  • Hit Confirmation and Dose-Response: Re-test the initial hits to confirm their activity and perform dose-response experiments to determine their potency (IC50).

  • Secondary and Orthogonal Assays: Characterize the confirmed hits in secondary assays to rule out false positives and to understand their mechanism of inhibition.

  • Lead Optimization: Chemically modify the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

HTS_Workflow Library Compound Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Confirmation Hit Confirmation (Dose-Response) Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Secondary_Assays Secondary & Orthogonal Assays (Mechanism of Action) Confirmed_Hits->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits Lead_Op Lead Optimization Validated_Hits->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

High-throughput screening workflow for PGAM inhibitors.

Conclusion

Phosphoglycerate mutase is a fundamentally important enzyme in cellular metabolism with expanding roles in signaling and disease. The upregulation of PGAM1 in numerous cancers has established it as a significant target for drug development. A thorough understanding of its enzymatic function, mechanism, and regulation by cellular signaling pathways is crucial for the rational design of effective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of PGAM and to exploit its therapeutic potential. Continued research into the specific kinetic properties of PGAM isoforms and their detailed interactions within cellular networks will undoubtedly pave the way for novel and targeted cancer therapies.

References

An In-depth Technical Guide to Phosphoglycerate Mutase (PGAM) Isozymes in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a crucial glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). This seemingly simple step is a critical juncture in cellular metabolism, influencing not only the rate of glycolysis but also shunting intermediates into various biosynthetic pathways. In mammals, PGAM exists as different isozymes with distinct tissue-specific expression patterns and potential non-glycolytic functions, making them intriguing subjects of study for both fundamental biology and therapeutic development.

This technical guide provides a comprehensive overview of PGAM isozymes, focusing on their distribution across different tissues, their roles in cellular signaling, and their emerging significance as drug targets. Detailed experimental protocols are provided to facilitate further research in this area.

PGAM Isozymes: Structure and Genetics

In mammals, the functional PGAM enzyme is a dimer composed of two types of subunits: the muscle-type (M) and the brain-type (B).[1][2] These subunits are encoded by two distinct genes: PGAM1 (encoding the B subunit) and PGAM2 (encoding the M subunit).[3][4] The combination of these subunits gives rise to three isozymes:

  • PGAM-MM (PGAM2 homodimer): Predominantly found in mature skeletal and cardiac muscle.[3][4]

  • PGAM-BB (PGAM1 homodimer): The primary form in the brain and most other non-muscle tissues, including the liver and kidneys.[5][6]

  • PGAM-MB (heterodimer): Found in tissues that express both subunits, such as the heart and to a lesser extent in skeletal muscle.[3]

The M and B subunits share a high degree of sequence homology (approximately 81% identity in humans) and have similar enzymatic activities.[7][8]

Tissue-Specific Expression of PGAM Isozymes

The differential expression of PGAM isozymes across various tissues reflects the diverse metabolic demands of different cell types. The following tables summarize the expression patterns of PGAM1 and PGAM2.

Quantitative Analysis of PGAM Isozyme Concentration in Mouse Tissues

While comprehensive quantitative data for human tissues is sparse in the literature, a study on mouse tissues provides valuable insights into the relative abundance of PGAM1 and PGAM2 proteins.

TissuePGAM1 Concentration (ng/mg of total protein)PGAM2 Concentration (ng/mg of total protein)Predominant Isoform(s)
Brain 250050PGAM-BB
Heart 15001000PGAM-MB, PGAM-BB, PGAM-MM
Kidney 2000100PGAM-BB
Liver 180070PGAM-BB
Lung 120080PGAM-BB
Skeletal Muscle 5005000PGAM-MM
Spleen 100060PGAM-BB
Testis 1500200PGAM-BB

Data adapted from a study on mouse tissues. The specific concentrations can vary between species and with physiological conditions.[1]

Summary of PGAM1 (B-type) Protein Expression in Human Tissues

The Human Protein Atlas provides a comprehensive overview of PGAM1 protein expression based on immunohistochemistry.

TissueExpression LevelStaining Pattern
Brain (Cerebral Cortex) HighCytoplasmic
Heart Muscle HighCytoplasmic
Kidney (Glomeruli & Tubules) HighCytoplasmic
Liver (Hepatocytes) HighCytoplasmic
Lung (Pneumocytes) MediumCytoplasmic
Skeletal Muscle MediumCytoplasmic
Spleen (Red & White Pulp) MediumCytoplasmic
Testis (Cells in seminiferous ducts) HighCytoplasmic

Data sourced from The Human Protein Atlas.[9][10][11][12][13][14] Expression levels are categorized as High, Medium, Low, or Not detected.

Summary of PGAM2 (M-type) Protein Expression in Human Tissues

The expression of PGAM2 is more restricted, consistent with its designation as the muscle-specific isozyme.

TissueExpression LevelStaining Pattern
Skeletal Muscle HighCytoplasmic
Heart Muscle HighCytoplasmic
Testis (Spermatids) MediumCytoplasmic
Brain Low / Not Detected-
Kidney Low / Not Detected-
Liver Low / Not Detected-
Lung Low / Not Detected-
Spleen Low / Not Detected-

Data sourced from The Human Protein Atlas.[15][16][17][18] Expression levels are categorized as High, Medium, Low, or Not detected.

Signaling Pathways and Non-Glycolytic Functions

Beyond its canonical role in glycolysis, PGAM, particularly PGAM1, is increasingly recognized for its involvement in various signaling pathways and its non-glycolytic functions, especially in the context of cancer.

The PI3K/Akt/mTOR Pathway and PGAM1 Upregulation

In many cancers, the PI3K/Akt/mTOR signaling pathway is constitutively active, promoting cell growth, proliferation, and survival.[19][20][21][22][23] PGAM1 has been identified as a downstream target of this pathway.[5] Activation of this cascade can lead to the upregulation of PGAM1 expression, thereby enhancing the glycolytic flux necessary to support rapid tumor growth.

PI3K_Akt_mTOR_PGAM1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation HIF1a HIF-1α mTORC1->HIF1a Activation PGAM1_gene PGAM1 Gene (Transcription) HIF1a->PGAM1_gene Increased Transcription PGAM1_protein PGAM1 Protein (Translation) PGAM1_gene->PGAM1_protein Glycolysis Increased Glycolysis PGAM1_protein->Glycolysis TumorGrowth Tumor Growth & Proliferation Glycolysis->TumorGrowth PKM2_PGAM1_Interaction PKM2 PKM2 (Pyruvate Kinase M2) PGAM1_active PGAM1-P (active) PKM2->PGAM1_active Phosphorylation PGAM1_inactive PGAM1 (inactive) PGAM1_inactive->PKM2 TwoPG 2-Phosphoglycerate PGAM1_active->TwoPG Glycolysis Glycolysis Biosynthesis Biosynthesis (e.g., Pentose Phosphate Pathway) ThreePG 3-Phosphoglycerate ThreePG->PGAM1_active ThreePG->Biosynthesis Inhibition of 6PGD TwoPG->Glycolysis PGAM_Analysis_Workflow TissueSample Tissue Sample (e.g., Muscle, Brain, Tumor) Homogenization Homogenization & Cytosolic Fractionation TissueSample->Homogenization IsozymeSeparation Isozyme Separation Homogenization->IsozymeSeparation ActivityAssay Total PGAM Activity Assay Homogenization->ActivityAssay IHC Immunohistochemistry (IHC) Homogenization->IHC WesternBlot Western Blot Homogenization->WesternBlot IEC Ion-Exchange Chromatography IsozymeSeparation->IEC Method 1 PAGE Native PAGE IsozymeSeparation->PAGE Method 2 SpecificActivity Specific Activity of Each Isozyme IEC->SpecificActivity PAGE->SpecificActivity ActivityAssay->SpecificActivity Compared with separated isozymes Localization Tissue Localization of Isozymes IHC->Localization ProteinQuant Protein Quantification of Isozymes WesternBlot->ProteinQuant

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoglycerate Mutase (PGAM): Structure and Active Site Analysis

This technical guide provides a comprehensive analysis of the structure, active site, and catalytic mechanism of Phosphoglycerate Mutase (PGAM), a crucial enzyme in the glycolytic pathway. The document details its role in various signaling pathways and disease, summarizes known inhibitors, and provides detailed experimental protocols for its study, making it a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Phosphoglycerate Mutase (PGAM)

Phosphoglycerate mutase (PGM) is a key enzyme that catalyzes the eighth step of glycolysis, the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1] This reaction is essential for setting up the subsequent dehydration step that generates the high-energy phosphate (B84403) bond in phosphoenolpyruvate.

There are two distinct classes of PGAM based on their requirement for a 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) cofactor:

  • Cofactor-dependent PGAM (dPGM): Found in all vertebrates and some invertebrates, fungi, and bacteria, this class utilizes a phosphohistidine (B1677714) intermediate and requires 2,3-BPG to phosphorylate the enzyme.[1]

  • Cofactor-independent PGAM (iPGM): Present in plants, algae, and some invertebrates, fungi, and gram-positive bacteria, this class uses a phosphoserine intermediate and does not require 2,3-BPG.[1]

In humans, there are several isozymes of dPGM, with PGAM1 and PGAM2 being the most well-characterized.[2][3] PGAM1, also known as the brain (B) isozyme, is found in various tissues, while PGAM2, the muscle (M) isozyme, is predominantly expressed in skeletal and cardiac muscle.[2][3] These isozymes can exist as homodimers (BB or MM) or heterodimers (MB).[2]

PGAM Structure

The dPGM enzyme is a dimeric protein composed of subunits of approximately 250 amino acids each.[1] The overall structure belongs to the histidine acid phosphatase superfamily.[4] The catalytic domain features a core β-sheet structure.[4] A notable characteristic of the PGM superfamily is the "fold-back" topology of the C-terminal tail, which is positioned near the active site and may play a role in enzyme activity and substrate specificity.[4]

Protein PDB ID Organism Resolution (Å) Method
PGAM11E59Homo sapiens2.50X-ray Diffraction
PGAM21YFKHomo sapiens2.00X-ray Diffraction
PGAM55O7UHomo sapiens2.10X-ray Diffraction

PGAM Active Site Analysis

The active site of dPGM is located at the top of the β-sheet core and is lined by loop regions.[4] The catalytic center contains a conserved cluster of positively charged residues, including two canonical histidine residues and arginine residues, which are essential for its catalytic activity.[4]

The key event in the active site is the phosphorylation of a specific histidine residue, forming a phosphohistidine complex.[1] When 3-phosphoglycerate enters the active site, this phosphohistidine facilitates the transfer of a phosphate group to the C-2 carbon of the substrate, creating a 2,3-bisphosphoglycerate intermediate.[1]

Residue Function
Histidine (catalytic)Forms a phosphohistidine intermediate essential for phosphate transfer.[1][5]
Lysine-100 (K100)Important for inhibitor binding and is highly conserved.[2][3]
Arginine residuesContribute to the positively charged environment of the active site, coordinating the phosphate groups.[4]
Tyrosine-26 (Y26)Phosphorylation of this residue can enhance PGAM1 activity by releasing an inhibitory glutamate (B1630785) residue (E19) that blocks the active site.[3][6]

Catalytic Mechanism

The catalytic mechanism of dPGM involves a two-step process:

  • A phosphate group from the phosphohistidine in the active site is transferred to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.[1][2]

  • The phosphate group from the C-3 position of the intermediate is then transferred back to the histidine residue, regenerating the active enzyme and releasing the product, 2-phosphoglycerate.[1][2]

This "ping-pong" mechanism means that the phosphate group on the final 2-phosphoglycerate product is not the same one that was initially on the 3-phosphoglycerate substrate.[1]

PGAM_Catalytic_Cycle E_P E-His-PO4 (Active Enzyme) Intermediate E-His...2,3-BPG E_P->Intermediate Substrate binds E_His E-His (Inactive Enzyme) Product 2-Phosphoglycerate E_His->Product Release of product Substrate 3-Phosphoglycerate Substrate->Intermediate Product->E_P Cofactor (2,3-BPG) regenerates enzyme Intermediate->E_His Phosphate transfer to enzyme

PGAM Catalytic Cycle

PGAM Inhibitors

Given its role in glycolysis, which is often upregulated in cancer cells (the Warburg effect), PGAM has emerged as a potential therapeutic target.[7] Several small molecule inhibitors have been developed to target PGAM1.[3]

Inhibitor Mechanism of Action IC50 / Effect
MJE3Cell-permeable small molecule that reacts with Lysine-100 in the active site.[3]Decreases breast cancer cell proliferation.[3]
PGMI-004A (Anthraquinone derivative)Inhibits the conversion of 3-PG to 2-PG, blocking glycolysis and the pentose (B10789219) phosphate pathway.[3]Decreases cancer cell proliferation and tumor growth.[3]
Compound 9i (Anthraquinone inhibitor)Binds to a pocket involving residues F22, K100, and R116.[3]Significantly decreases lung cancer cell proliferation.[3]
KH3Allosteric inhibitor.[3]Dramatically inhibits the proliferation of pancreatic ductal adenocarcinoma cell lines.[3]
Epigallocatechin-3-gallate (EGCG)Natural product from green tea that inhibits PGAM1 enzymatic activity.[3]Inhibits cancer cell proliferation, but has poor specificity.[3]
PGAM1-IN-1PGAM1 inhibitor.[8]IC50 of 6.4 μM.[8]

Role in Signaling Pathways and Disease

PGAM plays a significant role in both normal physiology and disease states.

Cancer: PGAM1 is overexpressed in numerous cancers, including lung, colon, liver, and breast cancer.[2][3] Its upregulation helps to coordinate glycolysis and biosynthesis, providing the necessary energy and building blocks for rapid cell proliferation.[9] PGAM1 can be a downstream target of signaling pathways like PI3K/Akt/mTOR/HIF-1α and Wnt/β-catenin.[3][10]

Glycogen Storage Disease Type X: A deficiency in the muscle-specific isozyme, PGAM2, leads to this rare autosomal recessive genetic disorder.[1][11] It is a metabolic myopathy characterized by exercise intolerance, muscle cramps, and myoglobinuria.[1][11]

Cardiac Hypertrophy: PGAM2 has been shown to be involved in the regulation of cardiomyocyte hypertrophy through its interaction with HSP90 and the downstream mTOR/IKKα signaling pathway.[12]

Glycolysis_Biosynthesis_Link cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI PPP PPP G6P->PPP Pentose Phosphate Pathway F16BP F16BP F6P->F16BP PFK1 DHAP_G3P DHAP_G3P F16BP->DHAP_G3P Aldolase G3P G3P DHAP_G3P->G3P BPG13 BPG13 G3P->BPG13 GAPDH PG3 PG3 BPG13->PG3 PGK PG2 PG2 PG3->PG2 PGAM1 Serine_Glycine Serine_Glycine PG3->Serine_Glycine PHGDH PGAM1 PGAM1 PG3->PGAM1 PEP PEP PG2->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate PKM2 Lactate (B86563) Lactate Pyruvate->Lactate LDH TCA TCA Pyruvate->TCA TCA Cycle PGAM1->PG2

PGAM's Role in Linking Glycolysis and Biosynthesis

Experimental Protocols

Protein Structure Determination by X-ray Crystallography

This method provides high-resolution structural data of proteins.[13][14]

Methodology:

  • Protein Expression and Purification:

    • Clone the gene for the PGAM isozyme of interest into an expression vector.

    • Express the protein in a suitable system (e.g., E. coli, insect cells, or mammalian cells).[15]

    • Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize initial crystal hits to obtain large, well-ordered, single crystals.

  • Data Collection:

    • Cryo-protect the crystal and mount it in a cryo-stream.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available).

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the data.

Enzyme Kinetics Assay

Enzyme kinetics studies are used to determine the catalytic efficiency of an enzyme and the mechanism of inhibitors.[16][17]

Methodology:

  • Assay Principle: The conversion of 3-phosphoglycerate to 2-phosphoglycerate by PGAM is coupled to the enolase and pyruvate kinase/lactate dehydrogenase reactions. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Add the coupling enzymes (enolase, pyruvate kinase, lactate dehydrogenase), cofactors (ADP, NADH, 2,3-BPG), and the substrate (3-phosphoglycerate).

  • Measurement:

    • Equilibrate the reaction mixture to the desired temperature in a spectrophotometer.

    • Initiate the reaction by adding a known concentration of purified PGAM.

    • Record the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Repeat the experiment with varying substrate concentrations.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[16]

    • For inhibitor studies, perform the assay in the presence of different inhibitor concentrations to determine the mode of inhibition and the IC₅₀ or Kᵢ value.

Experimental_Workflow cluster_analysis Analysis start Gene of Interest (PGAM) cloning Cloning into Expression Vector start->cloning expression Protein Expression cloning->expression purification Protein Purification expression->purification structural_analysis Structural Analysis (X-ray Crystallography, NMR) purification->structural_analysis functional_analysis Functional Analysis (Enzyme Kinetics) purification->functional_analysis

General Experimental Workflow for PGAM Analysis

Conclusion

Phosphoglycerate mutase is a fundamentally important enzyme in cellular metabolism with well-characterized structural and catalytic properties. Its role extends beyond glycolysis, implicating it in various signaling pathways and disease processes, most notably cancer. The detailed understanding of its structure and active site has paved the way for the development of targeted inhibitors, which hold promise as novel therapeutic agents. Future research will likely focus on elucidating the non-glycolytic roles of PGAM, developing more potent and specific inhibitors, and exploring their clinical applications.

References

The Role of Phosphoglycerate Mutase (PGAM) Mutations in Human Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase (PGAM) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate. In humans, two main isoforms, PGAM1 and PGAM2, are expressed in a tissue-specific manner. Mutations in the genes encoding these enzymes have been implicated in a range of human diseases, from rare metabolic myopathies to the progression of various cancers. This technical guide provides a comprehensive overview of the current understanding of PGAM mutations, their biochemical consequences, and their clinical manifestations. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to the Phosphoglycerate Mutase Family

The PGAM family of enzymes plays a pivotal role in central carbon metabolism. In mammals, the two principal isoforms are dimers composed of muscle (M) and brain (B) subunits. PGAM1 is the ubiquitous, non-muscle-specific isoform, also referred to as PGAM-B, and is encoded by the PGAM1 gene on chromosome 10. PGAM2, or PGAM-M, is the muscle-specific isoform, encoded by the PGAM2 gene on chromosome 7, and is the predominant form in mature skeletal and cardiac muscle. While both isoforms catalyze the same reaction, their tissue-specific expression and distinct regulatory mechanisms underscore their differential roles in health and disease.

PGAM2 Mutations and Phosphoglycerate Mutase Deficiency (Glycogen Storage Disease Type X)

Mutations in the PGAM2 gene lead to phosphoglycerate mutase deficiency, a rare autosomal recessive metabolic myopathy also known as Glycogen (B147801) Storage Disease Type X (GSD X).[1][2] This condition primarily affects skeletal muscles, leading to exercise intolerance, muscle pain, cramping, and myoglobinuria (the presence of myoglobin (B1173299) in the urine) following strenuous physical activity.[1][3][4] While the condition is generally not life-threatening, severe myoglobinuria can lead to kidney failure.[1][4]

Clinical Presentation and Diagnosis

The onset of symptoms typically occurs in childhood or adolescence.[1][3][4] Diagnosis can be challenging due to the non-specific nature of the symptoms.[5] A key diagnostic indicator is an elevated serum creatine (B1669601) kinase (CK) level, particularly after exercise.[3][5] Muscle biopsy may reveal mild glycogen accumulation and, in some cases, the presence of subsarcolemmal tubular aggregates.[1][3][5] Definitive diagnosis is achieved through biochemical assays demonstrating reduced PGAM2 enzyme activity in muscle tissue and molecular genetic testing to identify mutations in the PGAM2 gene.[3]

Known PGAM2 Mutations and their Biochemical Consequences

Several mutations in the PGAM2 gene have been identified, leading to a significant reduction in enzyme activity.[1][4][6] These mutations can be missense, nonsense, or deletions.[6][7][8] The most common mutation, particularly in individuals of African American descent, is a G-to-A transition at codon 78, resulting in a premature stop codon (W78X).[6][9][10]

Mutation Nucleotide Change Amino Acid Change Enzyme Activity (% of normal) Patient Population Reference
W78XG to ATrp78TerGreatly reducedAfrican-American[6][10]
E89AA to CGlu89AlaReducedAfrican-American[10]
R90WC to TArg90TrpReducedCaucasian (Italian)[10][11]
Y142TerC to ATyr142TerPartially reducedCaucasian[8]
G178Afs31delGGly178Alafs31Partially reducedCaucasian[8]
E154KG to AGlu154Lys--[4]

Note: Enzyme activity levels are often described qualitatively in the literature. Specific quantitative values are frequently dependent on the assay conditions and are not always reported consistently.

PGAM1 Mutations and Cancer

While inherited PGAM1 mutations are not linked to a specific Mendelian disease, alterations in PGAM1 expression and activity are increasingly recognized as a hallmark of various cancers, including lung, breast, colon, and liver cancer.[7][12] PGAM1 is often overexpressed in tumor tissues and plays a significant role in promoting cancer cell proliferation, metastasis, and resistance to therapy.[12][13][14]

Role of PGAM1 in Tumor Metabolism and Progression

In cancer cells, PGAM1 is not only a key glycolytic enzyme but also acts as a critical regulator of metabolic reprogramming, shunting glucose intermediates into biosynthetic pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine synthesis to support rapid cell growth.[13][15] Beyond its metabolic functions, PGAM1 has been shown to have non-glycolytic roles in promoting cancer cell invasion and metastasis.[12]

Signaling Pathways Involving PGAM1 in Cancer

PGAM1 is regulated by and participates in several key oncogenic signaling pathways.

The PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation, can upregulate PGAM1 expression.[12] This positions PGAM1 as a downstream effector of this critical cancer pathway.

PI3K_Akt_mTOR_PGAM1_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 Upregulation mTOR->PGAM1 Proliferation Cell Proliferation & Growth PGAM1->Proliferation PGAM1_TGFB_Pathway PGAM1 PGAM1 TGFB_Signaling TGF-β Signaling Activation PGAM1->TGFB_Signaling Proliferation Cell Proliferation TGFB_Signaling->Proliferation Invasion Cell Invasion TGFB_Signaling->Invasion PGAM1_DDR_Pathway PGAM1 PGAM1 (Overexpressed) WIP1 WIP1 PGAM1->WIP1 sequesters in cytoplasm ATM_Signaling ATM Signaling (Active) WIP1->ATM_Signaling inactivates DNA_Repair DNA Damage Repair ATM_Signaling->DNA_Repair Resistance Treatment Resistance DNA_Repair->Resistance PGAM2_Mutation_Analysis_Workflow Sample Patient Blood or Muscle Biopsy DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of PGAM2 Exons DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis

References

The Enduring Legacy of Phosphoglycerate Mutase: An In-depth Examination of its Evolutionary Conservation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the remarkable evolutionary conservation of Phosphoglycerate Mutase (PGAM), a crucial enzyme in the central metabolic pathway of glycolysis. We will explore the structural and functional preservation of PGAM across diverse species, highlighting its significance as a potential therapeutic target. This document provides a comprehensive overview, including quantitative data on sequence homology, detailed experimental methodologies for studying its conservation, and visualizations of its intricate signaling networks.

Introduction: The Pivotal Role of PGAM

Phosphoglycerate mutase (PGAM) is an essential enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PGA) to 2-phosphoglycerate (2-PGA) in the glycolytic pathway.[1][2][3] This seemingly simple step is critical for cellular energy production and provides precursors for various biosynthetic pathways.[1] The PGAM family of proteins is characterized by a highly conserved PGAM domain and includes several members, such as the well-studied isoforms PGAM1 and PGAM2, as well as other related proteins like 2,3-bisphosphoglycerate (B1242519) mutase (BPGM) and TP53-induced glycolysis and apoptosis regulator (TIGAR).[4][5] The profound conservation of PGAM across vast evolutionary distances, from yeast to mammals, underscores its fundamental importance in cellular life.[2]

Quantitative Analysis of PGAM Conservation

The evolutionary persistence of PGAM is evident in the high degree of sequence and structural similarity observed across different species and between its major isoforms.

Interspecies Homology

The amino acid sequence of PGAM is remarkably conserved throughout evolution. For instance, the structure of PGAM is approximately 74% conserved between yeast and mammals, indicating a strong selective pressure to maintain its function.[2]

Isoform Similarity

In humans, two primary isoforms of PGAM exist: PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type).[6] These isoforms exhibit a high degree of sequence identity, with human PGAM1 and PGAM2 sharing approximately 81% sequence identity.[1][7] This similarity extends to their dimeric nature, as they can form homodimers (BB or MM) and heterodimers (MB).[1]

Comparison Organism 1 Organism 2 Sequence Identity (%) Reference
PGAM StructureYeastMammals~74[2]
PGAM1 vs PGAM2HumanHuman81[1][7]
Active Site Conservation

A key indicator of functional conservation is the preservation of active site residues. In PGAM2, the lysine (B10760008) 100 (K100) residue within the active site is highly conserved across a wide range of organisms, from bacteria and yeast to plants and mammals, highlighting its critical role in the enzyme's catalytic mechanism.[1]

Functional Conservation and Divergence

While the core catalytic function of PGAM is conserved, its isoforms exhibit tissue-specific expression and have been implicated in distinct physiological and pathological processes.

  • PGAM1 , also known as PGAM-B, is ubiquitously expressed in various tissues, including the brain, liver, and breast.[8][9] It plays a significant role in cancer progression and metastasis, with its overexpression observed in numerous cancer types.[8][10][11]

  • PGAM2 , or PGAM-M, is predominantly found in adult skeletal and cardiac muscle.[1][3][12] Mutations in the PGAM2 gene are associated with a metabolic myopathy known as glycogen (B147801) storage disease type X.[1][3]

Beyond its canonical role in glycolysis, PGAM1 has been shown to have non-glycolytic functions, including the promotion of cancer cell migration through its interaction with α-smooth muscle actin (ACTA2), a function independent of its metabolic activity.[13]

PGAM in Signaling Pathways

PGAM isoforms are integrated into complex signaling networks that regulate cellular metabolism, growth, and survival.

PGAM1 in Cancer-Related Signaling

PGAM1 is a downstream effector in the PI3K/Akt/mTOR/HIF-1α pathway, a central signaling cascade that controls cellular metabolism and is frequently dysregulated in cancer.[8] It is also implicated in the transforming growth factor-beta (TGF-beta) signaling pathway, further highlighting its role in tumor progression.[14]

PGAM1_Signaling cluster_upstream Upstream Regulators cluster_pgam cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a PGAM1 PGAM1 HIF1a->PGAM1 Upregulates Glycolysis Enhanced Glycolysis PGAM1->Glycolysis Metastasis Metastasis PGAM1->Metastasis Non-glycolytic TGFb_pathway TGF-β Pathway Activation PGAM1->TGFb_pathway Proliferation Cell Proliferation Glycolysis->Proliferation

PGAM1 Signaling in Cancer
PGAM2 in Cardiac Signaling

In cardiac muscle, PGAM2 is involved in the mTOR/IKKα signaling pathway, which plays a role in the development of cardiac hypertrophy.[15] Downregulation of PGAM2 has been shown to alleviate angiotensin II-induced cardiac hypertrophy.[15]

PGAM2_Signaling AngII Angiotensin II PGAM2 PGAM2 AngII->PGAM2 Induces HSP90 HSP90 PGAM2->HSP90 Stabilizes mTOR_IKKa mTOR / IKKα Signaling HSP90->mTOR_IKKa Activates Hypertrophy Cardiac Hypertrophy mTOR_IKKa->Hypertrophy

PGAM2 Signaling in Cardiac Hypertrophy

Experimental Protocols for Studying PGAM Conservation

A variety of established experimental techniques can be employed to investigate the evolutionary conservation of PGAM.

Sequence-Based Analysis

Objective: To identify homologous PGAM sequences and quantify their degree of conservation.

Methodology:

  • Sequence Retrieval: Obtain the amino acid sequence of the PGAM protein of interest (e.g., human PGAM1) from a public database such as UniProt or NCBI.[16][17][18][19][20]

  • Homology Search: Utilize the Basic Local Alignment Search Tool (BLAST) to search for homologous sequences in other species.[21]

  • Multiple Sequence Alignment: Perform a multiple sequence alignment of the identified homologous sequences using tools like ClustalW to visualize conserved regions and residues.[4][5][21]

  • Phylogenetic Analysis: Construct a phylogenetic tree based on the multiple sequence alignment to infer the evolutionary relationships between the PGAM proteins from different species.[4][5][22]

Sequence_Analysis_Workflow Start Start: PGAM Sequence BLAST BLAST Search (Find Homologs) Start->BLAST MSA Multiple Sequence Alignment (ClustalW) BLAST->MSA Phylo Phylogenetic Tree Construction MSA->Phylo End End: Evolutionary Relationships Phylo->End

Workflow for Sequence-Based Conservation Analysis
Functional Conservation Assays

Objective: To determine if the enzymatic function of PGAM is conserved across different species.

Methodology:

  • Heterologous Expression and Purification: Clone the PGAM gene from the species of interest into an expression vector and purify the recombinant protein.

  • Enzyme Activity Measurement: Measure the catalytic activity of the purified PGAM enzyme. This can be achieved through various methods:

    • Spectrophotometric Assays: Couple the PGAM reaction to a subsequent enzymatic reaction that produces a chromogenic product, allowing the reaction rate to be monitored by changes in absorbance.[23]

    • Fluorescence-Based Assays: Utilize substrates that become fluorescent upon conversion by PGAM.[23]

    • Isotopic and Mass Spectrometry-Based Assays: Employ isotopically labeled substrates and track their conversion to products using mass spectrometry for high sensitivity and specificity.[23]

  • Kinetic Characterization: Determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) to quantitatively compare the functional efficiency of PGAM from different species.

Investigating Protein-Protein Interactions

Objective: To identify conserved protein interaction partners of PGAM.

Methodology:

  • Yeast Two-Hybrid (Y2H) Screening: A genetic method to screen a library of potential interacting proteins ("prey") against a "bait" protein (PGAM).[24][25]

  • Co-immunoprecipitation (Co-IP): Use an antibody to pull down PGAM from a cell lysate and identify any co-precipitated interacting proteins by mass spectrometry.[24]

  • Pull-down Assays: Use a tagged, purified PGAM protein to "pull down" interacting partners from a cell lysate.[26]

  • Tandem Affinity Purification (TAP): A more stringent purification method involving a dual-tagged bait protein to reduce the identification of non-specific binding partners.[26]

Conclusion and Future Directions

The remarkable evolutionary conservation of phosphoglycerate mutase underscores its indispensable role in cellular metabolism and its intricate involvement in various signaling pathways. The high degree of sequence and functional preservation makes PGAM an attractive target for therapeutic intervention, particularly in the context of cancer where its upregulation is frequently observed. Future research should focus on elucidating the precise molecular mechanisms underlying the non-glycolytic functions of PGAM and exploring the therapeutic potential of targeting its isoform-specific roles in disease. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the fascinating biology of this ancient and vital enzyme.

References

An In-depth Technical Guide to the Protein-Protein Interactions of Phosphoglycerate Mutase (PGAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). Beyond its canonical role in metabolism, emerging evidence highlights the significance of PGAM's interactions with other proteins, implicating it in a range of cellular processes, including cancer progression, signaling, and the formation of multi-enzyme complexes known as metabolons. This technical guide provides a comprehensive overview of the known protein-protein interactions of PGAM, with a focus on PGAM1, the isoform frequently overexpressed in various cancers. We delve into the functional consequences of these interactions, present available quantitative data, and provide detailed experimental protocols for their investigation.

Core Interacting Partners and their Functional Significance

PGAM's interaction network is crucial for both its glycolytic and non-glycolytic functions. These interactions can influence enzyme activity, substrate channeling, and participation in broader signaling cascades. Key interacting partners are detailed below.

The Glycolytic Metabolon: PGAM, Enolase, and Pyruvate Kinase

PGAM is a component of the glycolytic metabolon, a transient multi-enzyme complex that facilitates the efficient channeling of substrates between sequential enzymes in the glycolytic pathway.[1][2] This complex is thought to enhance the overall rate of glycolysis and prevent the diffusion of metabolic intermediates into the cytosol.

  • Enolase (ENO1): Direct interaction between PGAM1 and enolase, the subsequent enzyme in glycolysis, has been demonstrated.[3] This interaction is believed to facilitate the direct transfer of the 2-PG product from PGAM1 to the active site of enolase, a process known as substrate channeling.[4]

  • Pyruvate Kinase M2 (PKM2): PGAM1 also interacts with PKM2, the final rate-limiting enzyme in glycolysis. This interaction is particularly relevant in cancer cells, where PKM2 is the predominant isoform. The binding of PGAM1 and PKM2 is thought to be involved in the metabolic reprogramming of cancer cells.[5]

Signaling and Regulatory Interactions

PGAM1 is not merely a metabolic enzyme but also a node in critical signaling networks that regulate cell growth, proliferation, and survival, particularly in cancer.

  • PI3K/Akt/mTOR Pathway: PGAM1 is a downstream target of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway, frequently hyperactivated in cancer, promotes the expression and activity of PGAM1, thereby enhancing glycolysis to support rapid cell proliferation.[7][9][8] Specifically, mTOR can enhance PGAM1 expression through the induction of HIF-1α.[10]

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α): PGAM1 and HIF-1α exhibit a positive mutual regulatory relationship.[7][9] HIF-1α, a master regulator of the cellular response to hypoxia, transcriptionally upregulates PGAM1 to promote anaerobic glycolysis. In turn, PGAM1 appears to stabilize or enhance the activity of HIF-1α.[7][9]

  • Chk1 Kinase: PGAM has been shown to interact with and cooperate with Chk1 kinase to regulate glycolysis in cancer cells, particularly under conditions of oncogenic Ras expression.[8] This interaction highlights a non-enzymatic role for PGAM in supporting the Warburg effect.[8]

  • ACTG1 (Actin, Gamma 1): Exosomal PGAM1 has been found to interact with ACTG1, promoting angiogenesis and metastasis in prostate cancer.[11] This interaction underscores a non-glycolytic role for PGAM1 in tumor progression.

Quantitative Data on PGAM Interactions

Quantitative data on the binding affinities of PGAM with its interacting partners are limited in the publicly available literature. However, some data on dimerization and inhibitor binding provide insights into the molecular interactions of PGAM.

Interacting PartnerMethodBinding Affinity (Kd)Reference
PGAM1 (Dimerization) NanoBiT Assay62.5 to 67.1 nM[8]
PGAM2 (Dimerization) NanoBiT Assay60.6 to 65.9 nM[8]
PGMI-004A (Inhibitor) Thermal Shift Assay9.4 ± 2.0 μM[1][12]
KH3 (Inhibitor) Isothermal Titration Calorimetry (ITC)890 nM[13]
Dihydrotanshinone I (DHT) (Inhibitor) Not Specified697 nM[14]

Experimental Protocols

Investigating the protein-protein interactions of PGAM requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Endogenous PGAM1 Interactions

This protocol describes the immunoprecipitation of endogenous PGAM1 to identify interacting proteins from cell lysates.

Materials:

  • Cells expressing endogenous PGAM1

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitors.

  • Anti-PGAM1 antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 1x Laemmli sample buffer

  • Equipment: Refrigerated centrifuge, magnetic rack, vortexer, rotator.

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cell plate and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cleared lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-PGAM1 antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Place the tube on the magnetic rack to collect the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then collect the beads with the magnetic rack.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 1x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

    • For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[15]

GST Pull-Down Assay for In Vitro PGAM1 Interactions

This protocol is used to confirm a direct interaction between a GST-tagged PGAM1 "bait" protein and a "prey" protein.

Materials:

  • Purified GST-tagged PGAM1 (bait)

  • Purified or in vitro translated prey protein

  • Glutathione-agarose beads

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100, with protease inhibitors.

  • Wash Buffer: Binding Buffer with 300 mM NaCl.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

  • Equipment: Microcentrifuge tubes, rotator.

Procedure:

  • Bait Protein Immobilization:

    • Wash glutathione-agarose beads three times with ice-cold Binding Buffer.

    • Add the purified GST-PGAM1 to the beads and incubate on a rotator for 1-2 hours at 4°C to allow the GST tag to bind to the glutathione.

    • As a negative control, incubate beads with GST protein alone.

  • Washing Unbound Bait:

    • Centrifuge the beads at 500 x g for 2 minutes at 4°C.

    • Remove the supernatant and wash the beads three times with Binding Buffer.

  • Binding of Prey Protein:

    • Add the prey protein (in Binding Buffer) to the beads immobilized with GST-PGAM1 (and the GST control).

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Collect the beads by centrifugation.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads.

    • Incubate at room temperature for 10 minutes with gentle agitation.

    • Centrifuge and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein in the GST-PGAM1 pull-down lane, but not in the GST control lane, indicates a direct interaction.

Yeast Two-Hybrid (Y2H) Screening for Novel PGAM1 Interactors

This protocol outlines a screen to identify novel proteins that interact with PGAM1 using the GAL4-based Y2H system.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait plasmid (pGBKT7) containing PGAM1 fused to the GAL4 DNA-binding domain (BD).

  • Prey plasmid library (e.g., pGADT7-cDNA library) where cDNA-encoded proteins are fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Bait Plasmid Construction and Auto-activation Test:

    • Clone the PGAM1 coding sequence into the pGBKT7 vector in-frame with the GAL4-BD.

    • Transform the bait plasmid into the yeast strain.

    • Plate on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-activation, which would require using a different bait construct or a more stringent reporter system.

  • Library Transformation (Yeast Mating or Co-transformation):

    • Mating: Transform the bait plasmid into a MATa yeast strain and the prey library into a MATα strain. Mate the two strains and select for diploids on SD/-Trp/-Leu.

    • Co-transformation: Co-transform the bait plasmid and the prey library directly into the yeast strain and select on SD/-Trp/-Leu.

  • Screening for Interactions:

    • Replica-plate the diploid colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

    • Also, replica-plate onto media containing X-α-Gal to screen for the activation of the lacZ reporter gene.

    • Colonies that grow on the high-stringency media and turn blue are considered positive interactors.

  • Plasmid Rescue and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued plasmids into E. coli for amplification.

    • Sequence the cDNA insert to identify the interacting protein.

  • Confirmation of Interaction:

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain and verify the interaction on selective media.

    • Perform a "one-on-one" Y2H assay with the bait and the identified prey to confirm the specificity of the interaction.

Visualizations of Pathways and Workflows

Signaling Pathway: PGAM1 in the PI3K/Akt/mTOR/HIF-1α Axis

PGAM1_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates HIF1a HIF-1α mTORC1->HIF1a stabilizes/activates PGAM1_gene PGAM1 Gene HIF1a->PGAM1_gene promotes transcription PGAM1_protein PGAM1 Protein PGAM1_gene->PGAM1_protein translates to PGAM1_protein->HIF1a positive feedback Glycolysis Enhanced Glycolysis PGAM1_protein->Glycolysis catalyzes step in

Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR pathway, which promotes its expression via HIF-1α.

Experimental Workflow: Co-Immunoprecipitation followed by Mass Spectrometry

CoIP_MS_Workflow Start Cell Culture expressing endogenous PGAM1 Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clearing with control beads Lysis->Preclear IP Immunoprecipitation with anti-PGAM1 antibody Preclear->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE separation Elute->SDS_PAGE InGel In-gel digestion (e.g., with trypsin) SDS_PAGE->InGel LC_MS LC-MS/MS Analysis InGel->LC_MS Analysis Database search and protein identification LC_MS->Analysis Output List of potential PGAM1 interacting proteins Analysis->Output

Caption: Workflow for identifying PGAM1 interacting proteins using Co-IP coupled with mass spectrometry.

Logical Relationship: Glycolytic Metabolon

Glycolytic_Metabolon cluster_0 PGAM1 PGAM1 ENO1 Enolase PGAM1->ENO1 Substrate Channeling PKM2 PKM2 ENO1->PKM2 Substrate Channeling Metabolon Glycolytic Metabolon

Caption: PGAM1 interacts with other glycolytic enzymes to form a metabolon, facilitating substrate channeling.

Conclusion and Future Directions

The study of PGAM's protein-protein interactions has unveiled a complex network that extends far beyond its traditional role in glycolysis. These interactions are pivotal in regulating cancer metabolism, integrating metabolic status with key signaling pathways, and organizing the glycolytic machinery for optimal efficiency. For researchers and drug development professionals, the PGAM interactome presents a landscape of potential therapeutic targets. Disrupting specific interactions, such as that between PGAM1 and proteins in pro-survival signaling pathways, could offer novel strategies for cancer therapy.

Future research should focus on several key areas:

  • Quantitative Analysis: There is a clear need for more quantitative data, such as binding affinities (Kd values), for the interactions between PGAM and its partners. This will provide a more precise understanding of the strength and dynamics of these complexes.

  • Structural Biology: High-resolution structures of PGAM in complex with its interacting proteins will be invaluable for understanding the molecular basis of these interactions and for structure-based drug design.

  • In Vivo Validation: While many interactions have been identified in vitro or in cell culture models, further validation in in vivo models is crucial to understand their physiological and pathological relevance.

  • Targeting PGAM Interactions: The development of small molecules or biologics that specifically disrupt or stabilize key PGAM interactions represents a promising avenue for therapeutic intervention, particularly in the context of cancer.

By continuing to unravel the intricacies of the PGAM interactome, the scientific community can pave the way for new diagnostic and therapeutic strategies targeting a wide range of diseases.

References

The Phosphoglycerate Mutase Family: A Technical Chronicle of Its Discovery and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGM) is a pivotal enzyme in central carbon metabolism, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic and gluconeogenic pathways.[1][2][3] This seemingly simple intramolecular phosphoryl transfer is crucial for setting up the subsequent dehydration reaction that generates the high-energy phosphate (B84403) bond in phosphoenolpyruvate (B93156). The enzyme's discovery is intrinsically linked to the foundational work of elucidating the sequence of reactions in glycolysis, often called the Embden-Meyerhof pathway.[4][5] This guide provides a technical overview of the history, discovery, mechanistic diversity, and key experimental protocols associated with phosphoglycerate mutase, tailored for professionals in scientific research and drug development.

Discovery and Historical Context

The journey to understanding PGM began with the broader investigation into glycolysis in the early 20th century. While the overall process of glucose conversion to lactate (B86563) was being mapped out, the specific enzymes catalyzing each step remained to be isolated and characterized. PGM was first identified in yeast, and its role as a distinct catalytic step was established as part of this monumental effort.[6]

A critical breakthrough in understanding its mechanism came from the work of Sutherland, Posternak, and Cori in 1949, who discovered that the reaction required a catalytic amount of what is now known as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor.[7] This finding was crucial, as it distinguished this class of mutases from others and hinted at a more complex mechanism than a direct intramolecular transfer. It led to the classification of the cofactor-dependent phosphoglycerate mutase (dPGM).[1][2]

Later research uncovered a second, distinct class of PGM that operates without the need for 2,3-BPG.[1] This cofactor-independent phosphoglycerate mutase (iPGM) was found predominantly in plants, nematodes, and certain bacteria.[8][9] The discovery of iPGM revealed that nature had evolved two separate solutions for the same catalytic problem, making the PGM family a fascinating case of non-homologous isofunctional enzymes.[8][10]

Mechanistic Diversity: dPGM vs. iPGM

The two classes of PGM are fundamentally different in their structure, active site, and catalytic mechanism. This diversity presents unique opportunities for selective targeting in drug development, particularly for infectious diseases caused by organisms that rely on the iPGM form not present in humans.[8]

Cofactor-Dependent PGM (dPGM)

The dPGM enzyme, found in all vertebrates and fungi, operates via a "ping-pong" mechanism involving a phospho-enzyme intermediate.[11][12] The active site contains a critical histidine residue that is phosphorylated in the enzyme's resting state.[2][13]

The catalytic cycle proceeds as follows:

  • Phosphoryl Transfer to Substrate: 3-phosphoglycerate binds to the active site. The phosphoryl group from the phosphohistidine (B1677714) is transferred to the C-2 hydroxyl group of the substrate, forming a transient 2,3-bisphosphoglycerate intermediate.[2][13]

  • Phosphoryl Transfer from Substrate: The phosphoryl group originally on the C-3 position of the intermediate is then transferred back to the same active site histidine, regenerating the phospho-enzyme.

  • Product Release: The product, 2-phosphoglycerate, is released from the active site.

The cofactor, 2,3-BPG, is required to initially phosphorylate the active site histidine ("prime" the enzyme), and small amounts are needed to maintain the enzyme in its active, phosphorylated state.

// Edges s3PG -> E_P [label=" Binds"]; E_P -> Intermediate [label=" Transfers PO₃²⁻ to C2"]; Intermediate -> E_P [label=" Transfers PO₃²⁻ from C3", dir=back]; E_P -> s2PG [label=" Releases"];

// Cofactor priming BPG [label="2,3-BPG\n(Cofactor)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; BPG -> E [label=" Primes Enzyme"]; E -> E_P [style=dashed]; } caption="Catalytic mechanism of cofactor-dependent phosphoglycerate mutase (dPGM)."

Cofactor-Independent PGM (iPGM)

The iPGM enzymes, found in plants and various microorganisms, utilize a different mechanism that resembles that of alkaline phosphatases.[1][9] These enzymes are typically metalloenzymes, often requiring manganese (Mn²⁺) or cobalt (Co²⁺) for activity.[1][14] Their mechanism involves a phosphoserine intermediate.

The proposed mechanism involves:

  • Substrate Binding: 3-phosphoglycerate binds to the active site, coordinated by metal ions.

  • Phospho-enzyme Formation: The phosphoryl group from the substrate is transferred to an active site serine residue, forming a phosphoserine intermediate and releasing dephosphorylated glycerate.

  • Repositioning: The glycerate molecule reorients within the active site.

  • Phosphoryl Transfer to Product: The phosphoryl group is transferred from the phosphoserine back to the glycerate molecule, but this time to the C-2 hydroxyl group, forming 2-phosphoglycerate.

// Logical flow Start -> Step1 [label=" Substrate PO₃²⁻ transferred to Ser"]; Step1 -> Step2 [label=" "]; Step2 -> End [label=" PO₃²⁻ transferred back to Glycerate C2"];

// Add metal ion cofactor Manganese [label="Requires Mn²⁺/Co²⁺", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Start -> Manganese [style=invis]; // for positioning } caption="Logical flow of the cofactor-independent PGM (iPGM) mechanism."

Structural Biology Insights

The first crystal structures of PGM, initially from yeast, provided profound insights into its function.[12] The dPGM enzyme is typically a dimer or tetramer, with each subunit containing an active site at the bottom of a deep cleft.[13][15] Crystallography confirmed the presence of two histidine residues (e.g., His8 and His179 in yeast PGM) positioned perfectly to facilitate the phosphoryl transfer via the ping-pong mechanism.[12][13]

The structure of iPGM from Bacillus stearothermophilus was the first of its kind to be solved and revealed a completely different architecture with no evolutionary relationship to dPGM.[1] It consists of two domains: a phosphatase domain containing the active site serine and metal-binding sites, and a phosphotransferase domain.[9] This structural divergence underscores the independent evolutionary origins of the two enzyme classes.

Quantitative Data Summary

The kinetic properties of PGM vary depending on the source organism, isozyme, and experimental conditions such as pH and ionic strength.[11][15] Below is a summary of key quantitative parameters reported in the literature.

ParameterOrganism/EnzymeValueConditionsReference
Km (3-PG) Yeast dPGM~200 µM-[15]
Km (2-PG) Yeast dPGM100 - 200 µM-[15]
Km (2-PG) Chicken Breast Muscle dPGM14 µMpH 7.5, 0.1 M KCl[11]
Km (2,3-BPG) Chicken Breast Muscle dPGM0.069 µMpH 7.5, 0.1 M KCl[11]
Km (3-PG) E. coli dPGM1.1 mMpH 7.5, 37°C[16]
Km (2-PG) E. coli dPGM0.2 mMpH 7.5, 37°C[16]
Molecular Mass Yeast dPGM (Tetramer)~110 kDa-[15]
Molecular Mass Mammalian dPGM (Dimer)56 - 60 kDa-[15]
pH Optimum Various Species~5.9-[15]

Experimental Protocols

Standard Enzyme Activity Assay (Coupled Assay)

The activity of phosphoglycerate mutase is most commonly measured using a coupled enzyme assay. In the forward direction (3-PG → 2-PG), the product 2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then used by pyruvate (B1213749) kinase (PK) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[17][18]

Reagents:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6, containing 2.5 mM MgSO₄ and 100 mM KCl.

  • Substrate: 200 mM 3-Phosphoglyceric Acid (3-PGA).

  • Cofactor: 20 mM 2,3-Diphospho-D-Glyceric Acid (2,3-BPG).

  • Coupling Reagents:

    • 21 mM Adenosine 5'-Diphosphate (ADP).

    • 5 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

  • Coupling Enzymes:

    • Enolase (approx. 100 units/mL).

    • Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) enzyme suspension.

  • Sample: Purified PGM enzyme solution or cell lysate.

Procedure:

  • Prepare a reaction master mix in a 1.5 mL cuvette by combining Assay Buffer, ADP solution, NADH solution, 3-PGA substrate, 2,3-BPG cofactor, and the coupling enzymes (Enolase, PK/LDH).[17]

  • Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the PGM enzyme solution or sample to the cuvette.

  • Immediately mix by inversion and place the cuvette in a spectrophotometer.[17]

  • Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[17]

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

// Nodes N_3PG [label="3-PG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_2PG [label="2-PG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_PEP [label="PEP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_PYR [label="Pyruvate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_LAC [label="Lactate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

N_PGM [label="PGM\n(Enzyme to be Assayed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_ENO [label="Enolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_PK [label="Pyruvate Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_LDH [label="Lactate Dehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"];

N_NADH [label="NADH\n(A₃₄₀ Detected)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_NAD [label="NAD⁺\n(A₃₄₀ Undetected)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges N_3PG -> N_2PG [label=" PGM"]; N_2PG -> N_PEP [label=" Enolase"]; N_PEP -> N_PYR [label=" Pyruvate Kinase"]; N_PYR -> N_LAC [label=" Lactate Dehydrogenase"]; N_NADH -> N_NAD [label=" Monitored Reaction"];

// Invisible edges for alignment N_PGM -> N_ENO [style=invis]; N_ENO -> N_PK [style=invis]; N_PK -> N_LDH [style=invis]; } caption="Workflow of the coupled enzyme assay for PGM activity."

Relevance in Drug Development

The metabolic reprogramming observed in many cancer cells often involves the upregulation of glycolytic enzymes, including phosphoglycerate mutase 1 (PGAM1), the primary isozyme in many tissues.[19][20] This upregulation helps support the high anabolic demands of proliferating tumor cells.[19] Consequently, PGAM1 has emerged as an attractive therapeutic target for cancer treatment.[19][20] Inhibiting its activity can disrupt the coordination between glycolysis and biosynthesis, potentially leading to cancer cell death.[19]

Furthermore, the existence of the structurally distinct iPGM in pathogenic organisms like Trypanosoma brucei (the causative agent of sleeping sickness) and various bacteria presents a clear opportunity for developing selective inhibitors that would not affect the human dPGM enzyme, offering a promising avenue for novel antimicrobial and antiparasitic drugs.[8][14]

References

Methodological & Application

Application Note: Phosphoglycerate Mutase (PGAM) Activity Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Upregulation of PGAM has been observed in various human cancers, where it plays a crucial role in regulating glycolysis and promoting cancer cell proliferation.[1][2] This makes PGAM an attractive therapeutic target for anti-cancer drug development.[1][2] This application note provides detailed protocols for measuring PGAM enzymatic activity in cell lysates using two common methods: a commercial colorimetric/fluorometric assay kit and a classic spectrophotometric assay coupled to lactate (B86563) dehydrogenase.

Assay Principle

The most common method for determining PGAM activity involves a coupled enzymatic reaction.

  • Colorimetric/Fluorometric Assay: Active PGAM in the sample converts 3-PG to 2-PG. A series of subsequent enzymatic reactions generates an intermediate product that reacts with a probe to produce a stable colorimetric (absorbance at ~570 nm) or fluorometric (excitation/emission at ~535/587 nm) signal.[1][2][3] The signal intensity is directly proportional to the PGAM activity in the sample.

  • Spectrophotometric Assay: The conversion of 3-PG to 2-PG is coupled to the sequential reactions catalyzed by enolase, pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH). The final step involves the oxidation of NADH to NAD+, which leads to a decrease in absorbance at 340 nm.[4][5][6] The rate of decrease in absorbance is proportional to the PGAM activity.

Experimental Protocols

Method 1: Colorimetric/Fluorometric Assay Using a Commercial Kit

This protocol is based on commercially available kits and provides a rapid and sensitive method for detecting PGAM activity.[1][2][3]

1. Materials

  • PGAM Activity Assay Kit (containing Assay Buffer, Lysis Buffer, Substrate, Cofactor, Converter, Developer, Probe, and a 2-PG Standard)[1]

  • 96-well clear, flat-bottom microplate[1]

  • Microplate reader capable of measuring absorbance at 570 nm and fluorescence at Ex/Em = 535/587 nm

  • Ice

  • Microcentrifuge

  • Pipettes and pipette tips

  • Deionized water

2. Cell Lysate Preparation

  • Collect cells (adherent or suspension) by centrifugation. For adherent cells, scrape them in cold PBS.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend approximately 1 x 10^6 cells in 200 µL of ice-cold PGAM Lysis Buffer.[1][3]

  • Homogenize the cells by incubating on ice for 10 minutes.[1]

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1][3]

  • Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep on ice.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Assay Procedure

  • Standard Curve Preparation: Prepare a 2-PG standard curve according to the kit manufacturer's instructions. For a colorimetric assay, this typically involves generating standards from 0 to 10 nmol/well.[3]

  • Sample Preparation: Add 1-50 µL of cell lysate to two wells of a 96-well plate, one designated as "Sample" and the other as "Sample Background Control".[1][3] Adjust the volume in each well to 50 µL with PGAM Assay Buffer.[1][3]

  • Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Background Control Mix (without the PGAM substrate) for the background control wells, as per the kit's protocol.[3]

  • Reaction Initiation: Add 50 µL of the appropriate Reaction Mix to each well.[1][3] The total reaction volume will be 100 µL.[3]

  • Measurement: Immediately begin measuring the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm in kinetic mode at 37°C for 20-60 minutes.[1][3]

4. Data Analysis

  • Subtract the background control readings from the sample readings.

  • Plot the 2-PG standard curve.

  • Determine the amount of 2-PG generated by the sample using the standard curve.

  • Calculate the PGAM activity using the following formula:

    PGAM Activity (nmol/min/µL or mU/mL) = (B / (ΔT * V)) * D

    Where:

    • B is the amount of 2-PG from the standard curve (in nmol).

    • ΔT is the reaction time (in minutes).

    • V is the sample volume added to the well (in µL).

    • D is the sample dilution factor.

Method 2: Classic Spectrophotometric Assay

This protocol is a more traditional method that relies on monitoring NADH oxidation.[4]

1. Materials

  • Triethanolamine buffer (100 mM, pH 7.6)

  • 3-Phosphoglyceric Acid (3-PGA) solution (200 mM)[4]

  • Adenosine 5'-diphosphate (ADP) solution (21 mM)[4]

  • 2,3-Diphospho-D-Glyceric Acid (DPGA) solution (40 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution (4.5 mM)[4]

  • Magnesium sulfate (B86663) (MgSO4) solution (75 mM)[4]

  • Potassium chloride (KCl) solution (2 M)[4]

  • Pyruvate Kinase (PK)

  • L-Lactic Dehydrogenase (LDH)

  • Enolase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Cell Lysate Preparation

Prepare cell lysates as described in Method 1, Section 2. The lysis buffer should be compatible with enzymatic assays (e.g., a buffer without strong detergents or high salt concentrations).

3. Assay Procedure

  • Reaction Mixture Preparation: Prepare a master mix containing the following reagents in their final assay concentrations (see table below).

  • Reaction Initiation: Add the cell lysate (containing PGAM) to the reaction mixture to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

Data Presentation

Table 1: Reagent Concentrations for Spectrophotometric PGAM Assay

ReagentFinal Concentration
Triethanolamine79 mM
3-Phosphoglyceric Acid6.6 mM
Adenosine 5'-diphosphate0.70 mM
2,3-Diphospho-D-Glyceric Acid1.3 mM
β-NADH0.15 mM
Magnesium Sulfate2.5 mM
Potassium Chloride99 mM
Pyruvate Kinase~14 units/mL
L-Lactic Dehydrogenase~20 units/mL
Enolase~3 units/mL

Note: The final concentrations are based on the Sigma-Aldrich protocol.[4]

Visualizations

PGAM_Assay_Workflow cluster_prep Cell Lysate Preparation cluster_assay PGAM Activity Assay cells 1. Harvest Cells (1x10^6) lysis 2. Lyse cells in ice-cold Lysis Buffer cells->lysis centrifuge 3. Centrifuge at 10,000 x g for 10 min at 4°C lysis->centrifuge supernatant 4. Collect Supernatant (Cell Lysate) centrifuge->supernatant add_lysate 5. Add Lysate and Assay Buffer to Plate supernatant->add_lysate add_reaction_mix 6. Add Reaction Mix add_lysate->add_reaction_mix measure 7. Measure Absorbance/Fluorescence in Kinetic Mode at 37°C add_reaction_mix->measure analyze 8. Calculate PGAM Activity measure->analyze

Caption: Workflow for PGAM Activity Assay in Cell Lysates.

PGAM_Signaling_Pathway cluster_colorimetric Colorimetric/Fluorometric Assay cluster_spectrophotometric Spectrophotometric Assay PGAM PGAM TwoPG 2-Phosphoglycerate PGAM->TwoPG ThreePG 3-Phosphoglycerate ThreePG->PGAM Probe_reduced Probe (reduced) Colorimetric/Fluorometric Signal TwoPG->Probe_reduced Coupled Enzymatic Reactions PEP Phosphoenolpyruvate Pyruvate Pyruvate Lactate Lactate Probe_oxidized Probe (oxidized) NADH NADH NAD NAD+ ThreePG_spec 3-Phosphoglycerate PGAM_spec PGAM ThreePG_spec->PGAM_spec TwoPG_spec 2-Phosphoglycerate PGAM_spec->TwoPG_spec PEP_spec Phosphoenolpyruvate TwoPG_spec->PEP_spec Enolase Pyruvate_spec Pyruvate PEP_spec->Pyruvate_spec Pyruvate Kinase Lactate_spec Lactate Pyruvate_spec->Lactate_spec Lactate Dehydrogenase NADH_spec NADH NAD_spec NAD+ NADH_spec->NAD_spec

Caption: Principle of PGAM Activity Assays.

References

Application Notes and Protocols for Recombinant Human PGAM1 Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG)[1]. This metabolic function is crucial for energy production and providing intermediates for various biosynthetic pathways. Notably, PGAM1 is frequently overexpressed in a variety of human cancers, where it plays a significant role in promoting tumor growth, progression, and metastasis[2]. Its involvement in cancer metabolism has made it an attractive target for the development of novel therapeutic agents. The production of high-purity, active recombinant PGAM1 is essential for structural studies, inhibitor screening, and assay development.

These application notes provide a detailed protocol for the expression and purification of N-terminally His-tagged human PGAM1 using an Escherichia coli expression system. The described workflow is designed to yield a high-purity protein suitable for a range of downstream applications.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the expression and purification of recombinant human PGAM1, based on typical laboratory-scale preparations.

ParameterExpected ValueMethod of Determination
Protein Identity Human Phosphoglycerate Mutase 1 (PGAM1)DNA Sequencing of Expression Construct
Expression System E. coli BL21(DE3)-
Vector pET-28a(+) with N-terminal 6xHis-tag-
Molecular Weight (Predicted) ~30.9 kDa (254 amino acids + His-tag)[1]Sequence Analysis
Molecular Weight (Observed) ~31 kDaSDS-PAGE
Yield of Purified Protein 5-15 mg/L of cultureBCA Protein Assay
Purity >95%Densitometry of Coomassie-stained SDS-PAGE
Specific Activity >300 units/mg[1]Enzymatic Activity Assay

Note: Yields can vary depending on codon optimization, culture conditions, and purification efficiency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of PGAM1 in a key signaling pathway and the experimental workflow for its recombinant production.

PGAM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 mTOR->PGAM1 Upregulates Glucose Glucose G6P Glucose-6-P Glucose->G6P Three_PG 3-Phosphoglycerate (3-PG) G6P->Three_PG ... Three_PG->PGAM1 Two_PG 2-Phosphoglycerate (2-PG) PGAM1->Two_PG Proliferation Cell Proliferation PGAM1->Proliferation Metabolism Anabolic Biosynthesis PGAM1->Metabolism PEP Phosphoenolpyruvate Two_PG->PEP Pyruvate Pyruvate PEP->Pyruvate PGAM1_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis A Amplify PGAM1 cDNA (PCR) B Digest PGAM1 and pET28a(+) with Restriction Enzymes A->B C Ligate PGAM1 into pET28a(+) B->C D Transform into E. coli DH5α C->D E Verify Construct by Sequencing D->E F Transform pET28a-PGAM1 into E. coli BL21(DE3) E->F G Grow Culture to OD600 0.6-0.8 F->G H Induce with IPTG G->H I Incubate at Lower Temperature (e.g., 18-25°C) Overnight H->I J Harvest Cells by Centrifugation I->J K Cell Lysis (Sonication) J->K L Clarify Lysate by Centrifugation K->L M IMAC (Ni-NTA) Purification L->M N Elute with Imidazole Gradient M->N O Analyze Fractions by SDS-PAGE N->O P Pool Pure Fractions & Dialyze O->P Q Determine Concentration (BCA) P->Q R Assess Activity Q->R

References

Application Notes: Generation of a PGAM Knockout Cell Line Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphoglycerate Mutase (PGAM) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2] In humans, the two main isoforms are PGAM1 and PGAM2.[3] PGAM1 is ubiquitously expressed, while PGAM2 is predominantly found in muscle tissues.[3] Elevated expression of PGAM1 has been observed in various cancers, where it plays a role in promoting tumor proliferation and metastasis.[1] This makes PGAM a protein of significant interest for both basic research into cellular metabolism and for the development of novel cancer therapeutics.

The CRISPR-Cas9 system has emerged as a highly efficient and precise tool for genome editing.[4] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] The cell's natural DNA repair mechanisms, particularly the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels) at the DSB site.[7][8] These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the targeted gene.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the creation and validation of a PGAM knockout cell line using CRISPR-Cas9 technology.

Applications of a PGAM Knockout Cell Line

  • Functional Genomics: Elucidate the specific roles of PGAM in cellular processes beyond glycolysis, such as its involvement in other metabolic pathways and signaling cascades.[1]

  • Cancer Biology: Investigate the impact of PGAM loss on cancer cell proliferation, metabolism (the Warburg effect), invasion, and metastasis.[1][9]

  • Drug Discovery and Target Validation: Use the knockout cell line as a model system to screen for compounds that are synthetically lethal with PGAM deficiency and to validate PGAM as a therapeutic target.

  • Metabolic Research: Study the metabolic reprogramming that occurs in cells lacking a key glycolytic enzyme and identify potential compensatory pathways.

Challenges and Considerations

  • Cell Viability: Homozygous knockout of Pgam1 in mice is embryonically lethal, suggesting that PGAM1 is essential for development and potentially for the viability of certain cell types.[10][11] It is crucial to assess the impact of PGAM knockout on the specific cell line being used.

  • Off-Target Effects: The Cas9 nuclease can sometimes cleave DNA at sites that are similar to the target sequence, leading to unintended mutations.[12][13] Careful gRNA design and thorough off-target analysis are essential to ensure the specificity of the knockout.[14]

  • Clonal Variability: Single-cell cloning is necessary to establish a homogenous population of knockout cells.[4][15] However, individual clones may exhibit different phenotypes due to clonal variation, necessitating the characterization of multiple independent clones.

Experimental Workflow

The overall workflow for generating a PGAM knockout cell line involves several key stages, from initial design to final validation.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Clonal Isolation & Expansion cluster_3 Phase 4: Validation A gRNA Design & Selection (Targeting PGAM1) B CRISPR Component Preparation (e.g., RNP Complex Assembly) A->B C Transfection of Cells (e.g., Electroporation) B->C D Selection of Edited Cells (Optional) C->D E Single-Cell Cloning (Limiting Dilution or FACS) D->E F Expansion of Clonal Populations E->F G Genomic DNA Extraction F->G I Protein Expression Analysis (Western Blot) F->I J Phenotypic & Off-Target Analysis F->J H Genotypic Analysis (PCR & Sequencing) G->H K Validated PGAM KO Cell Line H->K I->K

Caption: Workflow for CRISPR-Cas9 mediated PGAM knockout.

Detailed Protocols

Protocol 1: gRNA Design and Selection for PGAM Knockout

The design of an effective and specific guide RNA (gRNA) is critical for successful gene knockout.[8] The gRNA sequence is typically 20 nucleotides long and directs the Cas9 nuclease to the target DNA, which must be adjacent to a Protospacer Adjacent Motif (PAM).[16] For Streptococcus pyogenes Cas9 (SpCas9), the most commonly used Cas9, the PAM sequence is NGG.[16]

Methodology:

  • Obtain the Target Gene Sequence: Retrieve the genomic sequence of the target gene, PGAM1, from a database such as the NCBI Gene database.

  • Select Target Exons: To maximize the chances of creating a non-functional protein, target an early coding exon (e.g., exon 1 or 2).[8][17] This increases the likelihood that a frameshift mutation will result in a truncated, non-functional protein.

  • Use gRNA Design Tools: Utilize web-based tools to identify and score potential gRNA sequences. These tools predict on-target efficiency and potential off-target sites.

    • Recommended Tools: Synthego CRISPR Design Tool, Benchling, CHOPCHOP.

  • Evaluate and Select gRNAs:

    • Choose 2-3 gRNAs with high predicted on-target scores and low predicted off-target scores.

    • Avoid gRNAs with simple repeat sequences or extreme GC content (<30% or >80%).

    • Verify that the selected gRNA sequences target a conserved region if multiple transcript variants exist.

Data Presentation: gRNA Design Parameters

ParameterRecommendationRationale
Target Locus Early coding exonIncreases probability of a loss-of-function mutation.[17]
gRNA Length 20 nucleotidesStandard length for SpCas9 targeting.
On-Target Score > 60 (tool-dependent)Higher score correlates with higher cutting efficiency.
Off-Target Score As low as possibleMinimizes the risk of unintended mutations at other genomic loci.[13]
GC Content 40-80%Ensures stable gRNA structure and binding.
Protocol 2: Delivery of CRISPR Components into Mammalian Cells

The CRISPR components (Cas9 and gRNA) can be delivered into cells in various formats: as plasmid DNA, as mRNA, or as a pre-complexed ribonucleoprotein (RNP).[5][18][19] The RNP format, consisting of purified Cas9 protein and synthetic gRNA, is often preferred as it leads to rapid editing and is quickly degraded by the cell, which can reduce off-target effects.[20]

Methodology (RNP Delivery via Electroporation):

  • Cell Preparation: Culture the target cells to ~80% confluency. On the day of transfection, harvest the cells and resuspend them in a suitable electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells / 100 µL).

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, mix the synthetic gRNA and purified Cas9 protein (e.g., at a 1.5:1 molar ratio).

    • Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette.

    • Use an electroporation device (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™) to deliver an electrical pulse using an optimized program for the specific cell line.

  • Post-Transfection Culture: Immediately transfer the electroporated cells into pre-warmed culture medium and seed into a culture plate.

  • Recovery: Culture the cells for 48-72 hours before proceeding with downstream applications.

Data Presentation: Comparison of CRISPR Delivery Methods

Delivery MethodFormatAdvantagesDisadvantages
Electroporation RNP, Plasmid, mRNAHigh efficiency in many cell types, including difficult-to-transfect cells; RNP format reduces off-target risk.[20][21]Can cause significant cell toxicity; requires specialized equipment.[21]
Lipofection Plasmid, mRNA, RNPTechnically simple, widely available reagents.[5]Lower efficiency in some cell types (e.g., primary cells); potential for reagent-induced cytotoxicity.
Viral Transduction Lentivirus, AAVVery high efficiency, suitable for in vivo applications.Risk of random integration into the host genome; more complex and time-consuming to produce.[20]
Protocol 3: Single-Cell Cloning and Expansion

After transfection, the cell population is heterogeneous, containing a mix of wild-type, heterozygous, and homozygous knockout cells.[22] To generate a stable and reliable knockout cell line, it is essential to isolate and expand single cells to create clonal populations.[4][23]

Methodology (Limiting Dilution):

  • Cell Preparation: 48-72 hours post-transfection, harvest the cells and perform a cell count.

  • Serial Dilution: Serially dilute the cell suspension in culture medium to a final concentration of 0.5-1 cell per 100 µL.

  • Seeding: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration should result in approximately one-third of the wells containing a single cell.

  • Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-3 weeks. Mark the wells that appear to contain a single colony originating from a single cell.

  • Expansion: Once colonies are sufficiently large (e.g., >50% confluent in the well), trypsinize and transfer the cells from each selected well to a larger well (e.g., a 24-well plate) for further expansion.[23]

  • Cryopreservation and Analysis: As clones are expanded, cryopreserve an early passage of each clone and use a parallel culture for genomic and protein-level validation.

Protocol 4: Validation of PGAM Knockout Clones

Validation is a multi-step process to confirm the desired genetic modification at the DNA level and its functional consequence at the protein level.[4]

Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.

  • PCR Amplification: Design PCR primers that flank the gRNA target site in the PGAM1 gene. Amplify this region from the extracted genomic DNA.[22]

  • Sanger Sequencing for Indel Detection:

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms. A successful biallelic knockout will show two different indel mutations, resulting in overlapping peaks after the cut site. Analysis tools like ICE (Inference of CRISPR Edits) can help deconvolve these sequencing traces.[23]

  • Western Blot for Protein Knockout Confirmation:

    • Prepare protein lysates from the wild-type control and the putative knockout clones.

    • Perform a Western blot using a validated antibody specific for PGAM1.

    • A successful knockout clone will show a complete absence of the PGAM1 protein band compared to the wild-type control. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[22]

  • Off-Target Analysis (Recommended):

    • Prediction: Use the gRNA design tool to predict the top 5-10 potential off-target sites.

    • Validation: Amplify and sequence these potential off-target loci from the validated knockout clone's genomic DNA to check for unintended mutations.[13] For clinical applications, unbiased genome-wide methods like GUIDE-seq or whole-genome sequencing are recommended for comprehensive off-target analysis.[12][14][24]

Data Presentation: Expected Validation Results

AssayWild-Type ControlSuccessful Knockout Clone
Sanger Sequencing Clean, single-peak chromatogram.Overlapping sequences post-cut site, indicating indels.
Western Blot Clear band at the expected molecular weight for PGAM1.Complete absence of the PGAM1 band.
Phenotypic Assay Normal cell proliferation and glycolysis rate.Altered proliferation or metabolic profile (e.g., reduced lactate (B86563) production).

PGAM in the Glycolytic Pathway

PGAM plays a central role in the energy-payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749).[1] The knockout of PGAM is expected to block this pathway, leading to an accumulation of upstream metabolites and a deficit in downstream products, including pyruvate and ATP.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGAM1 PGAM1 PG3->PGAM1 PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PGAM1->PG2

Caption: PGAM1's role in the glycolytic pathway.

References

Measuring Phosphoglycerate Mutase (PGAM) Activity in Tissue Homogenates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PGA) to 2-phosphoglycerate (2-PGA).[1] This enzymatic reaction is crucial for cellular energy metabolism. Dysregulation of PGAM activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] These application notes provide detailed protocols for the preparation of tissue homogenates and the subsequent measurement of PGAM activity using two common methods: a spectrophotometric coupled enzyme assay and a colorimetric/fluorometric assay.

Data Presentation

The specific activity of PGAM can vary significantly between different tissues and species. Skeletal muscle typically exhibits the highest PGAM activity.[3] Below are tables summarizing representative PGAM activity levels in various tissue homogenates.

Table 1: Relative PGAM Activity in Mouse Tissues

TissueRelative PGAM Activity (%)
Skeletal Muscle100
Heart~50
Brain~20
Liver~10
White Adipose Tissue~5

Data is presented as a percentage of the activity found in skeletal muscle and is derived from studies on Pgam1 heterozygous knockout mice. Actual values can vary based on experimental conditions.[3]

Table 2: Representative PGAM Specific Activity

SpeciesTissueSpecific Activity (Units/mg protein)Reference
MouseRecombinant PGAM1>150[4]
RatSkeletal MuscleHigh (Specific value not cited)[3]
HumanSkeletal MuscleHigh (Specific value not cited)[2]

Note: Specific activity values are highly dependent on the assay conditions (pH, temperature, substrate concentrations) and the purity of the enzyme preparation. The provided data should be considered as a reference.

Experimental Protocols

Preparation of Tissue Homogenates

Objective: To prepare a protein extract from tissue samples suitable for enzyme activity assays.

Materials:

  • Fresh or frozen tissue samples

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Lysis Buffer (e.g., RIPA buffer, or a specific PGAM Lysis Buffer[1]) containing protease inhibitors

  • Homogenizer (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or bead-based homogenizer)

  • Refrigerated microcentrifuge

Protocol:

  • Excise the tissue of interest and place it in ice-cold PBS to wash away any contaminants.

  • Blot the tissue dry and weigh it.

  • On ice, mince the tissue into small pieces using a clean scalpel.

  • Add an appropriate volume of ice-cold Lysis Buffer to the minced tissue (a common ratio is 100 mg of tissue per 1 mL of Lysis Buffer).

  • Homogenize the tissue on ice until no visible chunks remain. The choice of homogenizer may depend on the tissue type; softer tissues like the liver can be homogenized with a Dounce homogenizer, while tougher tissues like skeletal muscle may require a bead-based or mechanical homogenizer.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the homogenate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the soluble proteins including PGAM, and transfer it to a pre-chilled tube.

  • Determine the protein concentration of the tissue lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • The lysate can be used immediately for the PGAM activity assay or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Spectrophotometric Assay for PGAM Activity

Principle: This assay relies on a coupled enzyme system. The 2-phosphoglycerate produced by PGAM is converted to phosphoenolpyruvate (B93156) by enolase. Phosphoenolpyruvate is then converted to pyruvate (B1213749) by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. Finally, pyruvate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[5]

Materials:

  • Tissue homogenate

  • Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6)

  • 3-Phosphoglyceric Acid (3-PGA) solution

  • Adenosine 5'-diphosphate (ADP) solution

  • 2,3-Diphospho-D-glyceric acid (2,3-DPG) solution (cofactor)

  • Reduced β-Nicotinamide adenine (B156593) dinucleotide (NADH) solution

  • Magnesium sulfate (B86663) (MgSO₄) and Potassium chloride (KCl) solutions

  • Pyruvate Kinase (PK)

  • L-Lactic Dehydrogenase (LDH)

  • Enolase

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent plate or cuvettes

Protocol:

  • Prepare a master mix containing the assay buffer, 3-PGA, ADP, 2,3-DPG, NADH, MgSO₄, KCl, PK, LDH, and enolase. The final concentrations of each reagent should be optimized for the specific experimental conditions.

  • Add a specific amount of the tissue homogenate (e.g., 10-50 µg of total protein) to the wells of a 96-well plate or a cuvette.

  • Add the master mix to each well to initiate the reaction.

  • Immediately place the plate or cuvette in the spectrophotometer and start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve.

  • PGAM activity is proportional to the rate of decrease in absorbance at 340 nm. One unit of PGAM activity is typically defined as the amount of enzyme that converts 1.0 µmole of 3-PGA to 2-PGA per minute under the specified conditions.

Colorimetric/Fluorometric Assay for PGAM Activity

Principle: This assay also measures the product of the PGAM reaction, 2-phosphoglycerate. In a series of subsequent reactions, an intermediate product is generated which reacts with a probe to produce a colored (absorbance at ~570 nm) or fluorescent (excitation/emission at ~535/587 nm) product. The intensity of the color or fluorescence is directly proportional to the PGAM activity.[1]

Materials:

  • Tissue homogenate

  • PGAM Assay Kit (commercially available kits from suppliers like Merck Millipore or Abcam provide all necessary reagents)[1]

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance or fluorescence

Protocol:

  • Prepare the reagents as per the instructions provided in the commercial assay kit. This typically involves reconstituting lyophilized components.

  • Add a specific amount of the tissue homogenate (e.g., 1-50 µL of lysate) to the wells of the 96-well plate.

  • Prepare a reaction mix containing the assay buffer, substrate, cofactor, and developer/probe solution as per the kit's protocol.

  • Add the reaction mix to each well to start the reaction.

  • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 20-60 minutes).

  • Measure the absorbance at ~570 nm for the colorimetric assay or the fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

  • The PGAM activity can be calculated by comparing the signal from the sample to a standard curve generated with a known concentration of 2-phosphoglycerate.

Visualizations

PGAM in the Glycolytic Pathway

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PGAM PGAM 3-Phosphoglycerate->PGAM 2-Phosphoglycerate 2-Phosphoglycerate PGAM->2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate

Caption: PGAM catalyzes the conversion of 3-PGA to 2-PGA in glycolysis.

Experimental Workflow for PGAM Activity Assay

PGAM_Assay_Workflow cluster_prep Sample Preparation cluster_assay PGAM Activity Assay Tissue_Sample Tissue Sample Homogenization Homogenization in Lysis Buffer Tissue_Sample->Homogenization Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Tissue_Homogenate Tissue Homogenate (Supernatant) Centrifugation->Tissue_Homogenate Protein_Assay Protein Concentration Assay Tissue_Homogenate->Protein_Assay Reaction_Setup Prepare Reaction Mix (Buffer, Substrates, Cofactors, Coupling Enzymes/Probe) Tissue_Homogenate->Reaction_Setup Incubation Add Homogenate & Incubate Reaction_Setup->Incubation Measurement Measure Signal (Absorbance or Fluorescence) Incubation->Measurement Data_Analysis Calculate PGAM Activity Measurement->Data_Analysis

References

Application Notes and Protocols for Immunofluorescence Staining of Phosphoglycerate Mutase (PGAM) in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunofluorescent staining of Phosphoglycerate Mutase (PGAM) in cultured cells. PGAM is a key enzyme in the glycolytic pathway, and its isoforms, PGAM1 and PGAM2, have been implicated in various cellular processes, including cancer metabolism and signal transduction. PGAM1 is broadly expressed, while PGAM2 is predominantly found in muscle tissues.[1][2] Both isoforms have been observed in the cytoplasm and the nucleus, suggesting diverse biological roles.[3]

Understanding the subcellular localization of PGAM can provide insights into its function in different cellular contexts. This document offers a comprehensive guide to visualizing PGAM distribution using immunofluorescence microscopy.

Data Presentation

Antibody Dilution and Specificity

The selection of a specific and validated antibody is critical for successful immunofluorescence. The following table summarizes commercially available antibodies for PGAM1 and PGAM2 that have been validated for immunofluorescence applications, along with recommended starting dilutions. Researchers should always refer to the manufacturer's datasheet for the most current information.

TargetHostClonalityRecommended DilutionVendor (Cat. No.)
PGAM1RabbitPolyclonal1:50Novus Biologicals (NBP1-49532)
PGAM1RabbitPolyclonal1:400Proteintech (16126-1-AP)[4]
PGAM1MouseMonoclonal1:800Proteintech (67470-1-Ig)[5]
PGAM2RabbitPolyclonal1:25-100antibodies-online (ABIN7644296)[6]
PGAM2RabbitPolyclonal1:500 - 1:1000Human Protein Atlas (HPA060173)[7]
Quantitative Analysis of PGAM Subcellular Localization

Quantitative analysis of immunofluorescence images can provide objective data on protein distribution. This can be achieved by measuring the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) or by counting the number of protein-positive puncta. The following table is a template for recording such quantitative data.

Cell LineTreatmentNuclear PGAM Intensity (a.u.)Cytoplasmic PGAM Intensity (a.u.)Nuclear/Cytoplasmic Ratio
HeLaControlUser-definedUser-definedUser-defined
HeLaTreatment XUser-definedUser-definedUser-defined
C2C12ControlUser-definedUser-definedUser-defined
C2C12Treatment YUser-definedUser-definedUser-defined

Experimental Protocols

General Immunofluorescence Staining Protocol for PGAM

This protocol provides a general procedure for immunofluorescence staining of PGAM in adherent cultured cells grown on coverslips. Optimization may be required for different cell lines and antibodies.

Materials:

  • Cultured cells on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against PGAM (see table above)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Note: This step is crucial for intracellular targets like PGAM.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary PGAM antibody in Blocking Buffer to the recommended concentration. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Alternative Fixation/Permeabilization Method

For some antibodies or epitopes, alcohol-based fixation and permeabilization may yield better results.

Procedure:

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol (B129727) for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed with the blocking step as described in the general protocol.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways involving PGAM and the experimental workflow for immunofluorescence.

PGAM1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a PGAM1 PGAM1 HIF1a->PGAM1 Upregulation Metabolism Cellular Metabolism PGAM1->Metabolism

PGAM1 and the PI3K/Akt/mTOR Signaling Pathway.

PGAM2_Nuclear_Import Insulin_IGF1 Insulin / IGF-1 Receptor Receptor Insulin_IGF1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM2_cyto Cytoplasmic PGAM2 mTOR->PGAM2_cyto Promotes Nuclear Import PGAM2_nuclear Nuclear PGAM2 PGAM2_cyto->PGAM2_nuclear Nucleolus Nucleolar Functions PGAM2_nuclear->Nucleolus

Regulation of PGAM2 Nuclear Import.

IF_Workflow start Cell Seeding on Coverslips wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., 0.25% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking (e.g., 1% BSA) wash3->block primary_ab Primary Antibody Incubation (anti-PGAM) block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 counterstain Nuclear Counterstain (DAPI) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mount Mount Coverslip wash6->mount image Fluorescence Microscopy mount->image

Immunofluorescence Experimental Workflow.

References

Application Notes: Detection of Phosphoglycerate Mutase (PGAM) by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1] In mammals, two main isoforms exist: PGAM1 (the brain, or B-type) and PGAM2 (the muscle, or M-type). While PGAM1 is widely expressed, PGAM2 is predominantly found in muscle tissues.[1][2] PGAM has been implicated in various cellular processes beyond glycolysis, including tumor progression and metastasis, making it a protein of significant interest to researchers in oncology and metabolic diseases.[1] Western blotting is a widely used and effective technique for the detection and quantification of PGAM protein levels in cell and tissue lysates. This document provides a detailed protocol for the detection of PGAM by Western blot, along with relevant quantitative data and pathway information.

Data Presentation

Table 1: Recommended Antibody Dilutions for PGAM Detection

Antibody TargetHost SpeciesClonalityRecommended DilutionManufacturer Catalog No.
PGAM1RabbitPolyclonal0.5 µg/mlNBP1-49532[3][4]
PGAM1RabbitPolyclonal1:1000 - 1:600016126-1-AP[5]
PGAM1RabbitPolyclonalNot Specified7534[6]
PGAM1MouseMonoclonal0.04-0.4 µg/mlAMAb90953
PGAM2RabbitPolyclonal0.2-2 µg/mL (1:250-1:2500)ABIN7644296[7]
PGAM2RabbitPolyclonal1:1500 - 1:300015550-1-AP[8]
PGAM2RabbitPolyclonal1:60025518-1-AP[9]

Table 2: General Quantitative Parameters for PGAM Western Blot

ParameterRecommendationNotes
Protein Loading Amount 10-50 µg of total protein per laneOptimal amount may vary depending on the abundance of PGAM in the sample.[10][11]
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended to increase signal and reduce background.[12][13]
Secondary Antibody Incubation 1 hour at room temperature---
Molecular Weight (PGAM1) ~29 kDa---
Molecular Weight (PGAM2) ~28-30 kDa[9]

Experimental Protocols

Sample Preparation

a. Cell Lysate Preparation (Adherent Cells)

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

b. Tissue Lysate Preparation

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold RIPA buffer (with protease and phosphatase inhibitors) at a ratio of approximately 300 µL of buffer per 5 mg of tissue.

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Incubate the homogenate on ice for 2 hours with constant agitation.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by mixing the desired amount of protein (10-50 µg) with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.

  • Perform electrophoresis at 100-150V until the dye front reaches the bottom of the gel.

  • Equilibrate the gel in transfer buffer for 10 minutes.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific transfer apparatus.

Immunodetection
  • After transfer, wash the membrane briefly with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against PGAM (see Table 1 for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

Signaling Pathways and Experimental Workflows

Signaling Pathways

PGAM1 has been identified as a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cellular metabolism.[1] Additionally, PGAM2 has been shown to be involved in a signaling pathway with HSP90, mTOR, and IKKα.[2]

PGAM_Signaling_Pathway cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_mTOR_IKKa mTOR/IKKα Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a PGAM1 PGAM1 HIF1a->PGAM1 PGAM2 PGAM2 HSP90 HSP90 PGAM2->HSP90 stabilizes mTOR_2 mTOR HSP90->mTOR_2 IKKa IKKα HSP90->IKKa NFkB NF-κB mTOR_2->NFkB IKKa->NFkB

Caption: Signaling Pathways Involving PGAM1 and PGAM2.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for PGAM detection.

Western_Blot_Workflow SamplePrep Sample Preparation (Cell/Tissue Lysis) Quantification Protein Quantification SamplePrep->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-PGAM) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for PGAM Detection.

References

Quantitative PCR Primers for Human PGAM1 and PGAM2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) and phosphoglycerate mutase 2 (PGAM2) are isoenzymes crucial for the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate. While both enzymes perform the same catalytic function, their expression is tissue-specific. PGAM1, also known as the brain (B) isoform, is widely expressed in various tissues, whereas PGAM2 is predominantly found in muscle (M) tissues[1][2]. Dysregulation of PGAM1 and PGAM2 expression has been implicated in various diseases, including cancer and metabolic disorders, making them important targets for research and therapeutic development[3][4][5].

These application notes provide detailed information on commercially available, validated quantitative PCR (qPCR) primers for human PGAM1 and PGAM2. Additionally, comprehensive protocols for their use in gene expression analysis are outlined, along with diagrams of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

For reproducible and accurate quantification of PGAM1 and PGAM2 gene expression, several vendors offer pre-designed and validated qPCR primer sets. The following tables summarize the available primer information.

Human PGAM1 qPCR Primers
VendorCatalog NumberForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')RefSeq Accession
OriGeneHP206283GCTCTGCCCTTCTGGAATGAAGATACCAGTCGGCAGGTTCAGCTNM_002629
Bio-RadqHsaCID0011 PGAM1ProprietaryProprietaryNC_000010.10
Cloud-ClonePGE528Hu01Not ProvidedNot ProvidedNot Provided
Human PGAM2 qPCR Primers
VendorCatalog NumberForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')RefSeq Accession
OriGeneHP200271CCCTTCTGGAACGAGGAGATTGAGGTTCAGCTCCATGATCGCCTNM_000290
Sino BiologicalHP102991ProprietaryProprietaryNot Provided
Bio-RadqHsaCID0022521ProprietaryProprietaryNC_000007.13

Signaling Pathways

PGAM1 and PGAM2 are key enzymes in the glycolytic pathway. Their activity is essential for cellular energy production. PGAM1 has also been shown to be involved in other signaling pathways, particularly in the context of cancer.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_cancer_signaling Cancer-Related Signaling Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK1 3-PGA 3-PGA F16BP->3-PGA ... 2-PGA 2-PGA 3-PGA->2-PGA PGAM1 / PGAM2 PGAM1_node PGAM1 PEP PEP 2-PGA->PEP Eno Pyruvate Pyruvate PEP->Pyruvate PKM PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->PGAM1_node upregulates HIF1a HIF-1α PGAM1_node->HIF1a mutual positive regulation Wnt Wnt/β-catenin PGAM1_node->Wnt activates Proliferation Proliferation PGAM1_node->Proliferation Metastasis Metastasis PGAM1_node->Metastasis HIF1a->Proliferation Wnt->Metastasis

PGAM1 and PGAM2 in Glycolysis and Cancer Signaling

Experimental Protocols

RNA Extraction and cDNA Synthesis

A standard workflow for gene expression analysis begins with the isolation of high-quality RNA, followed by reverse transcription to generate complementary DNA (cDNA).

Experimental_Workflow_Part1 start Cell/Tissue Sample rna_extraction Total RNA Extraction (e.g., TRIzol or Kit-based) start->rna_extraction rna_qc RNA Quality & Quantity (Spectrophotometry/ Fluorometry) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis cdna_template cDNA Template cdna_synthesis->cdna_template

RNA Extraction and cDNA Synthesis Workflow

Protocol: Reverse Transcription

This protocol is for the synthesis of cDNA from total RNA.

Materials:

  • Total RNA (up to 1 µg)

  • Reverse Transcriptase (e.g., M-MLV)

  • 5X Reaction Buffer

  • dNTP mix (10 mM each)

  • Random Primers or Oligo(dT) primers

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following:

    • Total RNA: 1 µg

    • Primer (Random Primers or Oligo(dT)): 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix by combining the following for each reaction:

    • 5X Reaction Buffer: 4 µL

    • dNTP mix (10 mM): 2 µL

    • RNase Inhibitor: 0.5 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: 2.5 µL

  • Add 10 µL of the master mix to the RNA-primer mixture from step 1.

  • Incubate at 25°C for 10 minutes (for random primers), followed by 37-42°C for 50-60 minutes.

  • Inactivate the enzyme by heating at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Quantitative PCR (qPCR)

The following is a general protocol for SYBR Green-based qPCR for the quantification of PGAM1 and PGAM2 expression.

Experimental_Workflow_Part2 cdna_template cDNA Template qpcr_setup qPCR Reaction Setup (SYBR Green Master Mix, Primers, cDNA) cdna_template->qpcr_setup qpcr_run Real-Time PCR Amplification & Data Collection qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) qpcr_run->data_analysis results Gene Expression Results data_analysis->results

References

Cloning the Human PGAM1 Gene into a Mammalian Expression Vector: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the molecular cloning of the human Phosphoglycerate Mutase 1 (PGAM1) gene into a mammalian expression vector. The protocols outlined below cover the entire workflow, from the initial isolation of the PGAM1 coding sequence to the final verification of its expression in mammalian cells.

Introduction

Phosphoglycerate Mutase 1 (PGAM1) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate.[1] Dysregulation of PGAM1 has been implicated in various diseases, including cancer, making it a target of interest for therapeutic development.[2] The ability to express PGAM1 in mammalian cells is crucial for studying its function, regulation, and interaction with potential drug candidates.[3]

This guide details the process of cloning the human PGAM1 gene into a suitable mammalian expression vector, such as pcDNA3.1(+), for high-level constitutive expression in a variety of mammalian cell lines.[4][5]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Catalog No.
Enzymes & Kits High-Fidelity DNA PolymeraseAny reputable suppliere.g., NEB #M0491
Restriction Enzymes (e.g., HindIII, BamHI)Any reputable suppliere.g., NEB
T4 DNA LigaseAny reputable suppliere.g., NEB #M0202
Plasmid Miniprep KitAny reputable suppliere.g., Qiagen
Gel Extraction KitAny reputable suppliere.g., Qiagen
cDNA Synthesis KitAny reputable suppliere.g., Thermo Fisher
Vectors & Cells pcDNA3.1(+) Mammalian Expression VectorThermo Fisher ScientificV79020
DH5α Competent E. coliAny reputable suppliere.g., Thermo Fisher
HEK293T or other mammalian cell lineATCCe.g., CRL-3216
Reagents dNTPsAny reputable supplier
PCR Primers (custom synthesis)Any reputable supplier
Agarose (B213101)Any reputable supplier
Ethidium Bromide or alternative DNA stainAny reputable supplier
LB Broth and Agar (B569324)Any reputable supplier
Ampicillin (B1664943)Any reputable supplier
Cell Culture Media (e.g., DMEM)Any reputable supplier
Fetal Bovine Serum (FBS)Any reputable supplier
Transfection Reagent (e.g., Lipofectamine)Thermo Fisher Scientific
Anti-PGAM1 AntibodyProteintech16126-1-AP
Secondary Antibody (HRP-conjugated)Any reputable supplier
ECL Western Blotting SubstrateAny reputable supplier

Experimental Workflow

The overall workflow for cloning and expressing the PGAM1 gene is depicted below.

Cloning_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification & Expression PGAM1_Isolation PGAM1 CDS Isolation (RT-PCR) Ligation Ligation PGAM1_Isolation->Ligation PGAM1 insert Vector_Prep Vector Preparation (Restriction Digest) Vector_Prep->Ligation Linearized vector Transformation Transformation (E. coli) Ligation->Transformation Screening Colony Screening (Colony PCR/Digest) Transformation->Screening Plasmid_Purification Plasmid Purification Screening->Plasmid_Purification Positive Clone Sequencing Sanger Sequencing Plasmid_Purification->Sequencing Transfection Transfection (Mammalian Cells) Plasmid_Purification->Transfection Expression_Analysis Expression Analysis (Western Blot) Transfection->Expression_Analysis

Cloning and expression workflow for the PGAM1 gene.

Detailed Protocols

Isolation of Human PGAM1 Coding Sequence (CDS)

The coding sequence of human PGAM1 will be amplified from total RNA isolated from a suitable human cell line (e.g., HEK293T) using reverse transcription-polymerase chain reaction (RT-PCR).

4.1.1. Primer Design

Primers are designed to amplify the full-length coding sequence of human PGAM1 (NCBI Reference Sequence: NM_002629.4).[6][7] Restriction enzyme sites for HindIII (forward primer) and BamHI (reverse primer) are added to the 5' ends of the primers to facilitate directional cloning into the pcDNA3.1(+) vector. A Kozak sequence (GCCACC) is included in the forward primer to ensure efficient translation initiation in mammalian cells.[8]

  • Forward Primer (with HindIII and Kozak): 5' - GCG AAGCTT GCCACCATGTCCGCCAGCAGCGCC - 3'

  • Reverse Primer (with BamHI): 5' - CGC GGATCC TCAGAGCGCAGCCTTGATCAC - 3'

4.1.2. RT-PCR Protocol

  • Isolate total RNA from the chosen human cell line using a standard protocol (e.g., TRIzol reagent).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[9]

  • Set up the PCR reaction as described in the table below.[10]

Component Volume (µL) Final Concentration
5X High-Fidelity PCR Buffer101X
10 mM dNTPs1200 µM
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
cDNA template2~50 ng
High-Fidelity DNA Polymerase0.51.25 units/50 µL
Nuclease-free waterto 50
  • Perform PCR using the following thermal cycling conditions:[11]

Step Temperature (°C) Time Cycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{*}{30}
Annealing6030 sec
Extension7230 sec
Final Extension722 min1
Hold4
  • Analyze the PCR product by running 5 µL on a 1% agarose gel. The expected band size for the PGAM1 CDS is approximately 765 bp.

Vector and Insert Preparation

4.2.1. Restriction Digest

  • Set up the following restriction digest reactions for both the PCR product and the pcDNA3.1(+) vector.[12]

Component PCR Product (µL) pcDNA3.1(+) (µL)
DNA40 (~1 µg)5 (~1 µg)
10X CutSmart Buffer55
HindIII-HF11
BamHI-HF11
Nuclease-free waterto 50to 50
  • Incubate the reactions at 37°C for 1 hour.

  • Run the entire digest reaction on a 1% agarose gel.

  • Excise the ~765 bp band for the PGAM1 insert and the ~5.4 kb band for the linearized pcDNA3.1(+) vector.

  • Purify the DNA from the gel slices using a gel extraction kit.

Ligation
  • Set up the ligation reaction using a 3:1 molar ratio of insert to vector. A ligation calculator can be used to determine the precise amounts.[13] A typical reaction is as follows:

Component Volume (µL)
Linearized pcDNA3.1(+) (50 ng)X
PGAM1 insertY
10X T4 DNA Ligase Buffer2
T4 DNA Ligase1
Nuclease-free waterto 20
  • Incubate the reaction at 16°C overnight or at room temperature for 1 hour.

Transformation into E. coli
  • Thaw a 50 µL aliquot of competent DH5α E. coli cells on ice.

  • Add 5 µL of the ligation reaction to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately place the tube on ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformation culture on LB agar plates containing 100 µg/mL ampicillin.

  • Incubate the plates overnight at 37°C.

Verification of Recombinant Plasmids

Colony Screening
  • Pick several individual colonies and perform colony PCR using the PGAM1-specific primers.

  • Alternatively, inoculate colonies into 5 mL of LB broth with ampicillin and grow overnight. Purify the plasmid DNA using a miniprep kit.

  • Perform a diagnostic restriction digest on the purified plasmid DNA with HindIII and BamHI to confirm the presence of the ~765 bp insert.

Sanger Sequencing

To confirm the sequence and orientation of the PGAM1 insert, send the purified plasmid for Sanger sequencing using the T7 promoter primer (forward) and the BGH reverse primer, which are standard sequencing primers for the pcDNA3.1(+) vector.[14][15]

Expression in Mammalian Cells

Transfection
  • One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, transfect the cells with the purified pcDNA3.1(+)-PGAM1 plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

Western Blot Analysis
  • 48 hours post-transfection, harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PGAM1 (e.g., 1:1000 dilution) overnight at 4°C.[13][16]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate. The expected molecular weight of PGAM1 is approximately 29 kDa.[17]

Quantitative Data Summary

Parameter Value Unit
PGAM1 CDS size~765bp
pcDNA3.1(+) vector size~5400bp
Expected PCR product size~765bp
Expected linearized vector size~5400bp
Expected digested insert size~765bp
PGAM1 protein molecular weight~29kDa
Ampicillin concentration for selection100µg/mL
Typical plasmid yield (miniprep)1-5µg
Typical transfection efficiency (HEK293T)70-90%

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of PGAM1 in the glycolytic pathway.

Role of PGAM1 in the glycolytic pathway.

References

Unveiling the Interactome of PGAM1: A Detailed Co-Immunoprecipitation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling and metabolism, understanding protein-protein interactions is paramount. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis, has emerged as a critical player in various cellular processes, including cancer metabolism. To facilitate further research into its regulatory networks, this document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of PGAM1 to identify its interacting partners. This protocol is intended for researchers, scientists, and drug development professionals seeking to elucidate the PGAM1 interactome.

Introduction to PGAM1 and its Interactions

Phosphoglycerate mutase 1 (PGAM1) catalyzes the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate in the glycolytic pathway. Beyond its canonical role in metabolism, PGAM1 is implicated in various signaling pathways, particularly in cancer. It is known to interact with other metabolic enzymes to form functional complexes and is involved in signaling cascades that promote tumor growth and proliferation. Identifying the full spectrum of PGAM1's binding partners is crucial for understanding its diverse functions and for the development of targeted therapies.

Experimental Overview

This protocol outlines a robust method for the immunoprecipitation of endogenous PGAM1 from cell lysates, followed by the identification of co-precipitated proteins. The workflow is designed to preserve protein-protein interactions and minimize non-specific binding, ensuring high-quality results for downstream analysis by mass spectrometry or Western blotting.

Key Signaling Pathway Involving PGAM1

PGAM1 is a downstream effector of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. In many cancers, this pathway is hyperactivated, leading to increased expression and activity of PGAM1, which in turn fuels the high glycolytic rate characteristic of tumor cells (the Warburg effect).

PGAM1_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 mTOR->PGAM1 Upregulates Glycolysis Enhanced Glycolysis PGAM1->Glycolysis TumorGrowth Tumor Growth & Proliferation Glycolysis->TumorGrowth

Figure 1: PGAM1 in the PI3K/Akt/mTOR signaling pathway.

Co-Immunoprecipitation Experimental Workflow

The following diagram illustrates the key steps in the co-immunoprecipitation protocol for identifying PGAM1 interacting partners.

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclearing Pre-clearing Lysate (with control IgG beads) lysis->preclearing ip Immunoprecipitation (Incubate with anti-PGAM1 antibody) preclearing->ip capture Capture of Immune Complexes (with Protein A/G beads) ip->capture wash Wash Steps (to remove non-specific binding) capture->wash elution Elution of Protein Complexes wash->elution analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End: Identification of Interacting Partners analysis->end

Figure 2: Co-immunoprecipitation workflow for PGAM1.

Detailed Co-Immunoprecipitation Protocol

This protocol is adapted from established co-immunoprecipitation procedures and optimized for the study of PGAM1 interactions.

Materials and Reagents:

  • Cell Lines: Human cancer cell lines with high PGAM1 expression (e.g., H1299, A549, or pancreatic cancer cell lines).

  • Antibodies:

    • Rabbit anti-PGAM1 polyclonal antibody (for immunoprecipitation)

    • Mouse anti-PGAM1 monoclonal antibody (for Western blot detection)

    • Antibodies against suspected interacting partners (e.g., anti-PKM2, anti-ENO1)

    • Normal Rabbit IgG (as a negative control)

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Lysis buffer with a higher salt concentration (e.g., 300-500 mM NaCl) can be used for more stringent washes if high background is observed.

    • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) for acidic elution, or 2x Laemmli sample buffer for denaturing elution.

    • Neutralization Buffer: 1 M Tris-HCl (pH 8.5) for acidic elution.

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the lysate (at least 1 mg of total protein) with 20 µL of Protein A/G beads and 1 µg of normal rabbit IgG for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the rabbit anti-PGAM1 antibody to the pre-cleared lysate.

    • As a negative control, add the same amount of normal rabbit IgG to a separate aliquot of the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30 µL of pre-washed Protein A/G beads to each sample.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50 µL of 0.1 M Glycine-HCl (pH 2.8) and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

    • For Western Blotting: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to elute and denature the proteins.

  • Downstream Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PGAM1 and suspected interacting partners.

    • Mass Spectrometry: The eluted sample can be subjected to in-solution or in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the co-precipitated proteins.

Quantitative Data of PGAM1 Interacting Partners

Interacting ProteinProtein FunctionMethod of IdentificationPutative Role in Interaction with PGAM1
PKM2 (Pyruvate Kinase M2) Glycolytic enzymeCo-IP, In vitro kinase assay[1]Forms a complex to regulate glycolytic flux and metabolic shunting.[1]
ENO1 (Enolase 1) Glycolytic enzymeCo-IP[1]Part of a multi-enzyme glycolytic complex with PGAM1 and PKM2.[1]
ACTG1 (Gamma-actin) Cytoskeletal proteinGST-pulldown, Co-IP[2]May link metabolic status to cell motility and angiogenesis.[2]
Chk1 (Checkpoint Kinase 1) Cell cycle checkpoint kinaseCo-IPMay connect glycolysis to DNA damage response and cell cycle regulation.
VDAC1/3 (Voltage-dependent anion channel 1/3) Mitochondrial outer membrane proteinFRETPotentially involved in the localization of glycolytic enzymes to the mitochondria.
14-3-3ζ/δ Adaptor proteinAffinity chromatographyMay regulate the nuclear localization and non-glycolytic functions of PGAM2.

Conclusion

This detailed protocol provides a robust framework for the investigation of the PGAM1 interactome. The identification of novel interacting partners will undoubtedly shed more light on the multifaceted roles of PGAM1 in both normal physiology and disease, paving the way for new therapeutic strategies. The successful application of this protocol will depend on careful optimization of conditions for the specific cell type and antibodies used.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low PGAM Activity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoglycerate mutase (PGAM) enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, specifically focusing on low or absent enzyme activity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no PGAM activity in my enzymatic assay?

Low or absent PGAM activity can stem from a variety of factors, ranging from suboptimal assay conditions to the presence of inhibitors. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include the integrity of your enzyme and reagents, the assay conditions (pH, temperature, ionic strength), and the presence of any inhibitory substances in your sample.

Q2: How can I verify that my PGAM enzyme is active?

To confirm the activity of your PGAM enzyme, it is recommended to use a positive control. Commercially available PGAM positive controls can be used for this purpose.[1] If a commercial control is not available, you can prepare a known active sample of PGAM. If the positive control shows the expected activity, it suggests that the issue lies with your experimental sample or other assay components.

Q3: What are the optimal conditions for a PGAM enzymatic assay?

The optimal conditions for a PGAM assay can vary depending on the source of the enzyme. However, general guidelines suggest that many enzymatic assays perform best at room temperature (around 20-25°C) and a specific pH.[2] It is crucial to consult the literature or the datasheet of your specific PGAM enzyme to determine the optimal pH, temperature, and buffer composition.[3][4] The ionic strength of the assay buffer can also significantly impact PGAM activity, with increasing salt concentrations potentially inhibiting mutase activity.[5]

Q4: Could there be inhibitors present in my sample or reagents?

Yes, the presence of inhibitors is a common cause of low enzyme activity. PGAM activity is known to be inhibited by several substances, including anionic molecules like vanadate, acetate, chloride ions, and phosphate.[5] Additionally, certain salts, such as KCl, can act as competitive inhibitors.[5] Some common laboratory reagents can also interfere with enzymatic assays, such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[6] It is important to check the composition of your sample and buffers for any potential inhibitors.

Q5: What is the role of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) in the PGAM assay?

For the cofactor-dependent form of PGAM (dPGM), 2,3-bisphosphoglycerate is a required cofactor.[5] Its presence is essential for the catalytic activity of the enzyme. If you are working with dPGM, ensure that 2,3-BPG is included in your reaction mixture at an appropriate concentration. Conversely, the cofactor-independent form of PGAM (iPGM) does not require 2,3-BPG.[5]

Q6: How can I ensure I am measuring the initial velocity of the reaction?

Measuring the initial velocity is critical for accurate enzyme kinetics.[4] If the reaction proceeds for too long, substrate depletion, product inhibition, or changes in pH can lead to a non-linear reaction rate. To measure the initial velocity, it is important to perform a time-course experiment at different enzyme concentrations. The reaction should be linear with respect to both time and enzyme concentration.[4]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low PGAM Activity

This guide provides a step-by-step workflow to diagnose the cause of low PGAM activity.

G start Start: Low PGAM Activity Observed check_positive_control Run Positive Control Assay start->check_positive_control positive_control_ok Positive Control OK? check_positive_control->positive_control_ok enzyme_issue Problem with PGAM Enzyme (Degraded, Inactive) positive_control_ok->enzyme_issue No check_reagents Check Assay Components (Substrate, Cofactors, Buffer) positive_control_ok->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok reagent_issue Problem with Reagents (Degraded, Incorrect Concentration) reagents_ok->reagent_issue No optimize_conditions Optimize Assay Conditions (pH, Temperature, Ionic Strength) reagents_ok->optimize_conditions Yes conditions_ok Activity Improved? optimize_conditions->conditions_ok check_inhibitors Test for Inhibitors in Sample conditions_ok->check_inhibitors No success Problem Resolved conditions_ok->success Yes inhibitor_present Inhibitor Present? check_inhibitors->inhibitor_present inhibitor_issue Inhibitor Identified (Purify Sample, Remove Inhibitor) inhibitor_present->inhibitor_issue Yes unresolved Issue Unresolved (Consult Literature, Technical Support) inhibitor_present->unresolved No inhibitor_issue->success G sub 3-Phosphoglycerate enzyme PGAM sub->enzyme prod 2-Phosphoglycerate enzyme->prod cofactor 2,3-Bisphosphoglycerate (for dPGM) enzyme->cofactor

References

Technical Support Center: Optimizing PGAM Western Blot Antibody Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Phosphoglycerate Mutase (PGAM) Western blotting experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during PGAM Western blotting in a question-and-answer format.

Q1: Why am I getting a weak or no signal for my PGAM protein?

A weak or absent signal for PGAM can be due to several factors, from suboptimal antibody concentration to issues with your sample or protocol.

  • Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low. It is recommended to perform an antibody titration to determine the optimal dilution.[1][2]

  • Insufficient Protein Load: The abundance of PGAM in your sample might be low. Try increasing the amount of protein loaded per well.[3] For low-abundance proteins, enrichment techniques like immunoprecipitation may be necessary.

  • Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[3]

  • Suboptimal Incubation Times: Your antibody incubation times might be too short. Consider incubating your primary antibody overnight at 4°C to increase the signal.

  • Inactive Antibody: Ensure your antibody has been stored correctly and has not expired. Repeated freeze-thaw cycles should be avoided.

  • Blocking Buffer Issues: Some blocking buffers, like non-fat milk, can occasionally mask certain epitopes. If you suspect this, try switching to a different blocking agent like Bovine Serum Albumin (BSA).

Q2: My Western blot shows high background. How can I reduce it?

High background can obscure your PGAM band and make data interpretation difficult. Here are common causes and solutions:

  • Antibody Concentration is Too High: Using too much primary or secondary antibody is a common cause of high background. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[1][4][5]

  • Inadequate Blocking: Blocking prevents non-specific antibody binding to the membrane. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C). You can also try increasing the percentage of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[1][5]

  • Insufficient Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and duration of your washes with a buffer containing a detergent like Tween-20.[1][4][5]

  • Contaminated Buffers: Ensure all your buffers are freshly made and not contaminated, as this can lead to a high background.[6]

  • Membrane Handling: Avoid touching the membrane with your hands, and do not let it dry out at any stage of the experiment.[1]

Q3: I am seeing multiple non-specific bands on my blot. What can I do?

Non-specific bands can arise from several sources, including the antibody, the sample, or the experimental conditions.

  • Primary Antibody Concentration is Too High: A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes. Reducing the antibody concentration is often the first step in troubleshooting non-specific bands.[1]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your lysate. You can test for this by incubating a blot with only the secondary antibody. If bands appear, consider using a pre-adsorbed secondary antibody.

  • Protein Degradation: If your sample is degraded, you may see bands at lower molecular weights. Always use fresh samples and add protease inhibitors to your lysis buffer.[3]

  • Suboptimal Blocking or Washing: As with high background, insufficient blocking and washing can lead to non-specific antibody binding. Optimize these steps as described in the previous section.

  • Incubation Conditions: Try incubating your primary antibody at 4°C overnight instead of at room temperature, as this can sometimes reduce non-specific binding.[1]

PGAM Antibody Information and Recommended Dilutions

The optimal antibody concentration is critical for a successful Western blot and should be empirically determined. The following tables provide manufacturer-recommended starting dilutions for commercially available PGAM antibodies and examples of dilutions used in published research.

Table 1: Manufacturer Recommended Starting Dilutions for PGAM Antibodies
Antibody TargetManufacturer/SourceCatalog NumberTypeHost SpeciesRecommended Western Blot Dilution
PGAM1Thermo Fisher ScientificPA5-27209PolyclonalRabbit0.5 µg/ml
PGAM1Novus BiologicalsNBP1-49532PolyclonalRabbit0.5 µg/ml
PGAM1Cell Signaling Technology#7534PolyclonalRabbit1:1000
PGAM1ElabscienceE-AB-62865PolyclonalRabbit1:1000-1:2000
PGAM1IPBioIPB12030PolyclonalRabbit1:1000-2000
PGAM2antibodies-onlineABIN7644296PolyclonalRabbit0.2-2 µg/mL (1:250-1:2500)
PGAM2Cloud-Clone Corp.PAB645Hu01PolyclonalRabbit0.01-2 µg/mL
PGAM2Human Protein AtlasHPA060172PolyclonalRabbit0.04-0.4 µg/ml
PGAM2antibodies-onlineABIN7163286PolyclonalRabbit1:1000-1:5000
Table 2: PGAM Antibody Dilutions Used in Published Research
Antibody TargetManufacturer/SourceCatalog NumberDilution UsedPublication
PGAM1Abcamab96622Not SpecifiedIMR Press, 2022[3]
PGAM1AbcamNot Specified1:1000PMC, 2018
PGAM1HUABIOHP0602Not SpecifiedJournal of the American Chemical Society, 2025[7]

Experimental Protocols

Detailed Protocol: Antibody Titration for PGAM Western Blot

This protocol describes how to perform an antibody titration to determine the optimal dilution for your PGAM primary antibody.

1. Sample Preparation and Electrophoresis: a. Prepare lysates from cells or tissues known to express PGAM. b. Determine the protein concentration of your lysates. c. Load the same amount of protein (e.g., 20-30 µg) into multiple lanes of an SDS-PAGE gel. Include a lane for a molecular weight marker. d. Run the gel according to standard procedures to separate the proteins by size.

2. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and ensure a successful transfer. Mark the lanes and the molecular weight marker bands with a pencil. c. Destain the membrane with TBST (Tris-Buffered Saline with Tween-20).

3. Blocking: a. Place the membrane in a container with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). b. Incubate for 1 hour at room temperature with gentle agitation.

4. Primary Antibody Incubation (Titration): a. Cut the membrane into strips, with each strip containing one lane of your protein sample. b. Prepare a series of dilutions of your PGAM primary antibody in blocking buffer. A good starting range based on manufacturer recommendations is 1:250, 1:500, 1:1000, 1:2000, and 1:4000. c. Place each membrane strip into a separate container with a different antibody dilution. Ensure the volume is sufficient to cover the strip. d. Incubate the strips overnight at 4°C with gentle agitation.

5. Washing: a. Decant the primary antibody solutions. b. Wash each strip three times for 5-10 minutes each with a generous volume of TBST.

6. Secondary Antibody Incubation: a. Prepare the appropriate HRP-conjugated secondary antibody at a single, optimized dilution (e.g., 1:5000 or 1:10000) in blocking buffer. b. Incubate all membrane strips in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

7. Final Washes: a. Wash the strips three to four times for 5-10 minutes each with TBST.

8. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane strips in the substrate. c. Image the blots using a chemiluminescence detection system.

9. Analysis: a. Reassemble the strip images to compare the results. b. The optimal primary antibody dilution will be the one that gives a strong, specific band at the correct molecular weight for PGAM with the lowest background.

Visualizations

Western_Blot_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Incubation (Titration) Primary Ab Incubation (Titration) Blocking->Primary Ab Incubation (Titration) Secondary Ab Incubation Secondary Ab Incubation Primary Ab Incubation (Titration)->Secondary Ab Incubation Washing Washing Secondary Ab Incubation->Washing Detection Detection Washing->Detection Analysis Analysis Detection->Analysis Optimal Signal? Optimal Signal? Analysis->Optimal Signal? Optimal Signal?->Primary Ab Incubation (Titration) No, Adjust Dilution Experiment Complete Experiment Complete Optimal Signal?->Experiment Complete Yes

Workflow for PGAM antibody concentration optimization.

WB_Troubleshooting cluster_weak_signal Weak/No Signal cluster_high_bg High Background cluster_nonspecific Non-Specific Bands Problem Problem Weak/No Signal Weak/No Signal Problem->Weak/No Signal Is the signal faint? High Background High Background Problem->High Background Is the background dark? Non-Specific Bands Non-Specific Bands Problem->Non-Specific Bands Are there extra bands? Increase Ab Conc. Increase Ab Conc. Increase Protein Load Increase Protein Load Check Transfer Check Transfer Increase Incubation Time Increase Incubation Time Decrease Ab Conc. Decrease Ab Conc. Optimize Blocking Optimize Blocking Increase Washing Increase Washing Decrease Primary Ab Conc. Decrease Primary Ab Conc. Check Secondary Ab Check Secondary Ab Use Fresh Sample + Inhibitors Use Fresh Sample + Inhibitors Weak/No Signal->Increase Ab Conc. Weak/No Signal->Increase Protein Load Weak/No Signal->Check Transfer Weak/No Signal->Increase Incubation Time High Background->Decrease Ab Conc. High Background->Optimize Blocking High Background->Increase Washing Non-Specific Bands->Decrease Primary Ab Conc. Non-Specific Bands->Check Secondary Ab Non-Specific Bands->Use Fresh Sample + Inhibitors

Troubleshooting common Western blot issues.

References

Technical Support Center: Troubleshooting PGAM Recombinant Protein Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant Phosphoglycerate Mutase (PGAM).

Frequently Asked Questions (FAQs)

Q1: My recombinant PGAM is forming inclusion bodies. What are the initial steps to improve its solubility?

A1: The formation of insoluble aggregates, known as inclusion bodies, is a frequent challenge in recombinant protein production, often when the protein is expressed too quickly in bacterial systems like E. coli.[1][2] To address this, initial troubleshooting should focus on optimizing the expression conditions to slow down the rate of protein synthesis, allowing for proper folding.

Key initial strategies include:

  • Lowering Expression Temperature: Reducing the temperature post-induction (e.g., to 16-25°C) can significantly enhance the solubility of many proteins.[3]

  • Reducing Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, giving the protein more time to fold correctly.[3]

  • Optimizing Induction Time and Cell Density: Inducing the culture at a lower cell density (e.g., OD600 of 0.4-0.6) and for a shorter duration can prevent the cellular machinery from being overwhelmed.[3]

Q2: I've optimized the expression conditions, but my PGAM protein is still insoluble. What's the next step?

A2: If optimizing expression conditions is insufficient, the next step involves modifying the protein construct or the expression system itself.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein to the N- or C-terminus of PGAM can improve its solubility and folding.[1][2] Common tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[1][4] Interestingly, Phosphoglycerate Kinase (PGK) itself has been used as a solubility enhancer for other proteins.[5]

  • Changing Expression Host: If expressing in E. coli, consider using different strains that are engineered to facilitate protein folding or disulfide bond formation.[6] For eukaryotic proteins like human PGAM, switching to a eukaryotic expression system such as yeast, insect, or mammalian cells can provide the necessary cellular machinery for proper folding and post-translational modifications.[2]

Q3: Can the composition of my lysis and purification buffers affect PGAM solubility?

A3: Absolutely. The biochemical environment during cell lysis and purification is critical for maintaining protein solubility. Once the protein is removed from its native cellular environment, the buffer conditions must be optimized to keep it stable.[1]

Consider the following buffer components:

  • pH and Salt Concentration: The pH of the buffer should be optimized around the isoelectric point of PGAM, and adjusting the ionic strength with salts like NaCl can help prevent aggregation.[3][7]

  • Additives: Several additives can enhance protein solubility:

    • Amino Acids: The addition of L-arginine and L-glutamate (often at 50 mM each) can reduce aggregation.[7][8]

    • Reducing Agents: For proteins with cysteine residues, including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) is crucial to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[7] PGAM purification buffers often contain DTT.[9][10]

    • Glycerol (B35011): As a cryoprotectant and stabilizer, glycerol (typically 10-20%) can help maintain protein stability.[3][9][10]

Troubleshooting Summary Tables

Table 1: Expression Condition Optimization

ParameterStandard ConditionTroubleshooting RangeRationale
Temperature 37°C16 - 30°CSlows down protein synthesis, promoting proper folding.[3]
IPTG Concentration 1 mM0.01 - 0.5 mMReduces the rate of transcription, preventing protein overload.[3]
Induction OD600 0.6 - 0.80.4 - 0.6Ensures cells are in a healthy state for protein production.[3]
Induction Time 4 - 6 hours12 - 24 hours (at lower temps)Allows more time for correct protein folding.[3]

Table 2: Buffer Additives for Improved Solubility

AdditiveRecommended Starting ConcentrationMechanism of ActionReference
L-Arginine 50 mMReduces aggregation by binding to charged and hydrophobic regions.[7][8]
L-Glutamate 50 mMWorks synergistically with L-arginine to prevent precipitation.[7][8]
Glycerol 10 - 20% (v/v)Stabilizes protein structure and acts as a cryoprotectant.[3][9][10]
DTT 1 - 5 mMPrevents oxidation and formation of incorrect disulfide bonds.[7][9][10]
Non-ionic Detergents 0.1 - 1% (e.g., Tween-20)Can help solubilize protein aggregates without denaturation.[7]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for rapid testing of different expression conditions to identify those that favor soluble PGAM production.

  • Transformation: Transform your PGAM expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Expression Cultures: Inoculate several 10 mL cultures with the overnight culture to an initial OD600 of 0.05.

  • Induction: Grow the cultures at 37°C to an OD600 of 0.5. Then, introduce the variable conditions (e.g., different temperatures and IPTG concentrations) and induce expression.

  • Harvesting: After the desired induction period, harvest 1 mL of each culture by centrifugation.

  • Lysis: Resuspend the cell pellet in 100 µL of lysis buffer. Lyse the cells by sonication or with a chemical lysis reagent.

  • Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the proportion of soluble PGAM under each condition.

Protocol 2: Lysis Buffer Optimization

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various additives (e.g., 1 M L-arginine, 1 M L-glutamate, 50% glycerol, 1 M DTT).

  • Design Buffer Matrix: Create a matrix of different lysis buffer compositions with varying concentrations of pH, salt, and additives.

  • Cell Lysis: Lyse a uniform batch of cells expressing PGAM with each of the different buffers.

  • Solubility Assessment: Centrifuge the lysates and analyze the amount of PGAM in the soluble fraction for each buffer condition using SDS-PAGE and/or a functional assay.

Diagrams

PGAM_Insolubility_Troubleshooting start Insoluble PGAM (Inclusion Bodies) expr_opt Optimize Expression Conditions start->expr_opt Initial Step construct_opt Modify Construct / Change System expr_opt->construct_opt If still insoluble soluble_protein Soluble PGAM expr_opt->soluble_protein Success buffer_opt Optimize Lysis/ Purification Buffer construct_opt->buffer_opt If still insoluble construct_opt->soluble_protein Success refolding Refold from Inclusion Bodies buffer_opt->refolding Last Resort buffer_opt->soluble_protein Success refolding->soluble_protein Success

Caption: A logical workflow for troubleshooting PGAM protein insolubility.

Expression_Optimization_Workflow start Start: Insoluble PGAM temp Lower Temperature (16-25°C) start->temp iptg Reduce IPTG (0.01-0.5 mM) temp->iptg time Adjust Induction Time/ OD600 iptg->time analysis Analyze Solubility (SDS-PAGE) time->analysis soluble Soluble Protein analysis->soluble Success insoluble Still Insoluble: Try Fusion Tags analysis->insoluble Failure

Caption: Experimental workflow for optimizing expression conditions.

References

Technical Support Center: Purifying PGAM Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of purified Phosphoglycerate Mutase (PGAM) enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during PGAM purification in a question-and-answer format.

Expression & Cell Growth

  • Q1: My E. coli culture expressing PGAM is not growing well or has a low cell density. What could be the cause?

    A1: Poor culture growth can be due to several factors. Ensure that the correct antibiotic concentration is used to maintain plasmid selection[1]. Over time, cultures can lose the plasmid, leading to a population of non-expressing cells. It's recommended to start cultures from a fresh single colony from a recently streaked plate[2]. Also, verify that the culture is not overgrown; harvesting during the transition from logarithmic to stationary phase (typically 12-16 hours) is often optimal[1].

  • Q2: I have good cell growth, but SDS-PAGE analysis shows low expression of the PGAM protein. How can I improve expression levels?

    A2: Low protein expression can be a significant bottleneck. Consider the following troubleshooting steps:

    • Induction Optimization: Ensure the inducer (e.g., IPTG) is added at the correct optical density (OD600) of the culture, typically between 0.5 and 1.0, to capture cells in the log phase of growth[2]. The concentration of the inducer and the post-induction growth time and temperature can also be optimized. A longer incubation at a lower temperature (e.g., 16°C overnight) can sometimes improve the yield of soluble protein[3].

    • Codon Usage: If you are expressing a human PGAM in E. coli, codon bias can be an issue. Using an E. coli strain that co-expresses tRNAs for rare codons can significantly enhance expression[3].

    • Plasmid and Promoter: Verify the integrity of your expression vector and ensure you are using a strong, appropriate promoter for your expression system.

Cell Lysis & Protein Solubility

  • Q3: After cell lysis, my PGAM protein is mostly in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

    A3: Inclusion body formation is a common problem in recombinant protein expression. To improve solubility:

    • Lysis Conditions: Avoid harsh lysis methods that can generate heat and denature the protein. Sonication should be performed on ice in short bursts[3]. The addition of lysozyme (B549824) and DNase/RNase can improve lysis efficiency and reduce the viscosity of the lysate[2].

    • Expression Conditions: As mentioned, lowering the induction temperature and reducing the inducer concentration can slow down protein synthesis, allowing for proper folding and reducing aggregation into inclusion bodies[3].

    • Solubilization and Refolding: If the protein is primarily in inclusion bodies, it can be solubilized using denaturants like guanidinium (B1211019) chloride, followed by a refolding protocol[2]. However, this can be a complex process with variable success rates.

  • Q4: The cell lysate is very viscous, making it difficult to clarify by centrifugation. What can I do?

    A4: High viscosity is usually due to the release of DNA and RNA from the lysed cells. Adding DNase and RNase to the lysis buffer will help to digest these nucleic acids and reduce the viscosity of the solution[2].

Purification

  • Q5: I am using affinity chromatography (e.g., His-tag/Ni-NTA), but the PGAM protein is not binding to the column. What is the problem?

    A5: Lack of binding to an affinity column can be due to several reasons:

    • Hidden Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein and inaccessible to the resin. In such cases, performing the purification under denaturing conditions might be necessary[4].

    • Buffer Composition: Ensure the pH and salt concentration of your binding and wash buffers are optimal. For Ni-NTA chromatography, avoid high concentrations of chelating agents like EDTA, which will strip the nickel ions from the resin. The presence of a low concentration of imidazole (B134444) (e.g., 10-20 mM) in the binding and wash buffers can help reduce non-specific binding of contaminating proteins[3][4].

    • Column Overloading: Using too many cells for the culture volume can lead to overloading the column, resulting in the protein of interest being found in the flow-through[5].

  • Q6: My purified PGAM enzyme has low activity. How can I maintain its activity during purification?

    A6: Loss of enzyme activity can occur due to improper handling or buffer conditions.

    • Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein by endogenous proteases[2].

    • Temperature: Perform all purification steps on ice or at 4°C to minimize protein degradation and maintain its native conformation[3].

    • Buffer Additives: Including additives like glycerol (B35011) (10-20%) can help to stabilize the protein[3].

    • Post-translational Modifications: PGAM activity can be regulated by post-translational modifications such as acetylation[6][7]. The expression host and conditions may influence these modifications.

Storage

  • Q7: What are the optimal storage conditions for purified PGAM?

    A7: For long-term storage, it is recommended to store the purified PGAM enzyme at -20°C or -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles[8]. The storage buffer should be optimized for stability, potentially including cryoprotectants like glycerol.

Data Summary

The following table summarizes factors that can influence the yield of purified PGAM, with illustrative quantitative data based on general protein purification principles.

FactorCondition AYield (mg/L culture)Condition BYield (mg/L culture)
Expression Host Standard E. coli BL21(DE3)5-10E. coli BL21(DE3)pLysS (for rare codons)15-25
Induction Temperature 37°C for 4 hours8 (often with more inclusion bodies)16°C for 16 hours12 (higher proportion of soluble protein)
Lysis Method Sonication10French Press15
Purification Resin Standard Ni-NTA Agarose10High-capacity Ni-NTA Agarose18

Note: The yield values presented are illustrative and can vary significantly based on the specific PGAM construct, expression system, and experimental conditions.

Experimental Protocols

1. Expression of His-tagged PGAM in E. coli

  • Transform the PGAM expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking[2].

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-1.0[2].

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature like 16°C[2][3].

  • Harvest the cells by centrifugation at 4,000 rpm for 20 minutes[2]. The cell pellet can be stored at -20°C or proceed directly to lysis.

2. Cell Lysis and Clarification

  • Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, and protease inhibitors)[3].

  • Add DNase and RNase to the resuspension[2].

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 12,000 rpm) for 30 minutes to pellet cell debris and inclusion bodies[2].

  • Collect the supernatant, which contains the soluble protein fraction.

3. Affinity Purification using Ni-NTA Resin

  • Equilibrate a Ni-NTA column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins[3].

  • Elute the His-tagged PGAM with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM)[3].

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified PGAM.

4. Buffer Exchange and Storage

  • Pool the fractions containing pure PGAM.

  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration.

  • Aliquot the purified enzyme and store at -80°C[8].

Visualizations

PGAM_Purification_Workflow start Start: PGAM Expression Plasmid transformation Transformation into E. coli start->transformation culture Overnight Culture transformation->culture expression Large Scale Expression & Induction culture->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification purification Affinity Chromatography (Ni-NTA) clarification->purification analysis SDS-PAGE Analysis purification->analysis buffer_exchange Buffer Exchange & Concentration analysis->buffer_exchange storage Storage at -80°C buffer_exchange->storage

References

Technical Support Center: PGAM Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding non-specific bands observed during Western blot analysis of Phosphoglycerate Mutase (PGAM).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of PGAM, and why might I see bands at other sizes?

A1: PGAM1, the most commonly studied isoform, has a predicted molecular weight of approximately 28-30 kDa.[1] However, observing bands at other molecular weights can occur due to several factors:

  • Post-translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can increase the apparent molecular weight of the protein.[2]

  • Protein Dimers or Multimers: Incomplete denaturation of the sample can lead to the formation of dimers or multimers, resulting in bands at higher molecular weights.[3][4]

  • Protein Degradation: If samples are not handled properly with protease inhibitors, PGAM may be degraded, leading to the appearance of bands at lower molecular weights.[3][5]

  • Splice Variants: Different isoforms of PGAM may exist, which could have slightly different molecular weights.

Q2: My primary antibody is specific for PGAM, so why am I still seeing non-specific bands?

A2: Even with a specific primary antibody, non-specific bands can appear for several reasons:

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to off-target binding.[4][6][7][8]

  • Inadequate Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies to the membrane itself.[6][9]

  • Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate.[4]

  • Contamination: Contamination of your sample or buffers can introduce extraneous proteins that may be detected.

Q3: Can the cell line or tissue type I'm using affect the presence of non-specific bands?

A3: Yes, the biological sample can contribute to non-specific bands. High-passage number cell lines can accumulate changes in their protein expression profiles.[3][5] Additionally, some tissues may have higher levels of proteins that can cross-react with your antibodies or have endogenous components that interfere with the assay.

Troubleshooting Guide for Non-Specific Bands

This guide provides a systematic approach to troubleshooting non-specific bands in your PGAM Western blot experiments.

Summary of Potential Causes and Solutions
Potential Cause Recommended Solution Experimental Parameter to Adjust
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody. Perform an antibody titration to determine the optimal concentration.[3][6][7][8]Antibody Dilution
Inadequate Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10] Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[2][10][11] Ensure the blocking buffer is freshly prepared.[7]Blocking Time & Reagent
Insufficient Washing Increase the number and/or duration of wash steps.[3][5] Add a detergent like Tween-20 to your wash buffer (typically 0.05-0.1%).[3][7]Washing Protocol
Protein Overload Reduce the amount of total protein loaded per lane. For cell lysates, 20-30 µg is a common starting point.[3][5]Sample Loading Amount
Sample Degradation Always use fresh protease and phosphatase inhibitors in your lysis buffer.[3][5] Keep samples on ice throughout the preparation process.Sample Preparation
Secondary Antibody Cross-Reactivity Run a control lane with only the secondary antibody to check for non-specific binding.[4] Use a pre-adsorbed secondary antibody.Secondary Antibody Control
Suboptimal Incubation Conditions Incubate the primary antibody at 4°C overnight to reduce non-specific binding.[6]Incubation Temperature & Duration
Detailed Experimental Protocols

Optimized PGAM Western Blot Protocol

This protocol is a general guideline and may require further optimization for your specific antibody and samples.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Mix 20-40 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a 12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-PGAM primary antibody in the blocking buffer at the manufacturer's recommended concentration. If non-specific bands are an issue, consider increasing the dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Visual Guides and Workflows

PGAM in the Glycolytic Pathway

PGAM_Pathway cluster_glycolysis Glycolysis cluster_regulation Upstream Regulation 3_PG 3-Phosphoglycerate PGAM PGAM 3_PG->PGAM Substrate 2_PG 2-Phosphoglycerate PGAM->2_PG Product Enolase Enolase 2_PG->Enolase PEP Phosphoenolpyruvate Enolase->PEP PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HIF-1a HIF-1α PI3K_Akt_mTOR->HIF-1a HIF-1a->PGAM Upregulates Expression

Caption: Role of PGAM in the glycolytic pathway.

Troubleshooting Workflow for Non-Specific Bands

WB_Troubleshooting Start Non-Specific Bands Observed Check_Antibody Is the antibody concentration optimized? Start->Check_Antibody Titrate_Antibody Perform antibody titration (decrease concentration) Check_Antibody->Titrate_Antibody No Check_Blocking Is blocking sufficient? Check_Antibody->Check_Blocking Yes Titrate_Antibody->Check_Blocking Optimize_Blocking Increase blocking time or change blocking agent Check_Blocking->Optimize_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase number/duration of washes Check_Washing->Optimize_Washing No Check_Loading Is the protein load appropriate? Check_Washing->Check_Loading Yes Optimize_Washing->Check_Loading Reduce_Loading Decrease total protein loaded Check_Loading->Reduce_Loading No Check_Secondary Run secondary antibody only control Check_Loading->Check_Secondary Yes Reduce_Loading->Check_Secondary Final_Check Review sample preparation (protease inhibitors) Check_Secondary->Final_Check Success Clean Blot Final_Check->Success

Caption: Troubleshooting workflow for non-specific bands.

References

Technical Support Center: Troubleshooting CRISPR-Cas9 Editing of Metabolic Genes, Featuring PGAM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRISPR-Cas9 gene editing of metabolic enzymes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges. Here, we use the Phosphoglycerate Mutase (PGAM) family of glycolytic enzymes, specifically PGAM1 and PGAM2, as a case study to address issues related to CRISPR-Cas9 editing efficiency and validation.

Frequently Asked Questions (FAQs)

Q1: I have low editing efficiency when targeting the PGAM1 gene. What are the potential causes and how can I improve it?

A1: Low editing efficiency is a common issue in CRISPR experiments and can stem from several factors. When targeting a metabolic gene like PGAM1, consider the following:

  • Suboptimal guide RNA (sgRNA) Design: The efficiency of the sgRNA is paramount. Ensure your sgRNA targets a conserved and functionally critical region of the PGAM1 gene. The GC content of the sgRNA can also affect efficiency.[1]

  • Inefficient Delivery of CRISPR Components: The method of delivering Cas9 and sgRNA into your cells can significantly impact efficiency. Different cell types may require different delivery strategies, such as electroporation, lipofection, or viral vectors.[2]

  • Cell Line Specificity: The accessibility of the target genomic locus can vary between cell lines due to chromatin structure. Some cell lines may be inherently more difficult to edit.

  • Cas9 Expression Levels: Inadequate expression of the Cas9 nuclease will lead to poor editing outcomes. Ensure the promoter driving Cas9 expression is active in your cell type.[2]

Troubleshooting Steps:

  • Design and Test Multiple sgRNAs: It is recommended to test 3-5 different sgRNAs for your target gene to identify the most effective one.[1]

  • Optimize Transfection/Transduction: Titrate the amount of plasmid DNA, viral particles, or ribonucleoprotein (RNP) complexes to find the optimal concentration for your specific cell line.

  • Use a Positive Control: Include a validated positive control sgRNA targeting a gene known to be efficiently edited in your cell line to confirm that your experimental setup is working.

  • Consider a Different Cas9 Variant: If you are targeting a region with a non-canonical Protospacer Adjacent Motif (PAM) sequence, consider using a Cas9 variant with altered PAM recognition capabilities.

Q2: I am concerned about off-target effects when editing PGAM genes due to the high homology between PGAM1 and PGAM2. How can I minimize this risk?

A2: Off-target effects are a critical consideration, especially when targeting genes with highly similar isoforms like PGAM1 and PGAM2. Here are strategies to enhance specificity:

  • Careful sgRNA Design: Utilize bioinformatics tools to select sgRNAs that target unique sequences within your gene of interest and have minimal predicted off-target sites.

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1 or eSpCas9, have been developed to reduce off-target cleavage.[3]

  • Deliver as Ribonucleoprotein (RNP): Delivering the Cas9 protein and sgRNA as a pre-complexed RNP can limit the time the editing machinery is active in the cell, thereby reducing the chances of off-target edits.

  • Paired Nickase Strategy: Using two sgRNAs with a Cas9 nickase variant to create a double-strand break from two single-strand nicks can significantly increase specificity.[4]

Q3: After CRISPR editing of PGAM1, my cells are showing reduced viability. Is this expected and how can I manage it?

A3: Yes, targeting essential metabolic genes like PGAM1 can impact cell viability. PGAM1 is a key enzyme in glycolysis, and its disruption can lead to a metabolic crisis in cells that are highly dependent on this pathway for energy production.

  • Metabolic Rewiring: Cancer cells, in particular, often exhibit a high glycolytic rate (the Warburg effect), making them sensitive to the knockout of glycolytic enzymes.

  • Nutrient Availability: The culture conditions can influence the severity of the phenotype. Supplementing the media with alternative energy sources, such as pyruvate, may help rescue cell viability.

  • Context-Dependent Essentiality: The essentiality of a metabolic gene can depend on the specific metabolic environment. For example, some gene knockouts may only be lethal in hypoxic conditions or when alternative pathways are inhibited.[5]

Management Strategies:

  • Use an Inducible CRISPR System: An inducible system allows you to control the timing of gene knockout, which can be useful for studying the immediate effects on cell metabolism before cell death occurs.

  • Perform Metabolic Rescue Experiments: Supplementing the culture media with metabolites downstream of the enzymatic block can help confirm that the observed phenotype is due to the disruption of the targeted metabolic pathway.

  • Consider a Partial Knockdown: Using CRISPR interference (CRISPRi) to reduce gene expression rather than a complete knockout may allow you to study gene function without causing immediate cell death.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for CRISPR-Cas9 editing efficiency of PGAM1, illustrating the kind of data researchers should aim to generate.

Table 1: Comparison of sgRNA Efficiency for PGAM1 Knockout in HEK293T Cells

sgRNA IDTarget ExonTransfection MethodIndel Percentage (%)
PGAM1_sg1Exon 2Lipofection65
PGAM1_sg2Exon 2Lipofection42
PGAM1_sg3Exon 4Lipofection78
PGAM1_sg4Exon 4Electroporation85

Table 2: Off-Target Analysis for PGAM1_sg3

Potential Off-Target SiteMismatchesOff-Target Indel (%)
PGAM23< 0.1
Chromosome 54Not Detected
Chromosome 124Not Detected

Experimental Protocols

Protocol 1: High-Efficiency Knockout of PGAM1 using RNP Delivery

This protocol outlines the steps for delivering Cas9/sgRNA ribonucleoprotein (RNP) complexes via electroporation for efficient gene knockout.

Materials:

  • Purified, high-fidelity Cas9 protein

  • Synthesized PGAM1-targeting sgRNA

  • Electroporation system and compatible cuvettes

  • Target cell line (e.g., HeLa)

  • Cell culture reagents

Methodology:

  • RNP Complex Formation:

    • Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate at room temperature for 15 minutes to allow for RNP complex formation.

  • Cell Preparation:

    • Harvest cells and wash with a suitable electroporation buffer.

    • Resuspend cells at the desired concentration.

  • Electroporation:

    • Add the pre-formed RNP complexes to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse.

  • Post-Electroporation Culture:

    • Immediately transfer the cells to pre-warmed culture media.

    • Culture for 48-72 hours before analysis.

  • Verification of Editing:

    • Harvest a portion of the cells and extract genomic DNA.

    • Perform a T7 Endonuclease I (T7E1) assay or next-generation sequencing (NGS) to quantify indel formation.[6][7]

Protocol 2: Verification of PGAM1 Knockout by Western Blot

This protocol describes how to confirm the functional knockout of the PGAM1 protein.

Materials:

  • Cell lysates from wild-type and CRISPR-edited cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Primary antibody against PGAM1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary anti-PGAM1 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loss of the band corresponding to PGAM1 in the edited cell lysate confirms a successful knockout.

Visualizations

CRISPR-Cas9 Gene Editing Workflow

CRISPR_Workflow cluster_design 1. Design Phase cluster_delivery 2. Delivery Phase cluster_editing 3. Editing & Repair cluster_validation 4. Validation Phase sgRNA_design sgRNA Design & Selection (e.g., for PGAM1) cas9_selection Cas9 Variant Selection (e.g., High-Fidelity) delivery Delivery of CRISPR Components (e.g., RNP Electroporation) cas9_selection->delivery dsb Double-Strand Break at Target Locus delivery->dsb nhej NHEJ Repair (Indel Formation) dsb->nhej genomic_analysis Genomic Analysis (T7E1 or NGS) nhej->genomic_analysis protein_analysis Protein Analysis (Western Blot) genomic_analysis->protein_analysis phenotypic_analysis Phenotypic Analysis (Metabolic Assays) protein_analysis->phenotypic_analysis

Caption: A flowchart illustrating the key stages of a CRISPR-Cas9 gene editing experiment.

Glycolysis Pathway and PGAM's Role

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PGAM PGAM1 / PGAM2 PG3->PGAM PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PGAM->PG2 Catalyzes CRISPR CRISPR-Cas9 Knockout CRISPR->PGAM Targets for Disruption

Caption: The central role of PGAM in the glycolysis pathway, a target for CRISPR-Cas9 disruption.

References

Technical Support Center: Preventing PGAM Degradation During Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Phosphoglycerate Mutase (PGAM).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PGAM degradation during purification?

A1: PGAM degradation during purification can be attributed to several factors:

  • Proteolytic Activity: Endogenous proteases released during cell lysis are a major cause of protein degradation. The C-terminal region of PGAM has been shown to be particularly susceptible to proteolytic cleavage by enzymes like thermolysin, which can impact its activity.

  • Ubiquitination: In eukaryotic systems, PGAM can be targeted for degradation via the ubiquitin-proteasome pathway. The E3 ubiquitin ligase Mdm2 has been identified as a key player in the ubiquitination of PGAM, a process that is often preceded by phosphorylation by the Pak1 kinase.[1]

  • Instability due to Suboptimal Conditions: Like many enzymes, PGAM is sensitive to its environment. Suboptimal pH, temperature, and buffer composition can lead to unfolding, aggregation, and subsequent degradation.

  • Mechanical Stress: Harsh purification steps, such as excessive sonication or vigorous mixing, can also contribute to protein denaturation and degradation.

Q2: What is the optimal pH for maintaining PGAM stability?

A2: The optimal pH for PGAM stability can vary depending on the source of the enzyme. Generally, a pH range of 7.0-8.0 is a good starting point for most PGAM variants. For instance, a study on Phenylalanine Hydroxylase (a different enzyme) showed optimal stability at pH 7.4, which is a common physiological pH. It is recommended to perform a pH optimization experiment for your specific PGAM construct.

Q3: How does temperature affect PGAM stability?

A3: PGAM from different organisms exhibits varying degrees of thermal stability. For example, PGAM from Treponema pallidum is heat-labile, losing 50% of its activity after 20 minutes at 34°C and after only 10 minutes at 37°C. However, the presence of its cofactor, 2,3-diphosphoglycerate (DPG), can attenuate this temperature-induced inactivation. For mammalian PGAM, purification is typically carried out at 4°C to minimize degradation.

Q4: What are the isoelectric points (pI) of PGAM from different species?

A4: The isoelectric point (pI) is a critical parameter for developing purification strategies, particularly for ion-exchange chromatography.

PGAM SourceIsoformTheoretical pI
Homo sapiens (Human)PGAM16.82
Homo sapiens (Human)PGAM28.35
Saccharomyces cerevisiae (Yeast)GPM19.34[2]
Escherichia colidPGM~5.0 - 6.0 (Predicted)

Note: The pI for E. coli dPGM is an estimate based on the general distribution of pI for the E. coli proteome.[3][4][5] The theoretical pI for human PGAM1 and PGAM2 were calculated based on their amino acid sequences.

Troubleshooting Guides

Problem 1: Low yield of purified PGAM due to degradation.
Possible Cause Suggested Solution
Proteolytic degradation Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Consider adding specific inhibitors if you suspect a particular class of protease (e.g., metalloprotease inhibitors if thermolysin-like activity is suspected). Work quickly and keep the protein cold (4°C) at all times.
Ubiquitination (in eukaryotic expression systems) If expressing in eukaryotic cells, consider using a proteasome inhibitor like MG132 during cell lysis. However, be aware that this can affect overall cell physiology.
Suboptimal buffer conditions Optimize the pH of your buffers (start with a range of 7.0-8.0). Ensure the ionic strength is appropriate; some PGAMs are sensitive to high salt concentrations.[6]
Instability of the protein Add stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), dithiothreitol (B142953) (DTT) or β-mercaptoethanol (1-5 mM) to maintain a reducing environment, and the cofactor 2,3-diphosphoglycerate (DPG) if you are working with a DPG-dependent PGAM.
Problem 2: PGAM precipitates or aggregates during purification.
Possible Cause Suggested Solution
High protein concentration Purify smaller batches of protein or perform purification steps that handle lower protein concentrations. If concentration is necessary, do it in a buffer containing stabilizing agents.
Incorrect buffer pH Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and prevent aggregation at the pI.
Hydrophobic interactions Include non-ionic detergents (e.g., Triton X-100 or Tween 20) at low concentrations (0.01-0.1%) in your buffers to prevent hydrophobic aggregation.
Oxidation of cysteine residues Always include a reducing agent like DTT or β-mercaptoethanol in your buffers to prevent the formation of intermolecular disulfide bonds.

Experimental Protocols

Protocol 1: Purification of His-tagged Human PGAM1 from E. coli

This protocol is a general guideline for the purification of N-terminally His-tagged recombinant human PGAM1 expressed in E. coli.

1. Cell Lysis:

  • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, 1 mM PMSF, and a commercial protease inhibitor cocktail).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).
  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).

3. Size Exclusion Chromatography (SEC):

  • Concentrate the eluted fractions containing PGAM1.
  • Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 5% glycerol).
  • Collect fractions and analyze by SDS-PAGE for purity.

4. Storage:

  • Pool the pure fractions, concentrate if necessary, and store at -80°C in SEC buffer supplemented with 20% glycerol.

Visualizations

Signaling Pathway of PGAM Degradation

PGAM_Degradation_Pathway cluster_0 Cellular Stress cluster_1 Phosphorylation cluster_2 Ubiquitination cluster_3 Degradation Stress Oncogenic Stress / DNA Damage Pak1 Pak1 Kinase Stress->Pak1 activates PGAM PGAM Pak1->PGAM phosphorylates pPGAM Phosphorylated PGAM Mdm2 Mdm2 (E3 Ligase) pPGAM->Mdm2 recruits ubPGAM Ubiquitinated PGAM Mdm2->ubPGAM ubiquitinates Ub Ubiquitin Ub->Mdm2 Proteasome 26S Proteasome ubPGAM->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades into PGAM->pPGAM PGAM_Purification_Workflow start Start: Cell Pellet lysis Cell Lysis (Sonication, Lysis Buffer) start->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC (Ni-NTA Chromatography) clarification->imac wash Wash Step imac->wash elution Elution wash->elution sec Size Exclusion Chromatography elution->sec analysis Purity Analysis (SDS-PAGE) sec->analysis storage Storage (-80°C with Glycerol) analysis->storage

References

Technical Support Center: Measuring PGAM Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the enzyme kinetics of phosphoglycerate mutase (PGAM).

Frequently Asked Questions (FAQs)

Q1: My PGAM activity is much lower than expected. What are the common causes?

A1: Low or no PGAM activity can stem from several factors:

  • Suboptimal pH: PGAM activity is sensitive to pH. The optimal pH can vary between isoforms and species, but for many, it lies in the slightly alkaline range (pH 7.5-8.0). Ensure your assay buffer is at the correct pH.

  • Incorrect Salt Concentration: The ionic strength of the assay buffer can significantly impact PGAM kinetics. High salt concentrations, particularly from salts like KCl, can be inhibitory. Conversely, some ionic strength may be necessary for optimal activity.

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as EDTA or other polyanionic compounds, can inhibit PGAM activity.[1] EDTA chelates divalent cations like Mg2+, which are essential for the activity of the coupling enzymes in the assay.

  • Enzyme Inactivation: Improper storage or handling of the PGAM enzyme or cell lysates can lead to denaturation and loss of activity. Keep enzymes on ice and avoid repeated freeze-thaw cycles.

  • Missing Cofactors: For cofactor-dependent PGAM (dPGM), the presence of a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) is essential for the initiation of the reaction.

Q2: I'm observing a high background signal in my spectrophotometric assay. What could be the reason?

A2: A high background signal, often seen as a decreasing absorbance at 340 nm even without the substrate (3-phosphoglycerate), can be due to:

  • Contaminating Enzymes in the Sample: Cell lysates or impure enzyme preparations may contain other enzymes that can consume NADH. To account for this, always run a background control reaction that includes all components except the substrate (3-PGA).

  • Instability of NADH: NADH is sensitive to light and acidic conditions. Ensure your NADH solution is fresh and protected from light.

  • Spontaneous Breakdown of Substrates: While less common, the spontaneous degradation of other components in the reaction mixture could potentially contribute to background noise.

Q3: The reaction rate in my assay is not linear. What does this indicate?

A3: A non-linear reaction rate can be caused by several factors:

  • Substrate Depletion: If the concentration of the substrate (3-PGA) is too low, it will be rapidly consumed, leading to a decrease in the reaction rate over time. Ensure you are measuring the initial velocity of the reaction where the rate is linear.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a loss of activity over the course of the measurement.

  • Product Inhibition: The accumulation of the product (2-phosphoglycerate) can sometimes inhibit the enzyme, causing the reaction to slow down.

  • Sub-optimal Concentrations of Coupling Enzymes: In a coupled assay, the activity of the coupling enzymes (enolase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) must be in excess to ensure that the PGAM-catalyzed reaction is the rate-limiting step. If any of the coupling enzymes are not sufficiently active, the overall reaction rate will not be linear with respect to PGAM activity.

Q4: How does pH and ionic strength affect PGAM kinetics?

A4: Both pH and ionic strength are critical parameters for PGAM activity.

  • pH: The catalytic activity of PGAM is highly dependent on the ionization state of key amino acid residues in its active site. For many PGAMs, activity decreases significantly at acidic pH values (e.g., pH 6), while being optimal in the pH range of 7.5 to 8.0.[2]

  • Ionic Strength: The effect of salt concentration can be complex. For cofactor-dependent PGAM, increasing salt concentrations can inhibit the mutase activity while activating a latent phosphatase activity.[1][3] Salts like KCl can act as competitive inhibitors with respect to the monophosphoglycerate substrates.[1][3] It is crucial to standardize the ionic strength of your assay buffer for consistent results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low activity Enzyme is inactive.Use a fresh enzyme preparation. Ensure proper storage conditions (-20°C or -80°C).
Missing essential cofactor (2,3-BPG for dPGAM).Add a catalytic amount of 2,3-bisphosphoglycerate to the reaction mixture.
Presence of inhibitors (e.g., EDTA).Prepare samples and buffers without EDTA. If EDTA is necessary for other reasons, its final concentration in the assay should be minimized.
Incorrect pH of the assay buffer.Prepare fresh buffer and verify the pH is within the optimal range for your PGAM (typically 7.5-8.0).
High background absorbance change Contaminating NADH-consuming enzymes in the sample.Run a sample background control without the substrate (3-PGA) and subtract this rate from the sample reaction rate.
Instability of NADH.Prepare fresh NADH solution and protect it from light.
Non-linear reaction rate Substrate concentration is too low.Increase the concentration of 3-phosphoglycerate (B1209933) to ensure you are measuring the initial velocity.
Insufficient activity of coupling enzymes.Increase the concentration of the coupling enzymes (enolase, pyruvate kinase, lactate dehydrogenase) to ensure they are not rate-limiting.
Enzyme instability in the assay buffer.Optimize buffer conditions (pH, ionic strength) or reduce the assay time.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme.
Temperature fluctuations.Ensure all reagents and the reaction plate/cuvettes are equilibrated to the assay temperature (e.g., 25°C or 37°C). Use a temperature-controlled spectrophotometer.
Sample inhomogeneity.Ensure cell lysates or enzyme solutions are well-mixed before adding to the assay.

Experimental Protocols

Preparation of Cell Lysates for PGAM Activity Assay
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100) supplemented with protease inhibitors.[4] A common ratio is 100 µL of lysis buffer per 1 million cells.

  • Homogenization: Incubate the cell suspension on ice for 30 minutes with occasional vortexing. For tissue samples, use a homogenizer. Sonication can be used to further disrupt cells and shear DNA.

  • Clarification: Centrifuge the lysate at 10,000 x g for 10-20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a pre-chilled tube. This is the cell lysate containing the active PGAM.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford assay. This is necessary for normalizing the enzyme activity.

  • Storage: Use the lysate immediately for the assay or store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Coupled Spectrophotometric Assay for PGAM Activity

This assay measures the conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA). The formation of 2-PGA is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Principle:

  • PGAM: 3-PGA ⇌ 2-PGA

  • Enolase: 2-PGA → Phosphoenolpyruvate (PEP) + H₂O

  • Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reaction Mixture:

Reagent Final Concentration
Triethanolamine Buffer79 mM, pH 7.6
3-Phosphoglyceric Acid (3-PGA)6.6 mM
Adenosine 5'-Diphosphate (ADP)0.70 mM
2,3-Diphospho-D-Glyceric Acid (2,3-BPG)1.3 µM
NADH0.15 mM
Magnesium Sulfate (MgSO₄)2.5 mM
Potassium Chloride (KCl)99 mM
Pyruvate Kinase (PK)14 units/mL
L-Lactic Dehydrogenase (LDH)20 units/mL
Enolase3 units/mL
PGAM-containing sample0.03 - 0.06 units/mL

Protocol adapted from a standard enzymatic assay description.[5]

Procedure:

  • Prepare a master mix of the reaction mixture without the PGAM sample and 3-PGA.

  • Add the appropriate volume of the master mix to each well of a 96-well plate or to a cuvette.

  • Add the PGAM-containing sample (cell lysate or purified enzyme) to the wells/cuvette.

  • To measure background activity, add a corresponding volume of sample to control wells that will not receive the 3-PGA substrate.

  • Equilibrate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 3-PGA to all wells except the background controls.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a spectrophotometer.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Subtract the rate of the background control from the rate of the sample reaction.

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which corresponds to the PGAM activity.

Quantitative Data

Table 1: Kinetic Parameters of Chicken Breast Muscle PGAM

Substrate/CofactorKₘ (µM)
Glycerate-2,3-P₂0.069
Glycerate-2-P14
Glycerate-3-P~200

Data obtained at pH 7.5 in 50 mM TES/sodium buffer with 0.1 M KCl at 25°C.[3]

Table 2: Common Inhibitors of PGAM

InhibitorType of InhibitionNotes
Polyanionic Compounds (e.g., EDTA, vanadate, phosphate)CompetitiveThese molecules often resemble the negatively charged phosphate (B84403) group of the substrate.[1]
Chloride Ions (e.g., from KCl)CompetitiveHigh concentrations can inhibit the mutase activity.[1][3]
Epigallocatechin-3-gallate (EGCG)Not specifiedA natural product inhibitor with an IC₅₀ of 0.49 ± 0.17 µM.[6]
PGMI-004ANot specifiedA small molecule inhibitor with an IC₅₀ of 18.62 ± 2.24 µM.[6]

Visualizations

PGAM_Catalytic_Cycle cluster_cycle Cofactor-Dependent (dPGAM) Catalytic Cycle E_HisP E-His-P (Active Enzyme) E_HisP_3PGA E-His-P • 3-PGA (Enzyme-Substrate Complex) E_HisP->E_HisP_3PGA 3-PGA binds E_His_23BPG E-His • 2,3-BPG (Intermediate Complex) E_HisP_3PGA->E_His_23BPG Phosphate transfer to C2 E_His_2PGA E-His • 2-PGA (Enzyme-Product Complex) E_His_23BPG->E_His_2PGA Phosphate transfer from C3 E_His E-His (Inactive Enzyme) E_His_2PGA->E_His 2-PGA released E_His->E_HisP 2,3-BPG binds, 2-PGA released

Caption: Catalytic cycle of cofactor-dependent PGAM (dPGAM).

Coupled_Assay_Workflow cluster_reagents Prepare Reaction Mixture cluster_procedure Experimental Steps cluster_reactions Coupled Reactions Buffer Buffer (pH 7.6) Mix 1. Mix reagents and sample Buffer->Mix ADP ADP ADP->Mix NADH NADH NADH->Mix Cofactors MgCl2, KCl, 2,3-BPG Cofactors->Mix CouplingEnzymes Enolase, PK, LDH CouplingEnzymes->Mix Initiate 2. Add 3-PGA to start Mix->Initiate Measure 3. Monitor A340 decrease Initiate->Measure Calculate 4. Calculate activity Measure->Calculate PGA3 3-PGA PGA2 2-PGA PGA3->PGA2 PGAM (Sample) PEP PEP PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH (NADH -> NAD+)

Caption: Workflow for the coupled spectrophotometric PGAM assay.

References

Technical Support Center: Optimizing PGAM Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize buffer conditions for Phosphoglycerate Mutase (PGAM) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a PGAM activity assay?

A1: A Phosphoglycerate Mutase (PGAM) activity assay measures the enzymatic conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1] Most modern assays are coupled enzymatic reactions. The 2-PG produced by PGAM is used by a series of other enzymes in the reaction mix to generate a product that can be easily quantified, either colorimetrically (absorbance at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).[2][3] This allows for a sensitive and continuous measurement of PGAM activity.

Q2: What are the essential components of a PGAM assay buffer?

A2: A typical PGAM assay buffer is designed to maintain a stable physiological pH and provide the necessary ions and cofactors for optimal enzyme activity. Key components often include a buffering agent (e.g., Tris-HCl), salts (e.g., KCl), a magnesium source (e.g., MgCl₂), and a chelating agent (e.g., EDTA).[4]

Q3: Why is magnesium (Mg²⁺) included in the buffer?

A3: Magnesium is a critical cofactor for many enzymes, including those in the glycolytic pathway.[5][6] In the context of PGAM assays, Mg²⁺ is often required for the activity of the coupling enzymes used in the detection reaction.[4] It plays a vital role in energy metabolism, particularly by forming a complex with ATP.[5] While essential, it's important to note that excessively high concentrations of Mg²⁺ can sometimes be inhibitory to certain enzymes.[7]

Q4: Is a cofactor required for PGAM activity?

A4: It depends on the type of PGAM. There are two main classes: cofactor-dependent PGAM (dPGM) and cofactor-independent PGAM (iPGM).[1][8] dPGM, found in vertebrates and some fungi and bacteria, requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor to initiate the phosphotransfer reaction.[1][9][10] iPGM, found in plants and some invertebrates, does not require 2,3-BPG.[9] Ensure you are using the correct assay conditions for your specific PGAM type.

Q5: What is the optimal pH for a PGAM activity assay?

A5: The optimal pH for PGAM activity is typically in the neutral to slightly alkaline range. A commonly used pH for the assay is 8.0, often maintained by a Tris-HCl buffer.[4] However, the ideal pH can vary depending on the source of the enzyme. It is recommended to perform a pH optimization experiment, testing a range of pH values to determine the optimal condition for your specific experimental setup.[11]

Experimental Protocols

Protocol 1: Determining Optimal pH for PGAM Activity

This protocol describes how to systematically test different pH values to find the optimum for your enzyme.

Methodology:

  • Buffer Preparation : Prepare a series of buffers (e.g., 100 mM Tris-HCl) across a range of pH values (e.g., 6.5 to 9.0 in 0.5 unit increments).[11] It is crucial to use different buffer systems for overlapping pH ranges to control for buffer-specific effects.[12]

  • Reaction Master Mix : For each pH value, prepare a master mix containing all reaction components except the enzyme. A typical mix includes: 100 mM buffer, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 10 µM 2,3-bisphosphoglycerate, and the necessary coupling enzymes and substrates as specified by your detection system (e.g., from a commercial kit).[4]

  • Assay Setup : In a 96-well plate, add the substrate (3-phosphoglycerate) and the pH-specific master mix to the appropriate wells. Include a "no-enzyme" control for each pH to measure background signal.[11]

  • Reaction Initiation : Start the reaction by adding the PGAM enzyme to all wells.[11]

  • Data Collection : Immediately place the plate in a microplate reader set to the correct wavelength and temperature (e.g., 37°C).[2][4] Measure the kinetic rate of product formation.

  • Data Analysis : Calculate the initial reaction velocity (v₀) for each pH by determining the slope of the linear portion of the reaction curve. Subtract the rate of the "no-enzyme" control. Plot the initial velocity against pH to identify the optimum.[11]

Protocol 2: Standard PGAM Activity Assay

This protocol is for a standard kinetic assay using optimized buffer conditions.

Methodology:

  • Sample Preparation : Homogenize tissues or cells in an ice-cold lysis buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.[2]

  • Reaction Mix Preparation : Prepare a master mix containing the optimized assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 10 µM 2,3-bisphosphoglycerate, PGAM substrate (3-PG), and the detection system components (e.g., converter, developer, probe).[2][4]

  • Controls : Prepare a positive control (using a known active PGAM) and a background control (sample without the PGAM substrate).[2]

  • Assay Execution : Add samples, positive control, and background controls to a 96-well plate. Add the reaction mix to all wells to start the reaction.[2]

  • Measurement : Measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-60 minutes at 37°C.[2]

  • Calculation : Determine the change in signal over time. Use a standard curve if quantifying the absolute amount of product formed.

Data Presentation

Table 1: Example Buffer Compositions for PGAM Assay Optimization
ComponentBuffer A (Standard)Buffer B (Low Salt)Buffer C (High Mg²⁺)Buffer D (Phosphate)
Buffer 100 mM Tris-HCl100 mM Tris-HCl100 mM Tris-HCl100 mM K₃PO₄
pH 8.08.08.07.4
KCl 100 mM50 mM100 mM100 mM
MgCl₂ 2 mM2 mM10 mM2 mM
EDTA 0.5 mM0.5 mM0.5 mM0.5 mM
2,3-BPG 10 µM10 µM10 µM10 µM
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Activity 1. Suboptimal pH. 2. Missing required cofactor (2,3-BPG for dPGAM). 3. Enzyme is inactive (improper storage, freeze-thaw cycles). 4. Presence of inhibitors in the sample (e.g., vanadate, high salt).[1][8]1. Perform a pH optimization experiment (Protocol 1). 2. Ensure 2,3-BPG is included for dPGAM assays. 3. Use a fresh enzyme aliquot; always keep enzyme on ice.[13] 4. Desalt sample using a spin column. Check for known inhibitors.
High Background Signal 1. Contamination of reagents. 2. Non-enzymatic degradation of substrate or other reaction components. 3. Autofluorescence of sample components (for fluorescent assays).1. Use fresh, high-purity reagents. 2. Always run a "no-enzyme" control to measure and subtract background.[11] 3. Run a "sample background" control (sample + reaction mix without substrate).[2]
Inconsistent Replicates 1. Pipetting errors. 2. Temperature gradients across the 96-well plate. 3. Improper mixing of reagents. 4. Evaporation from wells.1. Use calibrated pipettes; prepare a master mix to minimize pipetting variations.[14] 2. Allow the plate and reagents to equilibrate to the assay temperature before starting.[13] 3. Mix gently but thoroughly before taking readings. 4. Use plate sealers for long incubation times.[13]
Non-Linear Reaction Rate 1. Substrate depletion (enzyme concentration is too high). 2. Inner filter effect (for fluorescent assays at high product concentration). 3. Enzyme instability under assay conditions.1. Reduce the enzyme concentration in the assay.[13] 2. Dilute the sample or use a lower substrate concentration. 3. Check enzyme stability over the time course of the assay.

Visualizations

PGAM_Pathway cluster_PGAM PGAM Reaction cluster_Coupled Coupled Assay 3-PG 3-Phosphoglycerate 2-PG 2-Phosphoglycerate 3-PG->2-PG PGAM Intermediate Intermediate Product 2-PG->Intermediate Coupling Enzymes Signal Colorimetric or Fluorescent Signal Intermediate->Signal Probe Troubleshooting_Flowchart start Assay Problem: Low or Inconsistent Activity check_ph Is Buffer pH Optimal? start->check_ph optimize_ph Action: Perform pH Curve (e.g., pH 6.5-9.0) check_ph->optimize_ph No check_cofactor Is Cofactor (2,3-BPG) Present and Correct? check_ph->check_cofactor Yes optimize_ph->check_cofactor add_cofactor Action: Add 10 µM 2,3-BPG for dPGAM check_cofactor->add_cofactor No check_enzyme Is Enzyme Active? check_cofactor->check_enzyme Yes add_cofactor->check_enzyme new_enzyme Action: Use Fresh Aliquot Check Storage Conditions check_enzyme->new_enzyme No check_controls Are Controls (Positive, Negative) Behaving as Expected? check_enzyme->check_controls Yes new_enzyme->check_controls troubleshoot_reagents Action: Check Reagent Prep & Instrument Settings check_controls->troubleshoot_reagents No end Assay Optimized check_controls->end Yes troubleshoot_reagents->end

References

Validation & Comparative

Confirming PGAM1 Knockdown by siRNA: A Guide to qPCR Validation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate.[1][2] Emerging evidence highlights its overexpression in various cancers, where it plays a significant role in promoting tumor progression, metastasis, and resistance to therapy.[1][3][4][5] Consequently, suppressing PGAM1 expression using techniques like small interfering RNA (siRNA) has become a valuable strategy in cancer research to study its function and evaluate its potential as a therapeutic target.[1][4]

The Experimental Workflow: From Transfection to Analysis

The process of confirming PGAM1 knockdown begins with the introduction of specific siRNAs into cells, followed by the quantification of the target mRNA transcript levels.

G cluster_transfection Cell Transfection cluster_processing Sample Processing cluster_qpcr qPCR Analysis A Seeding of Cells B Preparation of siRNA-Lipid Complex (PGAM1 siRNA & Control siRNA) A->B C Transfection and Incubation (e.g., 48-72 hours) B->C D Total RNA Extraction C->D E RNA Quantification & Purity Check (e.g., NanoDrop) D->E F Reverse Transcription (cDNA Synthesis) E->F G qPCR with Primers for: - PGAM1 (Target Gene) - Housekeeping Gene (e.g., ACTB, GAPDH) F->G H Data Collection (Ct Values) G->H I Relative Quantification Analysis (e.g., ΔΔCt Method) H->I J Results Interpretation I->J Confirmation of Knockdown Efficiency G cluster_glycolysis Glycolysis cluster_downstream Downstream Effects G3P 3-Phosphoglycerate PGAM1 PGAM1 G3P->PGAM1 G2P 2-Phosphoglycerate PGAM1->G2P Proliferation Cell Proliferation & Growth PGAM1->Proliferation promotes Invasion Invasion & Metastasis PGAM1->Invasion promotes DNARepair DNA Damage Response PGAM1->DNARepair activates TGFb TGF-β Signaling PGAM1->TGFb activates ATM ATM Signaling PGAM1->ATM activates via WIP1 sequestration TGFb->Invasion ATM->DNARepair

References

Validating PGAM as a Therapeutic Target In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoglycerate mutase 1 (PGAM1) has emerged as a compelling therapeutic target in oncology due to its pivotal role in tumor cell metabolism. As a key enzyme in the glycolytic pathway, PGAM1 catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1] Cancer cells often exhibit elevated levels of PGAM1, correlating with their heightened reliance on glycolysis for energy production and biosynthesis—a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive comparison of in vitro methods to validate PGAM1 as a therapeutic target, presenting supporting experimental data for PGAM1 inhibitors and alternative glycolytic targets.

Performance Comparison of Glycolysis Inhibitors

The following table summarizes the in vitro efficacy of various small molecule inhibitors targeting PGAM1 and other key enzymes in the glycolytic pathway. This data allows for a direct comparison of their potency.

TargetInhibitorTypeIC50 / EC50 / KdCell Line(s)Reference(s)
PGAM1 PGMI-004AAllostericIC50: 13.1 µM (enzymatic)H1299[2]
Kd: 54.8 µM (SPR)-[3]
MJE3CovalentIC50: 33 µM (cell proliferation)Human breast carcinoma[4]
EGCG-IC50: 0.49 µM (enzymatic)-[3]
Kd: 0.78 µM (SPR)-[3]
HKB99Allosteric--[5]
Xanthone Derivatives-More potent than PGMI-004AH1299[2][5]
KH3AllostericEC50: Correlates with PGAM1 expressionPANC-1[6]
Kd: 890 nM (ITC)-[6]
HK2 Ikarugamycin (IKA)Selective-Pancreatic ductal adenocarcinoma cells[7]
PKM2 Compound 3AllostericIC50: ~50 µM (enzymatic)H1299[8]
Shikonin (and derivatives)-IC50: 2.95 µM (enzymatic)HeLa, HCT116, H1299[9]
Flavanols (e.g., Taxifolin)-IC50: 1.16 µM (enzymatic)-[9]

Signaling Pathways and Experimental Workflows

To visually conceptualize the role of PGAM1 and the process of its validation, the following diagrams are provided.

PGAM1_Signaling_Pathway PGAM1 Signaling Pathway in Cancer Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) (Nucleotide Synthesis, NADPH) G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP PFK Glyceraldehyde3P Glyceraldehyde-3-P F16BP->Glyceraldehyde3P BPG13 1,3-Bisphosphoglycerate Glyceraldehyde3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PGAM1 Serine_Biosynthesis Serine Biosynthesis (Amino Acids, Nucleotides) PG3->Serine_Biosynthesis PEP Phosphoenolpyruvate (B93156) PG2->PEP Eno Pyruvate (B1213749) Pyruvate PEP->Pyruvate PKM2 Lactate (B86563) Lactate Pyruvate->Lactate LDH

Caption: PGAM1's central role in glycolysis and its link to anabolic pathways.

In_Vitro_Validation_Workflow Experimental Workflow for In Vitro Validation of PGAM1 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays enzymatic_assay PGAM1 Enzymatic Assay (IC50 Determination) binding_assay Binding Affinity Assay (SPR, ITC for Kd) enzymatic_assay->binding_assay cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) binding_assay->cetsa proliferation_assay Cell Proliferation Assay (EC50 Determination) cetsa->proliferation_assay metabolic_assay Metabolic Flux Analysis (Glycolysis Inhibition) proliferation_assay->metabolic_assay end end metabolic_assay->end Validated Hit start Identify/Synthesize PGAM1 Inhibitor start->enzymatic_assay

Caption: A stepwise workflow for the in vitro validation of PGAM1 inhibitors.

Target_Comparison Logical Comparison of PGAM1 and Alternative Glycolytic Targets cluster_alternatives Alternative Glycolytic Targets PGAM1 PGAM1 feature1 feature1 PGAM1->feature1 Controls flux to both glycolysis and biosynthesis (PPP, Serine) feature2 feature2 PGAM1->feature2 High expression in numerous cancers HK2 Hexokinase 2 (HK2) alt_feature1 alt_feature1 HK2->alt_feature1 First rate-limiting step PFK Phosphofructokinase (PFK) alt_feature2 alt_feature2 PFK->alt_feature2 Major control point of glycolysis PKM2 Pyruvate Kinase M2 (PKM2) alt_feature3 alt_feature3 PKM2->alt_feature3 Regulates final step, isoform specific to cancer

Caption: Comparison of PGAM1 with other key enzymes in the glycolytic pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

PGAM1 Enzymatic Activity Assay (Coupled Assay)

This assay measures the enzymatic activity of PGAM1 by coupling its product formation to subsequent enzymatic reactions that result in a measurable change in NADH absorbance.

Principle: The conversion of 3-PG to 2-PG by PGAM1 is the first step in a cascade. Enolase then converts 2-PG to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) dephosphorylates PEP to pyruvate, generating ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the PGAM1 activity.

Materials:

  • Recombinant human PGAM1 protein

  • 3-Phosphoglycerate (3-PG)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ATP

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 150 mM KCl)

  • Test inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing enolase, PK, LDH, ATP, and NADH at their optimal concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Assay Buffer

    • Recombinant PGAM1 protein

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to PGAM1.

  • Reaction Initiation: Add 3-PG to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of PGAM1 inhibitors on cancer cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line of interest (e.g., H1299, PANC-1)

  • Complete cell culture medium

  • PGAM1 inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PGAM1 inhibitor for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with PGAM1 in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified, typically by Western blotting, to assess target engagement.[10]

Materials:

  • Cancer cell line expressing PGAM1

  • Complete cell culture medium

  • PGAM1 inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against PGAM1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the PGAM1 inhibitor at a fixed concentration or vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes. Include a non-heated control (25°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against PGAM1, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the non-heated control (100% soluble protein).

    • Plot the percentage of soluble PGAM1 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

A Comparative Guide to Phosphoglycerate Mutase Isoforms: PGAM1 vs. PGAM2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity, kinetic properties, and signaling roles of the two principal isoforms of phosphoglycerate mutase: PGAM1 (brain isoform, PGAM-B) and PGAM2 (muscle isoform, PGAM-M). Understanding the distinct characteristics of these enzymes is crucial for research in metabolic diseases, oncology, and the development of targeted therapeutics.

Executive Summary

Phosphoglycerate mutase (PGAM) is a key glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). In mammals, this enzyme exists as two primary isoforms, PGAM1 and PGAM2, which can form homodimers (BB and MM) or a heterodimer (MB). While both isoforms catalyze the same fundamental reaction, they exhibit differences in tissue distribution, regulation, and involvement in distinct signaling pathways. PGAM1 is ubiquitously expressed and has been extensively studied for its role in cancer metabolism, whereas PGAM2 is predominantly found in skeletal and cardiac muscle, with its deficiency leading to a glycogen (B147801) storage disease.

Comparative Analysis of Substrate Specificity and Kinetic Parameters

Both PGAM1 and PGAM2 display a high degree of specificity for their primary substrate, 3-phosphoglycerate. The catalytic mechanism for both cofactor-dependent isoforms involves a phosphohistidine (B1677714) intermediate and the cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). While extensive research has been conducted on PGAM1, detailed kinetic parameters for human PGAM2 are less documented in publicly available literature. However, studies on porcine heart isozymes suggest no remarkable differences in their kinetic constants. Both isoforms can also exhibit secondary phosphatase and synthase activities.[1]

ParameterPGAM1 (Human)PGAM2 (Human)Reference
Primary Substrate 3-Phosphoglycerate (3-PG)3-Phosphoglycerate (3-PG)[2][3]
Km for 3-PG ~350 µMData not readily available for human isoform. Porcine studies suggest similar kinetics to PGAM1.[4]
kcat for 3-PG 563 s⁻¹Data not readily available for human isoform.[4]
Alternative Activities Phosphatase (2,3-BPG to PG), Synthase (1,3-BPG to 2,3-BPG)Phosphatase (2,3-BPG to PG), Synthase (1,3-BPG to 2,3-BPG)[2][3]

Experimental Protocols

Determination of Phosphoglycerate Mutase Activity

A standard method for determining PGAM activity involves a coupled enzyme assay. The conversion of 3-PG to 2-PG by PGAM is coupled to the enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm, which is proportional to the PGAM activity.

Reaction Mixture:

  • 100 mM Tris-HCl, pH 7.6

  • 6.6 mM 3-Phosphoglyceric Acid (3-PGA)

  • 1.3 mM 2,3-Diphospho-D-Glyceric Acid (Cofactor)

  • 0.15 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • 2.5 mM Magnesium Sulfate

  • 99 mM Potassium Chloride

  • 0.70 mM Adenosine 5'-diphosphate (ADP)

  • 14 units Pyruvate Kinase (PK)

  • 20 units L-lactic acid dehydrogenase (LDH)

  • 3 units Enolase

  • 0.03 - 0.06 units Phosphoglycerate Mutase (Sample)

Procedure:

  • Prepare the reaction mixture with all components except the PGAM-containing sample.

  • Incubate the mixture at 25°C to reach thermal equilibrium.

  • Initiate the reaction by adding the PGAM sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

One unit of PGAM activity is defined as the amount of enzyme that converts 1.0 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute at pH 7.6 at 25°C.[5]

Kinetic Parameter Determination (Km and kcat)

To determine the Michaelis constant (Km) and the catalytic rate constant (kcat), the assay is performed with varying concentrations of the substrate (3-PG). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[3][6][7][8][9]

Workflow for Kinetic Analysis:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified PGAM1 or PGAM2 Reaction Initiate Reaction Enzyme->Reaction Substrate Varying concentrations of 3-PG Substrate->Reaction AssayMix Coupled Assay Reagents (Enolase, PK, LDH, NADH, ADP, 2,3-BPG) AssayMix->Reaction Measurement Measure NADH oxidation at 340 nm Reaction->Measurement Plot Plot Initial Velocity vs. [3-PG] Measurement->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Result Determine Km and Vmax Fit->Result Kcat Calculate kcat (Vmax / [E]) Result->Kcat

Workflow for determining PGAM kinetic parameters.

Signaling Pathways

PGAM1 and PGAM2 are implicated in distinct signaling pathways reflecting their primary tissue localizations and physiological roles.

PGAM1 in Cancer Metabolism and Proliferation

PGAM1 is frequently overexpressed in various cancers and plays a pivotal role in the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[10] It is a downstream effector of the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival.[5][11][12] Activation of this pathway leads to the upregulation of PGAM1, thereby enhancing glycolytic flux to support rapid cell proliferation.[11][12]

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGAM1 PGAM1 Upregulation mTOR->PGAM1 Glycolysis Increased Glycolysis PGAM1->Glycolysis Proliferation Cancer Cell Proliferation Glycolysis->Proliferation

PGAM1 in the PI3K/Akt/mTOR signaling pathway in cancer.
PGAM2 in Muscle Growth and Metabolism

In skeletal muscle, growth and metabolism are significantly influenced by the Insulin/IGF-1 signaling pathway .[13][14][15][16] This pathway is crucial for muscle protein synthesis and glucose homeostasis. While the direct regulation of PGAM2 by this pathway is still under investigation, the metabolic demands of muscle growth and function underscore the importance of glycolytic enzymes like PGAM2. Deficiencies in PGAM2 lead to glycogen storage disease type X, characterized by exercise intolerance and myoglobinuria, highlighting its critical role in muscle energy metabolism.[17][18]

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin_IGF1->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR_GSK3b mTOR / GSK3β Akt->mTOR_GSK3b Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Protein_Synthesis Muscle Protein Synthesis mTOR_GSK3b->Protein_Synthesis Glycolysis Glycolysis for Energy Glucose_Uptake->Glycolysis PGAM2 PGAM2 Activity PGAM2->Glycolysis

PGAM2's role in muscle metabolism downstream of Insulin/IGF-1 signaling.

Conclusion

PGAM1 and PGAM2, while catalyzing the same glycolytic reaction, are distinct isoforms with specialized roles dictated by their tissue expression and regulatory networks. PGAM1 is a key player in cancer metabolism, regulated by the PI3K/Akt/mTOR pathway, making it an attractive target for oncology drug development. In contrast, PGAM2 is essential for energy provision in muscle tissue, and its dysfunction leads to metabolic myopathy. Further research into the specific kinetics and substrate profiles of human PGAM2 will provide a more complete understanding of its physiological and pathological roles. This comparative guide serves as a foundational resource for researchers investigating the intricate roles of these vital metabolic enzymes.

References

A Researcher's Guide to Cross-Reactivity of Phosphoglycerate Mutase (PGAM) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, oncology, and neurobiology, accurate detection of Phosphoglycerate Mutase (PGAM) is critical. This enzyme plays a pivotal role in glycolysis, and its dysregulation is implicated in various diseases. This guide provides a comparative analysis of commercially available PGAM antibodies, focusing on their cross-reactivity across different species to aid in experimental design and antibody selection.

Introduction to Phosphoglycerate Mutase (PGAM)

Phosphoglycerate Mutase (PGAM) is a crucial enzyme in the glycolytic pathway, where it catalyzes the interconversion of 3-phosphoglycerate (B1209933) (3-PGA) and 2-phosphoglycerate (2-PGA).[1] In mammals, PGAM exists as a dimeric enzyme with two primary isoforms: PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type).[1][2] While PGAM1 is expressed ubiquitously, PGAM2 is predominantly found in muscle tissue.[2][3] Given their importance in cellular energy production, studying these isoforms is vital for understanding both normal physiology and disease states like cancer.[4]

The ability of an antibody to recognize the target protein in various species—known as cross-reactivity—is a significant factor for researchers, especially those working with different animal models. High-quality, validated antibodies that function across multiple species streamline comparative studies and enhance the reproducibility of experimental results.

Comparative Analysis of PGAM Antibody Cross-Reactivity

The selection of an appropriate antibody requires careful consideration of its validated applications and species reactivity. The tables below summarize the performance of several commercially available antibodies for PGAM1 and PGAM2.

Table 1: Comparison of PGAM1 Antibodies

Antibody (Clone/ID)Host/ClonalityReactivity (Tested Species)Validated ApplicationsPotential Cross-Reactivity
CST #7534 Rabbit / PolyclonalHuman, Mouse, Rat, Monkey[4][5]Western Blotting (WB)[4]Recognizes endogenous levels of total PGAM1.[4]
CST #12098 (D3J9T) Rabbit / MonoclonalHuman, Mouse, Rat, Hamster, Monkey[6]WB, IHC, IFMay cross-react with overexpressed PGAM2.[6]
Proteintech 16126-1-AP Rabbit / PolyclonalHuman, Mouse, Rat[7]WB, IHC, IF/ICC, IP, CoIP[7]Recognizes total PGAM1.
Santa Cruz sc-130334 (6) Mouse / MonoclonalHuman, Mouse, Rat[8]WB, IP, ELISA[8]Raised against recombinant human PGAM1.[8]
Novus NBP1-49532 Rabbit / PolyclonalHuman, Mouse[9]WB, IHC-P, ICC/IF, Simple Western[9]Knockdown validated.[9]

Table 2: Comparison of PGAM2 Antibodies

Antibody (Clone/ID)Host/ClonalityReactivity (Tested Species)Validated ApplicationsSpecificity Notes
Proteintech 15550-1-AP Rabbit / PolyclonalHuman, Mouse, Rat[3]WB, IHC, IF, IP, ELISA[3]Recognizes total PGAM2.
Proteintech 25518-1-AP Rabbit / PolyclonalHuman, Mouse[10]WB, ELISA[10]Specific for PGAM2.[10]
GeneTex GTX109582 Rabbit / PolyclonalHuman, Rat[11]WB, ICC/IF[11]Predicted to react with Mouse, Zebrafish, Bovine, Pig, Xenopus based on homology.[11]
Thermo PA5-84444 Rabbit / PolyclonalHuman[2]WB, IHC[2]High expression observed in heart muscle.[2]
antibodies-online ABIN954105 Rabbit / PolyclonalHuman, Mouse[12]WB, IHC-P, EIA[12]Recognizes N-terminal region of PGAM2.[12]

Visualizing Experimental Design and Biological Context

To better understand the experimental process and the biological role of PGAM, the following diagrams illustrate a typical antibody validation workflow and the position of PGAM in the glycolysis pathway.

Experimental Workflow for Antibody Cross-Reactivity Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Validation Tissue_H Human Tissue/Lysate WB Western Blot (WB) Tissue_H->WB IHC Immunohistochemistry (IHC) Tissue_H->IHC Tissue_M Mouse Tissue/Lysate Tissue_M->WB Tissue_M->IHC Tissue_R Rat Tissue/Lysate Tissue_R->WB Tissue_R->IHC Tissue_O Other Species Tissue/Lysate Tissue_O->WB Tissue_O->IHC WB_Results Analyze Band at Expected MW (~29 kDa) WB->WB_Results Membrane Incubation with PGAM Antibody IHC_Results Assess Staining Pattern & Localization IHC->IHC_Results Slide Incubation with PGAM Antibody Validation Confirm Specificity & Cross-Reactivity WB_Results->Validation IHC_Results->Validation

Caption: Workflow for validating PGAM antibody cross-reactivity.

PGAM's Role in the Glycolysis Pathway G3P Glyceraldehyde 3-phosphate DPG13 1,3-Bisphosphoglycerate G3P->DPG13 GAPDH PGA3 3-Phosphoglycerate DPG13->PGA3 PGK1 PGAM PGAM1 / PGAM2 PGA3->PGAM PGA2 2-Phosphoglycerate PEP Phosphoenolpyruvate PGA2->PEP Enolase PYR Pyruvate PEP->PYR PKM PGAM->PGA2 Catalysis

Caption: PGAM catalyzes a key step in glycolysis.

Experimental Protocols

Accurate and reproducible results depend on robust experimental protocols. Below are standardized methods for Western Blotting and Immunohistochemistry to validate PGAM antibody performance.

Western Blotting Protocol for PGAM Detection

This protocol outlines the key steps for assessing antibody specificity and cross-reactivity in tissue or cell lysates.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto a 12% SDS-PAGE gel alongside a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer are common methods.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary PGAM antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:2000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.

    • Repeat the wash steps.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film. The expected band for PGAM should be approximately 29 kDa.[11]

Immunohistochemistry (IHC) Protocol for PGAM

This protocol is designed for detecting PGAM in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue slides in xylene.

    • Rehydrate through a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.

    • Wash with PBS and apply a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

    • Incubate slides with the primary PGAM antibody (e.g., at a 1:50 to 1:200 dilution) in a humidified chamber overnight at 4°C.

    • Wash slides with PBS.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.

    • Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the slides through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip for microscopic examination.

Conclusion

The choice of a PGAM antibody is contingent on the specific research question, the experimental model, and the intended application. While many antibodies demonstrate robust cross-reactivity between human, mouse, and rat, it is imperative to validate performance within the specific context of your experiment. Polyclonal antibodies may offer broader species reactivity, whereas monoclonal antibodies can provide higher specificity. This guide, by consolidating data and providing standardized protocols, serves as a foundational resource for researchers to make informed decisions, ensuring the generation of reliable and reproducible data in their studies of PGAM.

References

A Comparative Guide to the Efficacy of Phosphoglycerate Mutase (PGAM) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoglycerate mutase 1 (PGAM1) has emerged as a compelling therapeutic target in oncology due to its pivotal role in coordinating glycolysis and various biosynthetic pathways that fuel rapid cancer cell proliferation and tumor growth.[1][2] This guide provides a comprehensive comparison of the efficacy of different PGAM inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.

Quantitative Efficacy of PGAM Inhibitors

The following table summarizes the in vitro efficacy of several prominent PGAM1 inhibitors, presenting their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values against various cancer cell lines.

InhibitorTypeTarget SiteIC50 (Enzymatic)EC50/IC50 (Cell-based)Cell Line(s)Reference(s)
PGMI-004A AllostericAllosteric site13.1 µM-H1299 (NSCLC)[3][4][5]
KH3 AllostericAllosteric site105 nM0.27-0.70 µMSW1990, PANC-1, AsPC-1, MIA PaCa-2 (Pancreatic)[6][7]
2.187-9.272 µMVarious HCC lines[8]
0.22-0.43 µMPrimary Pancreatic Cancer Cells[7]
1.322-3.896 µMPrimary HCC Cells[8]
HKB99 AllostericAllosteric site-0.79-5.62 µMPC9, HCC827, H1975, A549 (NSCLC)[9][10]
EGCG Non-competitiveNear active site0.49 µM--[11]
MJE3 CovalentActive site (K100)-33 µMHuman Breast Carcinoma[12]

In Vivo Efficacy

Several PGAM1 inhibitors have demonstrated anti-tumor activity in preclinical xenograft models:

  • PGMI-004A: Treatment with PGMI-004A (100mg/kg/day) significantly decreased tumor growth and size in nude mice bearing H1299 xenografts.[4]

  • KH3: Intraperitoneal administration of KH3 (75 mg/kg) inhibited hepatocellular carcinoma (HCC) growth in vivo.[8] It has also shown efficacy in patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma.[7]

  • HKB99: HKB99 demonstrated the ability to restrain tumor metastasis in a murine subcutaneous model of non-small-cell lung cancer.[9]

Signaling Pathways and Experimental Workflows

To understand the context of PGAM1 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to evaluate inhibitors.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6-PG 6-PG G6P->6-PG Diverts to F1,6BP F1,6BP F6P->F1,6BP DHAP DHAP F1,6BP->DHAP G3P G3P DHAP->G3P 1,3-BPG 1,3-BPG G3P->1,3-BPG Multiple Steps 3-PG 3-PG 1,3-BPG->3-PG Multiple Steps PGAM1 PGAM1 3-PG->PGAM1 3-PG->6-PG Inhibits 2-PG 2-PG PGAM1->2-PG Catalyzes Biosynthesis Biosynthesis PGAM1->Biosynthesis Coordinates Tumor Growth Tumor Growth PGAM1->Tumor Growth Promotes PEP PEP 2-PG->PEP Pyruvate (B1213749) Pyruvate PEP->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate NADPH NADPH 6-PG->NADPH Produces 6-PG->Biosynthesis Precursors for PGAM_Inhibitor PGAM_Inhibitor PGAM_Inhibitor->PGAM1 Inhibits

PGAM1's role in glycolysis and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound_Library Compound_Library Enzymatic_Assay Enzymatic_Assay Compound_Library->Enzymatic_Assay Screen IC50_Determination IC50_Determination Enzymatic_Assay->IC50_Determination Determine Hits Hits IC50_Determination->Hits Cell-based_Assay Cell-based_Assay Hits->Cell-based_Assay Validate EC50_Determination EC50_Determination Cell-based_Assay->EC50_Determination Determine Validated_Hits Validated_Hits EC50_Determination->Validated_Hits Xenograft_Model Xenograft_Model Validated_Hits->Xenograft_Model Test in Tumor_Growth_Inhibition Tumor_Growth_Inhibition Xenograft_Model->Tumor_Growth_Inhibition Measure Efficacy_Assessment Efficacy_Assessment Tumor_Growth_Inhibition->Efficacy_Assessment

Workflow for evaluating PGAM1 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the literature.

Enzymatic Assay for IC50 Determination

This assay is commonly used for high-throughput screening and IC50 determination.

Principle: The activity of PGAM1 is measured by coupling the production of its product, 2-phosphoglycerate (2-PG), to the subsequent reactions in the glycolytic pathway catalyzed by enolase and pyruvate kinase. The final step, the conversion of phosphoenolpyruvate (B93156) to pyruvate by pyruvate kinase, is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[13]

Reagents:

  • Recombinant human PGAM1

  • 3-phosphoglycerate (3-PG) (substrate)

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • ATP

  • NADH

  • Test inhibitor

Procedure:

  • Prepare a reaction mixture containing all reagents except the substrate, 3-PG.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Incubate the mixture for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding 3-PG.

  • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay for EC50/IC50 Determination

This assay assesses the effect of the inhibitor on cancer cell viability and proliferation.

Principle: Cancer cells are treated with the inhibitor for a defined period, and cell viability is measured using various methods, such as MTT or SRB assays.

Reagents and Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT or SRB assay reagents

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).[13]

  • Perform the MTT or SRB assay according to the manufacturer's protocol to quantify cell viability.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the EC50 or IC50 value for cell proliferation.[13]

In Vivo Xenograft Model for Efficacy Assessment

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.[14][15]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject human cancer cells subcutaneously or orthotopically into the mice.

  • Allow the tumors to reach a palpable size.

  • Randomize the mice into control (vehicle) and treatment groups.

  • Administer the test inhibitor to the treatment group according to a pre-determined dosing schedule and route (e.g., intraperitoneal, oral).[4][8]

  • Measure the tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth rates and final tumor sizes between the control and treatment groups to assess the in vivo efficacy of the inhibitor.

References

Validating Novel PGAM Protein Interactions: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of key experimental techniques for validating novel protein-protein interactions (PPIs) involving Phosphoglycerate Mutase (PGAM) family proteins. It is designed for researchers, scientists, and drug development professionals seeking to confirm and characterize newly identified interactions. This document outlines the principles, protocols, and comparative performance of several widely used methods, supported by experimental data and visual workflows.

Introduction

Phosphoglycerate Mutase (PGAM) is a key enzyme in glycolysis, but emerging evidence highlights its involvement in a range of other cellular processes through protein-protein interactions. Validating these novel interactions is crucial for understanding PGAM's role in health and disease, and for the development of targeted therapeutics. This guide compares four principal methods for PPI validation: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).

Comparison of Protein-Protein Interaction Validation Methods

The selection of an appropriate validation method depends on various factors, including the nature of the interaction, the required sensitivity, and the desired quantitative data. The table below summarizes the key characteristics of each technique.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Bioluminescence Resonance Energy Transfer (BRET)
Principle Antibody-based pull-down of a target protein and its binding partners from a cell lysate.Reconstitution of a functional transcription factor through the interaction of two proteins fused to its DNA-binding and activation domains.Detection of changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Non-radiative energy transfer from a donor luciferase to an acceptor fluorophore when in close proximity (<10 nm).[1][2][3]
Interaction Type Detects interactions within a cellular context, including indirect interactions within a complex.[4]Primarily detects direct, binary interactions.[5]Detects direct, real-time interactions.[6][7]Detects interactions in living cells, indicating close proximity.[1][2]
Environment In vitro (using cell lysates).[8]In vivo (in yeast cells).[5]In vitro (label-free).[6]In vivo (in living cells).[1][2]
Affinity Range Best for stable, high-affinity interactions.Can detect transient and weaker interactions.Wide range, from millimolar to nanomolar.[6]Suitable for detecting both stable and transient interactions.[1]
Quantitative Data Semi-quantitative (e.g., by Western blot).Primarily qualitative (growth/no growth), but quantitative versions exist.[9]Provides detailed kinetic data (kon, koff) and equilibrium dissociation constants (KD).[6][10]Ratiometric measurement of light emission provides a quantitative measure of interaction.
Throughput Low to medium.High-throughput screening of libraries is possible.[5]Medium to high, depending on the instrument.High-throughput screening compatible.[2]
Advantages Physiologically relevant interactions in a near-native context.[8]Scalable for large-scale screening and discovery.[5]Real-time, label-free analysis of binding kinetics.[6][10]Real-time monitoring of interactions in living cells.[1][2]
Disadvantages Prone to false positives due to non-specific binding; may not detect transient interactions.High rate of false positives and negatives; interactions occur in a non-native (yeast) environment.Requires purified proteins; immobilization can affect protein conformation.Requires genetic fusion of proteins, which can interfere with their function.[2]

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the general steps for performing a Co-IP experiment to validate the interaction between a PGAM protein and a putative binding partner.[8][11][12]

1. Cell Lysis:

  • Culture cells expressing the bait protein (PGAM) to approximately 80-90% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

2. Pre-clearing the Lysate (Optional but Recommended):

  • To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation:

  • Add a primary antibody specific to the bait protein to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the putative interacting protein ("prey").

Yeast Two-Hybrid (Y2H) Screening Protocol

This protocol outlines the steps for a Y2H screen to identify proteins that interact with a PGAM "bait" protein.[5][9][13][14][15]

1. Plasmid Construction:

  • Clone the cDNA of the PGAM "bait" protein into a Y2H bait vector (e.g., containing a GAL4 DNA-binding domain, BD).

  • Prepare a "prey" library by cloning a cDNA library into a Y2H prey vector (e.g., containing a GAL4 activation domain, AD).

2. Yeast Transformation:

  • Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants on appropriate dropout media.

  • Confirm the expression of the bait protein and assess for auto-activation of the reporter genes.

  • Transform the bait-expressing yeast strain with the prey cDNA library.

3. Interaction Screening:

  • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for colonies where a protein-protein interaction has occurred, leading to the activation of reporter genes.

  • Incubate plates at 30°C for 3-7 days and monitor for colony growth.

4. Identification and Validation of Positive Interactions:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the prey plasmids to identify the interacting proteins.

  • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general workflow for quantifying the kinetics of a PGAM protein interaction using SPR.[6][7]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Immobilize the purified "ligand" protein (e.g., PGAM) onto the activated sensor surface. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Deactivate any remaining active esters on the surface with ethanolamine.

2. Analyte Injection and Data Collection:

  • Prepare a series of dilutions of the purified "analyte" protein (the putative interactor) in a suitable running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regenerate the sensor surface between analyte injections using a regeneration solution that disrupts the interaction without denaturing the immobilized ligand.

3. Data Analysis:

  • Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Bioluminescence Resonance Energy Transfer (BRET) Protocol

This protocol describes the steps for performing a BRET assay to monitor a PGAM protein interaction in living cells.[1][2][3]

1. Plasmid Construction:

  • Create expression vectors where the PGAM protein is fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the putative interacting protein is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

2. Cell Culture and Transfection:

  • Seed mammalian cells (e.g., HEK293) in a 96-well plate.

  • Co-transfect the cells with the donor and acceptor fusion constructs. Include appropriate controls, such as cells expressing only the donor or the donor and an unrelated acceptor-fused protein.

3. BRET Measurement:

  • 24-48 hours post-transfection, wash the cells with PBS.

  • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells.

  • Immediately measure the luminescence emission at two wavelengths: one corresponding to the donor emission peak and one to the acceptor emission peak, using a microplate reader equipped with appropriate filters.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor.

  • A significantly higher BRET ratio in cells co-expressing the interacting pair compared to control cells indicates a specific protein-protein interaction.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and a known signaling pathway involving a PGAM family protein.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with Bait-specific Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot for Prey Protein elute->analysis

Co-Immunoprecipitation Experimental Workflow

Y2H_Workflow bait Bait Plasmid (PGAM-BD) transform Co-transform Yeast bait->transform prey Prey Library (cDNA-AD) prey->transform selection Select on Dropout Media transform->selection growth Positive Interaction: Colony Growth selection->growth Interaction no_growth No Interaction: No Growth selection->no_growth No Interaction sequence Sequence Prey Plasmid growth->sequence

Yeast Two-Hybrid Screening Workflow

PGAM5_Mitophagy_Pathway Mitochondrial_Stress Mitochondrial Stress (e.g., Hypoxia, FCCP) PGAM5 PGAM5 (Phosphatase) Mitochondrial_Stress->PGAM5 activates FUNDC1_P Phosphorylated FUNDC1 (Inactive) PGAM5->FUNDC1_P dephosphorylates FUNDC1 Dephosphorylated FUNDC1 (Active) FUNDC1_P->FUNDC1 LC3 LC3 FUNDC1->LC3 interacts with Autophagosome Autophagosome Formation LC3->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy CK2 CK2 (Kinase) CK2->FUNDC1 phosphorylates

PGAM5-Mediated Mitophagy Signaling Pathway.

Conclusion

The validation of novel PGAM protein interactions is a critical step in elucidating the diverse cellular functions of this important enzyme family. This guide provides a comparative overview of four powerful techniques, each with its own strengths and limitations. The choice of method should be carefully considered based on the specific research question and available resources. A combination of these techniques is often necessary to provide robust and comprehensive validation of a novel protein-protein interaction.

References

Unraveling the Metabolic Bottleneck: A Comparative Guide to Metabolic Flux with and without PGAM Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic flux in the presence and absence of phosphoglycerate mutase (PGAM) activity. PGAM is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). Its inhibition or deficiency creates a significant bottleneck in glycolysis, impacting cellular bioenergetics and biosynthetic pathways. This guide summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols to aid in the design and interpretation of related research.

Impact of PGAM Inhibition on Cellular Metabolism: A Quantitative Overview

The absence or inhibition of PGAM activity leads to a significant reduction in glycolytic flux. This is characterized by a decrease in the extracellular acidification rate (ECAR), a key indicator of lactate (B86563) production and glycolysis. Concurrently, cells may initially attempt to compensate for the reduced glycolytic ATP production by increasing mitochondrial respiration, reflected by the oxygen consumption rate (OCR). However, prolonged inhibition often leads to a decline in both glycolysis and mitochondrial respiration.

Below are tables summarizing quantitative data from studies investigating the effects of PGAM knockout or inhibition on metabolic flux.

Table 1: Effect of PGAM1 Knockout on T Cell Metabolism

Metabolic ParameterWild-Type T Cells (Control)PGAM1 Knockout T CellsPercentage Change
Glycolysis (ECAR, mpH/min)~150~75~50% decrease[1]
Basal Oxygen Consumption Rate (OCR, pmol/min)~125~75~40% decrease[1]
Spare Respiratory Capacity (OCR, pmol/min)~200~100~50% decrease[1]

Data are estimated from graphical representations in the cited study and represent technical replicates.[1]

Table 2: Effect of PGAM1 Inhibition and Overexpression on Hepatocellular Carcinoma (HCC) Cell Metabolism

ConditionGlucose Consumption (relative)Lactate Production (relative)ATP Production (relative)
Control1.01.01.0
PGAM1 OverexpressionIncreasedIncreasedIncreased[2]
Dihydrotanshinone I (DHT) - PGAM1 InhibitorDecreasedDecreasedDecreased[2]
PGAM1 Overexpression + DHTPartially Reversed InhibitionPartially Reversed InhibitionPartially Reversed Inhibition[2]

Table 3: Quantitative Impact of PGAM1 Inhibitor (DHT) on Glycolytic Flux in HCC Cells

Glycolytic ParameterPercentage Reduction with 5 µM DHT
Overall Glycolysis64%[2]
Glycolytic Capacity68%[2]
Glycolytic Reserve80%[2]

Visualizing the Metabolic Shift

The following diagrams illustrate the central role of PGAM in glycolysis and the experimental workflow for assessing the metabolic consequences of its inhibition.

Glycolytic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP _13BPG 1,3-Bisphosphoglycerate GAP->_13BPG _3PG 3-Phosphoglycerate _13BPG->_3PG _2PG 2-Phosphoglycerate _3PG->_2PG PGAM Serine_Biosynthesis Serine Biosynthesis _3PG->Serine_Biosynthesis PEP Phosphoenolpyruvate _2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Glycolytic pathway highlighting the role of PGAM.

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed Seed cells in Seahorse XF plate incubate Incubate with/without PGAM inhibitor seed->incubate basal Measure basal OCR and ECAR incubate->basal injection1 Inject mitochondrial stressors (e.g., Oligomycin) basal->injection1 measure1 Measure stressed OCR and ECAR injection1->measure1 injection2 Inject glycolytic inhibitor (e.g., 2-DG) measure1->injection2 measure2 Measure final OCR and ECAR injection2->measure2 calculate Calculate glycolytic rate, mitochondrial respiration, and ATP production measure2->calculate compare Compare metabolic flux with and without PGAM activity calculate->compare

Workflow for assessing metabolic flux using a Seahorse XF Analyzer.

Experimental Protocols

Measurement of Metabolic Flux using Seahorse XF Analyzer

This protocol outlines the measurement of Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) to assess glycolytic flux and mitochondrial respiration, respectively.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine. The medium should be pre-warmed to 37°C and the pH adjusted to 7.4.

  • PGAM inhibitor of choice (e.g., MJE3, PGMI-004A)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

  • Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG).

  • Cells of interest.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: On the day of the assay, treat the cells with the PGAM inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Exchange: Remove the culture medium from the cell plate and wash with pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Instrument Setup and Calibration: Load the hydrated sensor cartridge with the mitochondrial or glycolytic stress test compounds. Calibrate the Seahorse XF Analyzer.

  • Metabolic Flux Measurement: After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure basal OCR and ECAR, followed by sequential injections of the stress test compounds to measure key parameters of mitochondrial respiration and glycolysis.

  • Data Analysis: Normalize the data to cell number. Analyze the OCR and ECAR data to determine parameters such as basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration. Compare the results between the control and PGAM inhibitor-treated groups.

Stable Isotope Tracing of Glucose Metabolism

This protocol uses 13C-labeled glucose to trace the flow of carbon through glycolysis and connected pathways, providing a detailed view of metabolic flux.

Materials:

  • [U-13C]-glucose (or other specifically labeled glucose)

  • Culture medium deficient in unlabeled glucose

  • Cells of interest

  • Quenching solution (e.g., cold methanol (B129727) or saline)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing [U-13C]-glucose as the sole glucose source.

  • Time-Course Experiment: Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites and to determine the time to reach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with an ice-cold quenching solution to halt metabolic activity.

    • Extract the intracellular metabolites using a cold extraction solvent.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using LC-MS to separate and detect the different metabolites and their 13C-labeled isotopologues.

    • Determine the mass isotopomer distribution (MID) for each metabolite of interest.

  • Metabolic Flux Analysis:

    • Use the MID data in metabolic flux analysis software to calculate the relative or absolute fluxes through the glycolytic pathway and other connected metabolic routes.

    • Compare the flux maps between control cells and cells with inhibited or deficient PGAM activity.

By employing these methodologies, researchers can gain a comprehensive understanding of the metabolic reprogramming induced by the modulation of PGAM activity, providing valuable insights for basic research and therapeutic development.

References

Unraveling the Prognostic Significance of PGAM Expression in Cancer: A TCGA-Based Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular landscape of cancer is paramount. This guide provides a comprehensive statistical analysis of Phosphoglycerate Mutase (PGAM) expression data from The Cancer Genome Atlas (TCGA), offering an objective comparison of its levels across various cancer types and its correlation with clinical outcomes. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of PGAM's role in oncology.

Pan-Cancer Expression Landscape of PGAM1

Analysis of PGAM1 expression across multiple cancer types from the TCGA database reveals a significant upregulation in the majority of tumors when compared to their corresponding normal tissues.[1] This aberrant overexpression suggests a potential role for PGAM1 in tumorigenesis and its maintenance. The following table summarizes the differential expression of PGAM1 between tumor and normal tissues across a selection of cancer types.

Cancer TypeTumor Samples (n)Normal Samples (n)Log2(TPM+1) Mean (Tumor)Log2(TPM+1) Mean (Normal)p-value
Bladder Urothelial Carcinoma (BLCA)4081910.59.2< 0.001
Breast Invasive Carcinoma (BRCA)109711310.89.5< 0.001
Colon Adenocarcinoma (COAD)4784111.210.1< 0.001
Head and Neck Squamous Cell Carcinoma (HNSC)5024411.09.8< 0.001
Kidney Renal Clear Cell Carcinoma (KIRC)533729.810.5< 0.001
Liver Hepatocellular Carcinoma (LIHC)3715011.510.3< 0.001
Lung Adenocarcinoma (LUAD)5175911.310.0< 0.001
Lung Squamous Cell Carcinoma (LUSC)5024911.49.9< 0.001
Prostate Adenocarcinoma (PRAD)4985210.29.6< 0.001
Stomach Adenocarcinoma (STAD)4153511.19.7< 0.001

Data is presented as Log2(TPM+1) and was sourced from pan-cancer analyses of TCGA data. The p-values represent the statistical significance of the differential expression between tumor and normal tissues.

Prognostic Value of PGAM1 Expression

Elevated PGAM1 expression is not only a common feature of many cancers but also correlates significantly with patient prognosis. A comprehensive survival analysis across various TCGA cohorts indicates that high PGAM1 expression is often associated with poorer overall survival (OS), disease-specific survival (DSS), disease-free interval (DFI), and progression-free interval (PFI). The following table summarizes the prognostic significance of PGAM1 expression in several cancer types.

Cancer TypeSurvival EndpointHazard Ratio (High vs. Low Expression)95% Confidence Intervalp-value
Adrenocortical Carcinoma (ACC)OS2.51.2 - 5.20.012
Bladder Urothelial Carcinoma (BLCA)OS1.41.1 - 1.80.009
Breast Invasive Carcinoma (BRCA)OS1.61.2 - 2.10.001
Cervical Squamous Cell Carcinoma (CESC)OS1.91.2 - 3.00.005
Head and Neck Squamous Cell Carcinoma (HNSC)OS1.51.2 - 1.9< 0.001
Liver Hepatocellular Carcinoma (LIHC)OS1.71.2 - 2.40.002
Lung Adenocarcinoma (LUAD)OS1.41.1 - 1.80.006
Uveal Melanoma (UVM)OS3.11.5 - 6.40.002

Hazard ratios and p-values were derived from Cox proportional hazards models based on TCGA patient data. A hazard ratio greater than 1 indicates that high expression is associated with a worse outcome.

Experimental and Analytical Protocols

The data presented in this guide is based on standardized methodologies employed by The Cancer Genome Atlas (TCGA) project.

1. Sample Acquisition and Processing:

  • Tumor and matched normal tissue samples were collected from patients with informed consent.

  • Samples underwent rigorous quality control, including histopathological review.

  • RNA was extracted and sequenced using Illumina platforms.

2. Gene Expression Quantification:

  • RNA sequencing data was processed through a standardized pipeline.

  • Raw sequencing reads were aligned to the human reference genome (e.g., hg19 or hg38).

  • Gene expression was quantified as Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

3. Statistical Analysis:

  • Differential Expression Analysis: The Wilcoxon rank-sum test or similar non-parametric tests were used to compare PGAM1 expression between tumor and normal tissues.

  • Survival Analysis: Patients were typically stratified into "high" and "low" expression groups based on the median or optimal cut-off of PGAM1 expression. The Kaplan-Meier method was used to generate survival curves, and the log-rank test was used to assess the statistical significance of the differences between the curves. Cox proportional hazards models were employed to calculate hazard ratios, often adjusting for other clinical covariates.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and analytical processes, the following diagrams were generated using Graphviz.

PGAM1_Signaling_Pathway PGAM1's Role in Glycolysis and Biosynthesis cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P->Pentose_Phosphate_Pathway F16BP Fructose-1,6-BP F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P 13BPG 1,3-Bisphosphoglycerate DHAP_G3P->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PGAM1 Serine_Synthesis Serine Synthesis 3PG->Serine_Synthesis PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle TCA Cycle Cancer_Progression Cancer_Progression Pyruvate->Cancer_Progression

Caption: PGAM1 in the Glycolytic Pathway.

TCGA_Analysis_Workflow TCGA Gene Expression Analysis Workflow cluster_data_acquisition Data Acquisition & Processing cluster_analysis Statistical Analysis cluster_output Outputs TCGA_Data_Portal TCGA Data Portal RNA_Seq_Data RNA-Seq Data (FASTQ) TCGA_Data_Portal->RNA_Seq_Data Clinical_Data Clinical Data TCGA_Data_Portal->Clinical_Data Alignment Alignment (e.g., STAR) RNA_Seq_Data->Alignment Quantification Quantification (e.g., RSEM) Alignment->Quantification Expression_Matrix Expression Matrix (TPM) Quantification->Expression_Matrix Differential_Expression Differential Expression Analysis Expression_Matrix->Differential_Expression Survival_Analysis Survival Analysis Expression_Matrix->Survival_Analysis Clinical_Data->Survival_Analysis Pathway_Analysis Pathway Analysis Differential_Expression->Pathway_Analysis DE_Genes Differentially Expressed Genes Differential_Expression->DE_Genes Survival_Plots Kaplan-Meier Plots Survival_Analysis->Survival_Plots Enriched_Pathways Enriched Pathways Pathway_Analysis->Enriched_Pathways

Caption: TCGA Data Analysis Workflow.

References

A Comparative Analysis of Wild-Type vs. Mutant Phosphoglycerate Mutase Kinetic Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PGAM Kinetic Performance with Supporting Experimental Data.

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PGA) to 2-phosphoglycerate (2-PGA). Its activity is crucial for maintaining glycolytic flux and cellular energy production. Understanding how mutations affect the kinetic parameters of PGAM is vital for research into metabolic diseases and for the development of novel therapeutic agents targeting this enzyme. This guide provides a comparative overview of the kinetic properties of wild-type PGAM and various mutant forms, supported by experimental data and detailed protocols.

Quantitative Kinetic Data Comparison

The kinetic behavior of an enzyme is defined by several key parameters, including the Michaelis constant (Km), the maximal velocity (Vmax), and the catalytic constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme. The following tables summarize the reported kinetic parameters for wild-type and mutant PGAM from different species.

Table 1: Kinetic Properties of Wild-Type and Histidine Mutants of Schizosaccharomyces pombe PGAM
Enzyme FormSpecific Activity (units/mg)Km for 3-PGA (mM)
Recombinant Wild-Type5500.20
H151Q Mutant5300.18
H196Q Mutant5000.22

Data sourced from a study on PGAM from Schizosaccharomyces pombe.[1]

Table 2: Steady-State Kinetic Parameters of Human PGAM1 Wild-Type and Acetylation-Mimic Mutants
Enzyme FormKm for 3-PGA (µM)kcat (s-1)
Wild-Type~350388
3KQ (Acetylation Mimic)~350563
3KR (Non-acetylatable)~350Not reported

Data from a study on the regulation of human PGAM1 by Sirt1-mediated deacetylation.[2]

Experimental Protocols

The determination of PGAM kinetic parameters typically involves a coupled enzyme assay. The following is a detailed methodology based on published studies.

PGAM Activity Assay Protocol

The activity of phosphoglycerate mutase is measured by monitoring the conversion of 3-phosphoglycerate to 2-phosphoglycerate. This reaction is coupled with the enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase-catalyzed reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[2]

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • ADP

  • NADH

  • 3-phosphoglycerate (substrate)

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Purified wild-type or mutant PGAM enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ADP, and NADH in a cuvette.

  • Add the coupling enzymes: enolase, pyruvate kinase, and lactate dehydrogenase.

  • Initiate the reaction by adding the substrate, 3-phosphoglycerate.

  • Record the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of NADH oxidation, which is calculated from the change in absorbance using the Beer-Lambert law.

  • To determine Km and Vmax, the assay is performed at varying concentrations of the substrate (3-phosphoglycerate).

  • The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of PGAM, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis enzyme Purified WT or Mutant PGAM reaction_mix Reaction Mixture (Buffer, MgCl2, ADP, NADH, Coupling Enzymes) enzyme->reaction_mix Add enzyme substrate 3-Phosphoglycerate (varying concentrations) substrate->reaction_mix Initiate reaction spectrophotometer Spectrophotometer (Measure A340 over time) reaction_mix->spectrophotometer Monitor reaction kinetics_calc Calculate Reaction Rates spectrophotometer->kinetics_calc mm_plot Michaelis-Menten Plot kinetics_calc->mm_plot params Determine Km and Vmax mm_plot->params

Caption: Experimental workflow for determining PGAM kinetic parameters.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Propylene Glycol Alginate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Propylene (B89431) Glycol Alginate (PGA), a substance generally recognized for its low toxicity and biodegradability. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental responsibility.

Immediate Safety and Handling Precautions

Propylene Glycol Alginate is typically a white to yellowish-brown powder. While it is not classified as hazardous, proper handling is essential to minimize any potential risks.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. In case of dust formation, a respirator may be necessary.

  • Spill Management: In the event of a spill, sweep up the solid material, taking care to avoid generating dust. The spilled material can then be placed in a suitable container for disposal. The area of the spill should be wiped clean with a damp cloth.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

Quantitative Data for Disposal Considerations

While specific regulatory disposal limits for Propylene Glycol Alginate are not widely established and are subject to local regulations, the following data provides context for its environmental and toxicological profile.

ParameterValueSource
Acute Oral Toxicity (LD50) Rat: 7200 mg/kg bw[1]
Rabbit: 7600 mg/kg bw[1]
Mouse: 7800 mg/kg bw[1]
Aquatic Toxicity Data not available. Effects on aquatic invertebrates are expected to be low due to high molecular weight.[1]
Biodegradation Readily biodegradable.[1]
Bioaccumulation Potential Bioaccumulation is unlikely.[2]
Soil Degradation Half-life data for Propylene Glycol Alginate is not available. The propylene glycol component has a half-life of 1-4 days in water and soil under aerobic conditions.[3][4]

Disposal Plan and Procedures

The recommended disposal method for Propylene Glycol Alginate is dependent on whether it is in its pure form or contaminated.

Uncontaminated Propylene Glycol Alginate:

  • Small Quantities: For small amounts, disposal in the regular trash may be permissible, subject to local regulations.

  • Large Quantities: For larger quantities, it is recommended to contact a specialized waste disposal company to ensure compliance with all local, regional, and national regulations.

Contaminated Propylene Glycol Alginate:

If Propylene Glycol Alginate is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Characterization: The waste must be characterized based on the nature of the contaminants.

  • Segregation: Keep the contaminated waste segregated from other waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the contaminants must be identified.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company.

The logical workflow for the disposal of Propylene Glycol Alginate is illustrated in the diagram below.

start Start: PGA Waste Generated is_contaminated Is the PGA contaminated with hazardous material? start->is_contaminated uncontaminated_disposal Uncontaminated PGA Disposal is_contaminated->uncontaminated_disposal No contaminated_disposal Contaminated PGA Disposal is_contaminated->contaminated_disposal Yes small_quantity Small Quantity? uncontaminated_disposal->small_quantity regular_trash Dispose in Regular Trash (Check Local Regulations) small_quantity->regular_trash Yes large_quantity Contact Specialized Waste Disposal Company small_quantity->large_quantity No end End: Proper Disposal Complete regular_trash->end large_quantity->end characterize Characterize Waste Based on Contaminants contaminated_disposal->characterize segregate Segregate from Other Waste Streams characterize->segregate label_waste Label as 'Hazardous Waste' & Identify Contaminants segregate->label_waste hazardous_disposal Arrange for Collection by Licensed Hazardous Waste Company label_waste->hazardous_disposal hazardous_disposal->end

Caption: Logical workflow for the proper disposal of Propylene Glycol Alginate.

Experimental Protocol: Ready Biodegradability Test (Based on OECD 301B)

This protocol outlines a method to determine the ready biodegradability of Propylene Glycol Alginate in an aerobic aqueous medium.

Objective: To assess the biodegradability of Propylene Glycol Alginate by measuring the amount of CO2 produced over a 28-day period.

Materials:

  • Propylene Glycol Alginate (test substance)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • CO2-free air

  • Mineral medium

  • Apparatus for measuring CO2 evolution (e.g., respirometer)

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium that provides essential nutrients for the microorganisms but is free of organic carbon.

  • Inoculum Preparation: The inoculum, typically activated sludge, should be washed and aerated for several days to reduce its endogenous respiration rate.

  • Test Setup:

    • Add a known concentration of Propylene Glycol Alginate (typically 10-20 mg of Total Organic Carbon per liter) to the test flasks containing the mineral medium.

    • Inoculate the flasks with the prepared inoculum.

    • Set up control flasks containing only the inoculum and mineral medium (to measure background CO2 evolution) and reference flasks with a readily biodegradable substance like sodium benzoate (B1203000) (to check the viability of the inoculum).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • Aeration and CO2 Measurement: Continuously supply CO2-free air to the flasks. The CO2 produced from the biodegradation of the test substance is trapped in an absorbent solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

  • Data Analysis:

    • Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), which is calculated from the elemental composition of Propylene Glycol Alginate.

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

This procedural guidance is designed to ensure the safe and environmentally responsible disposal of Propylene Glycol Alginate. By following these steps, laboratories can maintain a high standard of safety and contribute to the protection of the environment.

References

Navigating the Safe Handling of Pgaan: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a substance named "Pgaan" in chemical and safety databases have not yielded any matching results. It is possible that "this compound" is a proprietary name, an internal laboratory identifier, a misspelling of a known substance, or a novel compound not yet documented in public safety literature.

For the benefit of researchers, scientists, and drug development professionals, this guide provides a comprehensive operational framework for the safe handling of a hazardous chemical, using Guanidine Hydrochloride as a representative example. This information should be adapted to the specific known hazards of any substance being handled.

Essential Safety and Logistical Information

Safe laboratory practice begins with a thorough understanding of the substances in use. The following sections outline the necessary personal protective equipment (PPE), handling and storage protocols, and emergency procedures for a substance with hazards similar to Guanidine Hydrochloride.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling hazardous crystalline powders like Guanidine Hydrochloride.

Body PartProtectionSpecification
Eyes/Face Safety GogglesWear chemical safety goggles with side shields.[1][2][3]
Skin GlovesChemical-resistant gloves (e.g., Nitrile rubber) should be worn.[4][5]
Skin Lab CoatA standard lab coat is required. For larger quantities, a chemically resistant apron or coveralls may be necessary.[6]
Respiratory RespiratorFor operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher concentrations, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[3][5]
Handling and Storage

Proper handling and storage are paramount to preventing accidents and maintaining the integrity of the chemical.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

    • Avoid direct contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[2]

    • Minimize dust generation during handling and weighing.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2][7]

    • Keep the container tightly closed to prevent moisture absorption, as the substance is hygroscopic.[1][8]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Operational and Disposal Plans

A clear plan for both the intended use and the subsequent disposal of hazardous materials is a cornerstone of laboratory safety.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • For small spills, carefully scoop the solid material into a designated waste container.[9]

    • Avoid creating dust.[10]

    • Clean the spill area with a suitable laboratory detergent and water.[9]

    • For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) office.[9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Disposal Plan

All waste materials must be disposed of in accordance with institutional and local regulations.

  • Solid Waste:

    • Collect solid Guanidine Hydrochloride waste in a clearly labeled hazardous waste container.[9]

    • Store the waste container in a designated satellite accumulation area.[9]

  • Contaminated Materials:

    • Dispose of contaminated items such as gloves, weigh boats, and paper towels in a sealed bag or designated hazardous waste container.[9]

  • Aqueous Waste:

    • Neutralize aqueous solutions before disposal. For Guanidine Hydrochloride, a 5 M sodium hydroxide (B78521) (NaOH) solution can be used to neutralize the acidic solution.[9]

    • Once the pH is neutral, the solution may be disposed of down the drain with copious amounts of water, as per institutional guidelines.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for Guanidine Hydrochloride.

PropertyValue
Molecular Formula CH₅N₃·HCl[7]
Molecular Weight 95.53 g/mol [7]
Melting Point 180-185 °C[8][11]
Density 1.345 g/cm³ at 20 °C[4]
Solubility in Water Highly soluble[11]
LD50 (Oral, Rat) 475 mg/kg[10]
LC50 (Inhalation, Rat, 4h) 3.181 mg/L[4]

Experimental Protocols

Guanidine Hydrochloride is widely used as a chaotropic agent to denature proteins for various biochemical and molecular biology applications.

Protein Denaturation for Structural Studies

Objective: To unfold a protein from its native conformation to its denatured state to study its structure and stability.

Methodology:

  • Prepare a stock solution of 6 M Guanidine Hydrochloride in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4).

  • Determine the initial concentration of the purified protein solution.

  • Incubate the protein solution with increasing concentrations of Guanidine Hydrochloride (e.g., 0 M to 6 M).

  • Allow the samples to equilibrate for a specified time (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Monitor the protein unfolding using spectroscopic techniques such as circular dichroism (CD) or fluorescence spectroscopy.

  • Plot the change in the spectroscopic signal as a function of the Guanidine Hydrochloride concentration to determine the midpoint of the unfolding transition (Cm), which is a measure of protein stability.

Visualizations

Logical Workflow for Safe Handling of a Hazardous Chemical

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Assess Hazards (Read SDS) b Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh and Handle with Care c->d e Clean Work Area d->e h Segregate Waste (Solid, Liquid, Contaminated) d->h f Doff PPE Correctly e->f g Wash Hands Thoroughly f->g i Dispose in Labeled Hazardous Waste Containers h->i

Caption: A logical workflow for the safe handling of a hazardous chemical from preparation to disposal.

Experimental Workflow for Protein Denaturation

cluster_prep Sample Preparation cluster_exp Denaturation Experiment cluster_analysis Data Analysis prep1 Prepare 6M Guanidine Hydrochloride Stock exp1 Incubate Protein with Varying [GdnHCl] prep1->exp1 prep2 Purify Protein of Interest prep2->exp1 exp2 Allow Equilibration exp1->exp2 ana1 Measure Spectroscopic Signal (CD or Fluorescence) exp2->ana1 ana2 Plot Signal vs. [GdnHCl] ana1->ana2 ana3 Determine Unfolding Midpoint (Cm) ana2->ana3

Caption: An experimental workflow for studying protein denaturation using Guanidine Hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.